Neopentylboronic acid
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
2,2-dimethylpropylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13BO2/c1-5(2,3)4-6(7)8/h7-8H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCPOZKMTAGEGOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(CC(C)(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90584920 | |
| Record name | (2,2-Dimethylpropyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90584920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
701261-35-0 | |
| Record name | (2,2-Dimethylpropyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90584920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Neopentylboronic acid CAS number 701261-35-0
An In-depth Technical Guide to Neopentylboronic Acid (CAS 701261-35-0) for Advanced Synthesis
Authored by: A Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on the synthesis, properties, and application of this compound. It moves beyond a simple recitation of facts to provide field-proven insights into its practical use, particularly in the context of modern organic synthesis.
Introduction: The Strategic Value of the Neopentyl Moiety
This compound (also known as 2,2-Dimethylpropylboronic acid) is an organoboron compound that has gained significant traction as a versatile building block in organic chemistry.[1] Its value lies not just in its participation in robust carbon-carbon bond-forming reactions but in the unique structural motif it introduces: the neopentyl group. This sterically hindered alkyl group is of particular interest in medicinal chemistry for its ability to enhance metabolic stability by shielding adjacent functional groups from enzymatic degradation. Furthermore, its lipophilic nature can be strategically employed to modulate the pharmacokinetic profiles of drug candidates.
The primary application of this compound is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the synthesis of alkylarenes.[2] Its stability, ease of handling compared to many organometallic reagents, and the mild conditions under which it reacts make it an indispensable tool in the construction of complex molecular architectures.[3][4]
Physicochemical Properties & Data
This compound is typically a white to off-white powder.[2] A critical consideration for researchers is that, like many boronic acids, it may exist in equilibrium with its cyclic trimeric anhydride, the corresponding boroxine. This can affect its apparent physical properties and reactivity, making rigorous drying and proper storage essential for reproducible results.
Table 1: Key Physicochemical Data for this compound
| Property | Value | Source(s) |
| CAS Number | 701261-35-0 | [5] |
| Molecular Formula | C₅H₁₃BO₂ | [2][5] |
| Molecular Weight | 115.97 g/mol | [5] |
| Appearance | White to yellow/beige powder | [2] |
| Melting Point | 85-89 °C | |
| Boiling Point | 191.7 ± 23.0 °C (Predicted) | [2] |
| pKa | 10.71 ± 0.43 (Predicted) | [2] |
| Storage Conditions | 2-8°C, under inert atmosphere | [2] |
Synthesis and Purification
General Synthetic Approach: Grignard-Borate Coupling
A prevalent and scalable method for the synthesis of this compound involves the reaction of a neopentyl Grignard reagent with a trialkyl borate ester, typically trimethyl borate or triisopropyl borate, followed by aqueous acidic hydrolysis. The low temperature is critical to prevent over-addition of the Grignard reagent to the boron center.
Caption: General workflow for the synthesis of this compound.
Step-by-Step Synthesis Protocol
-
Grignard Reagent Preparation: Under an inert atmosphere (Argon or Nitrogen), magnesium turnings are activated in anhydrous diethyl ether or THF. Neopentyl chloride or bromide is added dropwise to maintain a gentle reflux, forming neopentylmagnesium halide. The successful formation of the Grignard reagent is the cornerstone of this synthesis, requiring scrupulously anhydrous conditions to prevent quenching.
-
Boration: The freshly prepared Grignard solution is cooled to -78 °C (dry ice/acetone bath). A solution of triisopropyl borate in the same anhydrous solvent is added slowly via cannula or dropping funnel. This exothermic reaction must be temperature-controlled to form the boronate ester adduct and prevent undesired side reactions.
-
Hydrolysis and Workup: After the addition is complete, the reaction is allowed to warm slowly to room temperature. It is then carefully quenched by pouring it into a cold aqueous acid solution (e.g., 1 M HCl). This step hydrolyzes the boronate ester to the desired boronic acid.
-
Extraction: The product is extracted from the aqueous phase using an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
Purification: Addressing the Boroxine Challenge
Purifying boronic acids can be non-trivial. The primary impurity is often the self-condensation product, the boroxine.
-
Recrystallization: This is often the most effective method for obtaining high-purity material. Successful recrystallization has been reported from hot water or mixtures of ethyl acetate and hexanes.[6][7]
-
Acid/Base Extraction: An aqueous basic wash (e.g., with NaOH solution) can deprotonate the boronic acid, pulling it into the aqueous layer as the boronate salt and leaving non-acidic impurities in the organic phase.[8] The aqueous layer is then re-acidified and the pure boronic acid is extracted.[8]
-
Derivatization: For particularly challenging purifications, the crude boronic acid can be reacted with diethanolamine to form a stable, crystalline MIDA-like adduct, which can be easily purified by recrystallization.[9] Subsequent treatment with acid liberates the pure boronic acid.
Core Application: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for C-C bond formation in academic and industrial settings, particularly in pharmaceutical manufacturing.[10] this compound serves as an excellent coupling partner for introducing a sterically demanding alkyl group onto aromatic and heteroaromatic rings.
The Catalytic Cycle
The reaction proceeds via a well-established catalytic cycle involving a Palladium(0) species. The base is crucial as it activates the boronic acid to form a more nucleophilic boronate species, which facilitates the key transmetalation step.[11]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol: Synthesis of an Alkylarene
This protocol describes a general procedure for the coupling of an aryl bromide with this compound.
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 equiv), this compound (1.2-1.5 equiv), and a base such as K₃PO₄ or K₂CO₃ (2.0-3.0 equiv).
-
Catalyst and Solvent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and degassed solvents (e.g., a mixture of 1,4-dioxane and water). The choice of catalyst, ligand, base, and solvent system is critical and must be optimized for specific substrates, especially for less reactive aryl chlorides or complex heteroaryl systems.
-
Reaction: Heat the mixture (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate). Separate the layers.
-
Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude product is then purified, typically by flash column chromatography on silica gel, to yield the pure alkylarene.
Advanced Considerations: Neopentyl Boronic Esters
For certain applications, particularly those involving sensitive or poorly soluble substrates, the use of neopentyl boronic esters (derived from neopentyl glycol) is advantageous. These esters often exhibit greater stability and can lead to higher yields.[4] Studies have shown that neopentyl esters can be more reactive than the commonly used pinacol (pin) esters in certain cross-coupling reactions.[4] Furthermore, anhydrous coupling conditions using neopentyl boronic esters have been developed for challenging heteroaryl-heteroaryl couplings, overcoming issues of protodeboronation that plague the free boronic acids.[10]
Utility in Drug Discovery
The incorporation of a boronic acid functional group into molecules is a validated strategy in drug design.[12] Boronic acids can act as reversible covalent inhibitors of serine proteases, where the boron atom forms a stable tetrahedral adduct with the catalytic serine residue, mimicking the transition state of peptide bond hydrolysis.[13] The first-in-class proteasome inhibitor Bortezomib (Velcade®), used to treat multiple myeloma, is a prime example of a successful boronic acid-containing drug.[13][14]
While this compound itself is a building block rather than a pharmacophore, its role is to introduce the neopentyl group. This group serves several strategic purposes:
-
Steric Shielding: It can block sites of metabolic attack (e.g., P450 oxidation) on an adjacent part of the molecule, thereby increasing the drug's half-life.
-
Modulating Lipophilicity: The bulky, non-polar neopentyl group increases the overall lipophilicity of a molecule, which can be fine-tuned to optimize absorption, distribution, metabolism, and excretion (ADME) properties.
-
Binding Pocket Interactions: Its defined size and shape can lead to favorable van der Waals interactions within a target's binding pocket, potentially increasing potency and selectivity.
Spectroscopic Characterization
Confirming the identity and purity of this compound is routinely done via standard spectroscopic techniques.
-
¹¹B NMR: This is the most direct method for observing the boron center. For a tricoordinate boronic acid, a broad singlet is expected in the range of δ 28-34 ppm.[15][16] The presence of the boroxine anhydride will result in a signal around δ 32-35 ppm.
-
¹H NMR: The neopentyl group gives two characteristic signals: a sharp singlet integrating to 9 protons for the three equivalent methyl groups (tert-butyl) typically around δ 0.9-1.0 ppm, and a singlet integrating to 2 protons for the methylene (-CH₂-) group adjacent to the boron atom, typically around δ 0.8-0.9 ppm. The B(OH)₂ protons often appear as a broad singlet that is exchangeable with D₂O.
-
¹³C NMR: Expect signals for the quaternary carbon, the methyl carbons, and the methylene carbon attached to boron. The carbon directly attached to the boron atom can sometimes be difficult to observe due to quadrupolar broadening.
-
Infrared (IR) Spectroscopy: Key stretches include a strong, broad O-H band (~3200-3400 cm⁻¹), a strong B-O stretch (~1350 cm⁻¹), and C-H stretching and bending vibrations.[15]
Safety, Handling, and Storage
-
Safety: this compound is classified as a combustible solid. Standard laboratory precautions should be taken, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area or fume hood. Avoid generating dust.
-
Storage: For long-term stability and to minimize boroxine formation, store in a tightly sealed container under an inert atmosphere (e.g., argon) in a refrigerator at 2-8 °C.
Conclusion
This compound, CAS 701261-35-0, is more than just another reagent; it is a strategic tool for molecular construction. Its primary utility in Suzuki-Miyaura cross-coupling provides a reliable method for installing the sterically demanding and metabolically robust neopentyl group. For researchers in synthetic organic chemistry and drug discovery, a thorough understanding of its properties, synthesis, purification, and application is essential for leveraging its full potential in the creation of novel and complex molecules.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound CAS#: 701261-35-0 [m.chemicalbook.com]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 5. scbt.com [scbt.com]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 11B NMR Together with Infrared Spectroscopy Provides Insight into Structural Elucidation of Quadrivalent Diazaborines & Cyclic Boronate Esters: Intriguing & Little-Explored - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Introduction: The Role of Neopentylboronic Acid in Modern Synthesis
An In-depth Technical Guide to the Physical Properties of Neopentylboronic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
This compound (also known as 2,2-dimethylpropylboronic acid) is an organoboron compound that has emerged as a valuable building block in organic chemistry.[1] Its unique structural feature, a sterically bulky neopentyl group, provides distinct reactivity and selectivity profiles, making it a crucial reagent. It is predominantly utilized as an intermediate in Suzuki-Miyaura cross-coupling reactions, a Nobel Prize-winning methodology fundamental to the construction of carbon-carbon bonds in complex molecules, including pharmaceuticals, agrochemicals, and advanced materials.[2][3] A comprehensive understanding of its physical properties is paramount for its effective storage, handling, and application in synthetic workflows. This guide provides a detailed examination of these properties, offering field-proven insights and practical protocols for the laboratory setting.
Core Physicochemical Properties
The fundamental physical and chemical characteristics of this compound are summarized below. These values are critical for reaction planning, purification, and regulatory compliance.
| Property | Value | Source(s) |
| CAS Number | 701261-35-0 | [2][4][5] |
| Molecular Formula | C₅H₁₃BO₂ | [2][4] |
| Molecular Weight | 115.97 g/mol | [4][5] |
| Appearance | White to off-white or faint beige powder/solid | [2][4] |
| Melting Point | 85-89 °C | [4][5][6] |
| Boiling Point | 191.7 ± 23.0 °C (Predicted) | [2] |
| pKa | 10.71 ± 0.43 (Predicted) | [2] |
Structural Representation and Isomerism
This compound possesses a simple, acyclic structure. The central sp²-hybridized boron atom is bonded to the neopentyl group and two hydroxyl moieties.
Caption: 2D Structure of this compound.
Solubility Profile: A Practical Overview
Specific solubility data for this compound in a range of organic solvents is not extensively published. However, by drawing parallels with phenylboronic acid, a well-studied analogue, we can infer a general solubility profile. Phenylboronic acid exhibits high solubility in polar aprotic solvents like ethers and ketones, moderate solubility in chlorinated solvents such as chloroform, and very low solubility in nonpolar hydrocarbons like methylcyclohexane.[7][8] This suggests that this compound will likely be soluble in common reaction solvents like diethyl ether, tetrahydrofuran (THF), and acetone, while being poorly soluble in hexanes or pentane. This low solubility in hydrocarbons is often exploited during purification to wash away nonpolar organic impurities.[7] For critical applications, experimental determination of solubility in the specific solvent system is strongly recommended.
Stability, Storage, and Handling: A Self-Validating System
The stability of boronic acids is a critical factor that dictates their shelf-life and reactivity. Proper handling and storage are essential to prevent degradation.
Dehydration and Boroxine Formation
A defining characteristic of boronic acids is their propensity to undergo reversible dehydration to form cyclic trimer anhydrides known as boroxines.[3] Commercial batches of this compound may contain varying amounts of this anhydride.[2][4] This equilibrium is influenced by the presence of water and temperature. While boroxine formation does not typically inhibit reactivity in cross-coupling reactions (as the boroxine often reverts to the monomeric acid under reaction conditions), it can affect the material's physical properties, such as melting point and solubility.
Caption: Equilibrium between this compound and its boroxine anhydride.
Oxidative Stability
Recommended Storage and Handling
-
Storage: For optimal long-term stability, this compound should be stored in a tightly sealed container in a refrigerator at 2-8°C.[4][5][6]
-
Handling: Handle in accordance with good industrial hygiene and safety practices.[11] Use in a well-ventilated area or a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, to avoid skin and eye contact.[12] this compound is classified as a combustible solid (Storage Class 11).[5]
Experimental Protocols: From Characterization to Derivatization
The following protocols describe standard procedures for the characterization and derivatization of this compound, reflecting best practices in a research setting.
Protocol 1: Melting Point Determination
Causality: The melting point is a primary indicator of purity. A sharp melting range close to the literature value (85-89 °C) suggests high purity, whereas a broad or depressed melting range indicates the presence of impurities or significant boroxine/water content.
Methodology:
-
Ensure the this compound sample is dry and finely powdered.
-
Load a small amount of the powder into a capillary tube, tapping gently to pack the sample to a height of 2-3 mm.
-
Place the capillary tube into a calibrated melting point apparatus.
-
Heat the sample at a rate of 10-15 °C/minute initially.
-
Within ~15 °C of the expected melting point, reduce the heating rate to 1-2 °C/minute to ensure thermal equilibrium.
-
Record the temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). This range is the melting point.
Protocol 2: Conversion to this compound Pinacol Ester
Causality: Boronic acids are often converted to their corresponding boronic esters, such as pinacol esters, for several reasons:
-
Enhanced Stability: Esters are generally more stable towards dehydration (boroxine formation) and oxidation.
-
Improved Solubility: They often exhibit better solubility in organic solvents.
-
Purification: Conversion to the ester allows for purification via silica gel chromatography or distillation, which can be difficult with the free acid.[13]
Methodology (Adapted from general procedures[13]):
-
To an oven-dried flask under an argon atmosphere, add this compound (1.0 equiv), pinacol (1.0 equiv), and anhydrous magnesium sulfate (1.5 equiv).
-
Add a suitable anhydrous solvent, such as diethyl ether or dichloromethane, to form a suspension.
-
Stir the suspension vigorously at room temperature for 12-24 hours. The progress can be monitored by TLC or ¹H NMR.
-
Upon completion, filter off the magnesium sulfate and any other solids.
-
Wash the solids with a small amount of the solvent.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude pinacol ester.
-
The crude ester can be further purified by distillation under reduced pressure or by column chromatography on silica gel using a hexane/ethyl acetate eluent system.
Caption: Experimental workflow for the synthesis of this compound pinacol ester.
Spectroscopic Characterization (Predicted)
While specific spectra must be obtained experimentally, the expected NMR signals for this compound can be predicted based on its structure. Access to comprehensive analytical data (NMR, HPLC, LC-MS) may be available from suppliers.[14]
-
¹H NMR (in CDCl₃ or DMSO-d₆):
-
A sharp singlet at ~0.9-1.0 ppm, integrating to 9H, corresponding to the three methyl groups of the neopentyl moiety.
-
A singlet at ~0.8-1.0 ppm, integrating to 2H, for the methylene (-CH₂-) protons adjacent to the boron atom.
-
A broad, exchangeable singlet at a variable chemical shift (typically 4-6 ppm), integrating to 2H, for the two hydroxyl (-OH) protons.
-
-
¹³C NMR:
-
Signal for the three equivalent methyl carbons.
-
Signal for the quaternary carbon.
-
A signal for the methylene carbon attached to boron. The C-B signal may be broad or difficult to detect.[15]
-
-
¹¹B NMR:
-
A single, broad resonance characteristic of a trigonal boronic acid, typically in the range of 27-33 ppm.
-
Conclusion
This compound is a cornerstone reagent for constructing sterically demanding molecular architectures. Its efficacy in the laboratory is directly tied to an appreciation of its physical properties. Its tendency to form boroxine anhydrides, its defined melting point, and its solubility characteristics are not merely data points but are crucial parameters that inform its storage, purification, and successful application in synthesis. By employing the protocols and understanding the principles outlined in this guide, researchers can leverage the full potential of this versatile building block.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound CAS#: 701261-35-0 [m.chemicalbook.com]
- 3. Boronic acid - Wikipedia [en.wikipedia.org]
- 4. 新戊基硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound = 95 701261-35-0 [sigmaaldrich.com]
- 6. 新戊基硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 7. d-nb.info [d-nb.info]
- 8. researchgate.net [researchgate.net]
- 9. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. fishersci.fr [fishersci.fr]
- 12. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. 701261-35-0 | this compound | Organoborons | Ambeed.com [ambeed.com]
- 15. rsc.org [rsc.org]
An In-depth Technical Guide to Neopentylboronic Acid: Structure, Bonding, and Application
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neopentylboronic acid, a crystalline solid with the chemical formula C₅H₁₃BO₂, is an organoboron compound that has garnered significant attention in modern organic synthesis.[1] Its unique structural features, particularly the sterically demanding neopentyl group, impart distinct reactivity and stability, making it a valuable reagent in various chemical transformations. This guide provides a comprehensive overview of the chemical structure, bonding, and practical applications of this compound, with a focus on its role in palladium-catalyzed cross-coupling reactions—a cornerstone of contemporary drug discovery and development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Chemical Formula | C₅H₁₃BO₂ |
| Molecular Weight | 115.97 g/mol |
| CAS Number | 701261-35-0 |
| Appearance | White to yellow powder[2] |
| Melting Point | 85-89 °C[3] |
| Storage Temperature | 2-8 °C[3] |
| SMILES | CC(C)(C)CB(O)O[3] |
| InChI | 1S/C5H13BO2/c1-5(2,3)4-6(7)8/h7-8H,4H2,1-3H3[3] |
Elucidation of Chemical Structure and Bonding
The chemical behavior of this compound is intrinsically linked to its molecular architecture. A detailed analysis of its structure and bonding provides insights into its reactivity and stability.
Molecular Geometry
The core of this compound features a boron atom bonded to a neopentyl group and two hydroxyl groups. The boron atom in boronic acids is sp² hybridized, resulting in a trigonal planar geometry around the boron center.[4][5] This arrangement leads to bond angles of approximately 120° between the C-B, B-O, and O-B bonds.
Caption: 2D representation of the this compound structure.
The bulky neopentyl group, with its quaternary carbon, introduces significant steric hindrance around the boron center. This steric bulk can influence the approach of reactants and catalysts, thereby affecting reaction rates and selectivity.
Bonding Characteristics
The bonding in this compound is characterized by the following key features:
-
C-B Bond: The carbon-boron bond is a covalent bond with a typical bond length in the range of 1.56 to 1.58 Å for alkylboronic acids.
-
B-O Bonds: The boron-oxygen bonds in boronic acids are relatively short, typically around 1.36 to 1.37 Å. This is shorter than a typical B-O single bond, suggesting some degree of pi-character due to the donation of lone pair electrons from the oxygen atoms into the vacant p-orbital of the sp² hybridized boron atom.
-
O-H Bonds: The hydroxyl groups are capable of forming intermolecular hydrogen bonds, which can lead to the formation of dimeric or trimeric structures in the solid state. This hydrogen bonding also influences the compound's solubility and reactivity.
It is important to note that boronic acids can exist in equilibrium with their cyclic anhydride form, a boroxine, especially upon heating or under dehydrating conditions.[6][7][8][9][10]
Spectroscopic Characterization
The structure of this compound can be unequivocally confirmed through various spectroscopic techniques.
NMR Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the nine equivalent protons of the tert-butyl group and a singlet for the two protons of the methylene group adjacent to the boron atom. The hydroxyl protons may appear as a broad singlet, and their chemical shift can be concentration and solvent dependent.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the different carbon environments in the neopentyl group. The carbon attached to the boron atom may show a broad signal due to quadrupolar relaxation of the boron nucleus.[11][12][13][14]
-
¹¹B NMR: The ¹¹B NMR spectrum is a powerful tool for characterizing boronic acids. For tricoordinate boronic acids like this compound, a single, relatively broad resonance is expected in the range of δ 27-33 ppm.[15][16][17]
Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups:
-
O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ due to hydrogen-bonded hydroxyl groups.
-
C-H stretch: Sharp peaks in the 2850-3000 cm⁻¹ region corresponding to the aliphatic C-H bonds of the neopentyl group.
-
B-O stretch: A strong, broad absorption band typically found between 1300 and 1400 cm⁻¹.[18][19][20][21][22]
-
B-C stretch: A weaker absorption that can be found in the fingerprint region.
Synthesis of this compound
This compound can be synthesized through the reaction of a neopentyl Grignard reagent with a trialkyl borate, followed by acidic workup. This is a common and versatile method for the preparation of alkylboronic acids.[2][23]
Experimental Protocol: Synthesis via Grignard Reaction
Materials:
-
1-Chloro-2,2-dimethylpropane (neopentyl chloride)
-
Magnesium turnings
-
Iodine (catalyst)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Trimethyl borate
-
Hydrochloric acid (aqueous solution)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Grignard Reagent Formation:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings and a crystal of iodine.
-
Add a small amount of anhydrous diethyl ether or THF to cover the magnesium.
-
In the dropping funnel, prepare a solution of 1-chloro-2,2-dimethylpropane in the anhydrous solvent.
-
Add a small portion of the neopentyl chloride solution to the magnesium. The reaction should initiate, as indicated by a color change and gentle refluxing. If the reaction does not start, gentle heating may be required.
-
Once the reaction has initiated, add the remaining neopentyl chloride solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Borylation:
-
Cool the Grignard reagent solution to -78 °C using a dry ice/acetone bath.
-
In a separate flask, prepare a solution of trimethyl borate in the anhydrous solvent.
-
Add the trimethyl borate solution dropwise to the cold Grignard reagent with vigorous stirring. It is crucial to maintain a low temperature to prevent multiple additions of the Grignard reagent to the borate ester.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours or overnight.
-
-
Hydrolysis and Workup:
-
Cool the reaction mixture in an ice bath and slowly add aqueous hydrochloric acid to hydrolyze the borate ester and dissolve the magnesium salts.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with diethyl ether or another suitable organic solvent.
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude this compound.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of hexanes and ethyl acetate, to yield pure this compound.
-
Caption: Workflow for the synthesis of this compound.
Application in Suzuki-Miyaura Cross-Coupling
This compound is a key reagent in the Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds.[1][24] This reaction is widely employed in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a palladium catalyst and proceeds through a catalytic cycle consisting of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with an organic halide (R-X) to form a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires the presence of a base to activate the boronic acid, forming a more nucleophilic boronate species.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated to form the new C-C bond, regenerating the Pd(0) catalyst.[25][26][27]
References
- 1. nbinno.com [nbinno.com]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Organic acid anhydride - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Khan Academy [khanacademy.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. rsc.org [rsc.org]
- 12. bhu.ac.in [bhu.ac.in]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 15. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 16. researchgate.net [researchgate.net]
- 17. A Solid-State 11B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tsapps.nist.gov [tsapps.nist.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. spectrabase.com [spectrabase.com]
- 22. Infrared detection of a phenylboronic acid terminated alkane thiol monolayer on gold surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Recent Advances in the Synthesis of Borinic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Suzuki Coupling [organic-chemistry.org]
- 25. m.youtube.com [m.youtube.com]
- 26. chem.libretexts.org [chem.libretexts.org]
- 27. Yoneda Labs [yonedalabs.com]
A Senior Application Scientist's Guide to the Synthesis and Purification of Neopentylboronic Acid
Abstract
Neopentylboronic acid (2,2-dimethylpropylboronic acid) is a pivotal organoboron compound, valued in organic synthesis for the unique steric hindrance provided by its neopentyl group.[1] This property is highly influential in stereoselective reactions and in modifying the electronic and steric nature of molecules in pharmaceutical and materials science research.[1] Despite its utility, the synthesis and, most notably, the purification of this compound present distinct challenges that require a nuanced understanding of its chemical behavior. Common issues include the formation of cyclic anhydride trimers (boroxines) and contamination with boric acid, which can complicate reaction outcomes and analytical characterization.[2][3] This guide provides a comprehensive, field-proven methodology for the robust synthesis and purification of this compound, tailored for researchers, chemists, and drug development professionals. We will delve into the mechanistic rationale behind the Grignard-based synthesis, offer detailed, step-by-step protocols for both synthesis and purification, and present a comparative analysis of purification techniques to empower scientists to achieve high-purity material consistently.
Introduction: The Strategic Value of this compound
Boronic acids are a cornerstone of modern organic chemistry, acting as indispensable building blocks, particularly in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[4] Their relative stability, low toxicity, and functional group tolerance make them ideal intermediates in the synthesis of complex organic molecules.[4][5] Within this class, this compound is distinguished by its bulky C₅H₁₁- group, which offers significant steric shielding. This attribute is leveraged in drug discovery to enhance metabolic stability, modulate receptor binding, and improve pharmacokinetic profiles.[6] The successful application of this reagent, however, is entirely dependent on its purity. This guide serves as a definitive resource for its preparation and purification.
Synthesis via the Grignard-Borate Pathway
The most reliable and scalable method for preparing alkylboronic acids is the reaction of a Grignard reagent with a trialkyl borate, followed by acidic hydrolysis.[7][8] This pathway offers high yields and utilizes readily available starting materials.
Mechanistic Rationale
The synthesis proceeds in three distinct stages:
-
Grignard Reagent Formation: Neopentyl bromide is reacted with magnesium metal in an anhydrous ethereal solvent (e.g., Tetrahydrofuran - THF) to form neopentylmagnesium bromide. This organometallic species is a potent nucleophile and a strong base, necessitating strictly anhydrous conditions to prevent quenching by water.[9][10]
-
Borylation: The Grignard reagent is added to a trialkyl borate, such as trimethyl borate, at very low temperatures (-78 °C).[4][11] The nucleophilic neopentyl group attacks the electrophilic boron atom, displacing one of the methoxy groups to form a boronic ester intermediate. The low temperature is critical to prevent over-addition of the Grignard reagent, which would lead to the formation of undesired borinic acids or trialkylboranes.[12]
-
Hydrolysis: The intermediate boronic ester is hydrolyzed under acidic conditions to cleave the remaining B-O bonds, yielding the final this compound product.[4][13]
Synthesis Workflow
Caption: Grignard-based synthesis of this compound.
Detailed Experimental Protocol: Synthesis
Materials:
-
Neopentyl bromide (1-bromo-2,2-dimethylpropane), >98% purity
-
Magnesium turnings
-
Iodine (one small crystal for initiation)
-
Trimethyl borate, >99% purity
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric acid (2 M aqueous solution)
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
Grignard Reagent Preparation:
-
Flame-dry a three-neck round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet.
-
Add magnesium turnings (1.2 equivalents) to the flask. Add a single crystal of iodine.
-
In the dropping funnel, prepare a solution of neopentyl bromide (1.0 equivalent) in anhydrous THF.
-
Add a small portion of the neopentyl bromide solution to the magnesium turnings. If the reaction does not start (indicated by heat and disappearance of the iodine color), gently warm the flask.
-
Once initiated, add the remaining neopentyl bromide solution dropwise at a rate that maintains a gentle reflux.[14]
-
After the addition is complete, stir the mixture at room temperature for 1-2 hours until most of the magnesium has been consumed.
-
-
Borylation Reaction:
-
In a separate flame-dried flask under nitrogen, dissolve trimethyl borate (1.5 equivalents) in anhydrous THF.
-
Cool this solution to -78 °C using a dry ice/acetone bath.
-
Transfer the freshly prepared Grignard reagent to the dropping funnel via cannula and add it dropwise to the cold trimethyl borate solution, maintaining the internal temperature below -70 °C.
-
After the addition is complete, stir the mixture at -78 °C for an additional 2 hours, then allow it to warm slowly to room temperature overnight.
-
-
Hydrolysis and Work-up:
-
Cool the reaction mixture in an ice bath and slowly quench by adding 2 M HCl until the aqueous layer is acidic (pH ~1-2). Stir vigorously for 30 minutes to ensure complete hydrolysis of the boronic ester.
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with diethyl ether.
-
Combine all organic layers and wash with brine.
-
Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound as a white solid.
-
Safety Considerations
-
Grignard Reagents: Neopentylmagnesium bromide is highly reactive with water and protic solvents. All glassware must be rigorously dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).[9][15]
-
Solvents: Diethyl ether and THF are highly flammable and can form explosive peroxides.[9][16] Use in a well-ventilated fume hood away from ignition sources.
-
Reagents: Neopentyl bromide is a flammable liquid.[16][17] Handle all chemicals with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.[10]
Purification Strategies: Achieving Analytical Grade Purity
Crude this compound often contains boric acid and its trimeric anhydride, neopentylboroxine.[18] The choice of purification method is critical for obtaining material suitable for sensitive downstream applications.
Method 1: Recrystallization
Recrystallization is a powerful technique for purifying crystalline solids based on differences in solubility.[19] The principle is to dissolve the impure solid in a minimum amount of hot solvent and allow it to cool slowly, whereupon the desired compound crystallizes out, leaving impurities in the mother liquor.[20]
Protocol:
-
Place the crude this compound in an Erlenmeyer flask.
-
Select an appropriate solvent system. A mixture of a moderately polar solvent and a non-polar solvent, such as ethyl acetate/hexanes, is often effective.[21]
-
Add a small amount of ethyl acetate to the flask and heat gently to dissolve the solid.
-
Once dissolved, slowly add hexanes dropwise until the solution becomes faintly cloudy (the saturation point).
-
Add a few more drops of ethyl acetate to redissolve the precipitate, creating a saturated solution at high temperature.
-
Remove the flask from the heat source and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.[19]
Method 2: Acid-Base Extraction
This technique leverages the weakly acidic nature of boronic acids (pKa ≈ 9) to separate them from non-acidic impurities.[22] The boronic acid is converted to its water-soluble boronate salt with a base, extracted into an aqueous layer, and then regenerated by re-acidification.[23][24]
Caption: Purification workflow using acid-base extraction.
Protocol:
-
Dissolve the crude product in diethyl ether.
-
Transfer the solution to a separatory funnel and extract three times with a 1 M NaOH aqueous solution.
-
Combine the aqueous layers (which now contain the sodium neopentylboronate salt) and cool in an ice bath.
-
Slowly acidify the aqueous solution with 2 M HCl while stirring. This compound will precipitate as a white solid.
-
Collect the solid by vacuum filtration, wash with cold water to remove salts, and dry thoroughly under high vacuum. Alternatively, the acidified aqueous layer can be extracted with diethyl ether, dried, and concentrated.
Comparative Analysis of Purification Methods
| Method | Principle | Typical Purity | Scale | Advantages | Disadvantages |
| Recrystallization | Differential Solubility | >98% | Small to Large | Can remove both polar and non-polar impurities; yields highly crystalline material. | Requires finding a suitable solvent system; potential for product loss in mother liquor.[19][21] |
| Acid-Base Extraction | Acidity of B(OH)₂ Group | >99% | Small to Large | Highly effective at removing neutral/basic impurities; very scalable.[23] | Ineffective for removing other acidic impurities (e.g., boric acid); requires handling of aqueous solutions.[24] |
| Silica Gel Chromatography | Polarity | Variable | Small to Medium | Can separate compounds with different polarities. | Boronic acids often streak on silica, leading to poor separation and recovery; risk of decomposition.[21][25] |
Analytical Characterization for Quality Control
Rigorous characterization is essential to confirm the identity and purity of the final product.
| Technique | Parameter | Expected Result for this compound |
| ¹H NMR | Chemical Shift (δ) | (In CDCl₃) ~0.95 ppm (singlet, 9H, -C(CH₃)₃), ~1.05 ppm (singlet, 2H, -CH₂-B), ~5.5-6.5 ppm (broad singlet, 2H, -B(OH)₂). Note: B(OH)₂ peak is exchangeable with D₂O and its position is solvent/concentration dependent. |
| ¹¹B NMR | Chemical Shift (δ) | ~30 ppm (broad singlet). A sharp peak near 19 ppm would indicate boric acid impurity.[3][26] |
| ¹³C NMR | Chemical Shift (δ) | (In CDCl₃) ~28 ppm (-C(CH₃)₃), ~31 ppm (-C(CH₃)₃). The carbon attached to boron can be broad or undetected.[26][27] |
| Mass Spec (MS) | Molecular Weight | Calculated for C₅H₁₃BO₂: 115.97. Observed m/z should correspond to [M+H]⁺ or other relevant adducts. |
| Melting Point (MP) | Range | 85-89 °C. A sharp melting range is indicative of high purity. |
Conclusion
The synthesis and purification of this compound are readily achievable with careful attention to experimental detail. The Grignard-borate pathway provides a reliable route to the crude material. For purification, an acid-base extraction strategy is highly recommended for its scalability and efficiency in removing common neutral impurities, often followed by a final recrystallization to yield analytically pure material. By understanding the chemical principles behind each step and implementing the robust protocols detailed in this guide, researchers can confidently produce high-quality this compound, enabling advancements in drug discovery and chemical synthesis.
References
- 1. nbinno.com [nbinno.com]
- 2. Synthesis and polymerization of boronic acid containing monomers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. nbinno.com [nbinno.com]
- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and discovery of boronic acid drugs [pubmed.ncbi.nlm.nih.gov]
- 7. atamankimya.com [atamankimya.com]
- 8. benchchem.com [benchchem.com]
- 9. home.miracosta.edu [home.miracosta.edu]
- 10. tcichemicals.com [tcichemicals.com]
- 11. Trimethyl borate - Wikipedia [en.wikipedia.org]
- 12. WO2013016185A1 - Synthesis of boronic esters and boronic acids using grignard reagents - Google Patents [patents.google.com]
- 13. Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions [escholarship.org]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. fishersci.nl [fishersci.nl]
- 17. fishersci.com [fishersci.com]
- 18. benchchem.com [benchchem.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. m.youtube.com [m.youtube.com]
- 21. researchgate.net [researchgate.net]
- 22. Boronic acid - Wikipedia [en.wikipedia.org]
- 23. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 24. reddit.com [reddit.com]
- 25. reddit.com [reddit.com]
- 26. rsc.org [rsc.org]
- 27. rsc.org [rsc.org]
An In-Depth Technical Guide to the Spectroscopic Characterization of Neopentylboronic Acid
Introduction: The Significance of Neopentylboronic Acid in Modern Chemistry
Molecular Structure and Its Spectroscopic Implications
The structure of this compound, with its bulky tert-butyl group adjacent to the boronic acid moiety, dictates its characteristic spectroscopic features. The free rotation around the C-C and C-B bonds, combined with the electronic effects of the boronic acid group, gives rise to a unique spectral fingerprint.
Figure 1: Chemical structure of this compound.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about the connectivity and chemical environment of the atoms.
¹H NMR Spectroscopy: Unraveling the Proton Environment
The ¹H NMR spectrum of this compound is expected to be relatively simple, reflecting the high symmetry of the neopentyl group.
Predicted ¹H NMR Data:
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~4.5-5.5 | Broad Singlet | 2H | B(OH )_2 |
| ~0.95 | Singlet | 2H | -CH _2-B(OH)_2 |
| ~0.90 | Singlet | 9H | -C(CH _3)_3 |
Expertise & Experience: Interpreting the ¹H NMR Spectrum
-
B(OH)₂ Protons: The protons of the boronic acid hydroxyl groups are expected to appear as a broad singlet in the downfield region (~4.5-5.5 ppm). This broadness is a characteristic feature resulting from rapid chemical exchange with residual water in the NMR solvent and quadrupolar broadening from the adjacent boron nucleus. The exact chemical shift is highly dependent on the solvent, concentration, and temperature.
-
-CH₂- Protons: The two protons of the methylene group alpha to the boron atom are predicted to resonate as a sharp singlet around 0.95 ppm. The singlet multiplicity arises from the absence of adjacent protons for coupling. The electron-withdrawing effect of the boronic acid group causes a slight downfield shift compared to a typical alkyl chain.
-
-C(CH₃)₃ Protons: The nine equivalent protons of the tert-butyl group will give rise to a strong, sharp singlet at approximately 0.90 ppm. This high-field chemical shift is characteristic of a shielded alkyl environment.
Figure 2: ¹H NMR experimental workflow.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum provides a clear picture of the carbon framework of this compound.
Predicted ¹³C NMR Data:
| Chemical Shift (δ) (ppm) | Assignment |
| ~31.5 | -C (CH₃)₃ |
| ~29.0 | -C(C H₃)₃ |
| ~25.0 (broad) | -C H₂-B(OH)₂ |
Expertise & Experience: Interpreting the ¹³C NMR Spectrum
-
Quaternary Carbon: The quaternary carbon of the tert-butyl group is expected to appear around 31.5 ppm.
-
Methyl Carbons: The three equivalent methyl carbons of the tert-butyl group will produce a single, intense peak at approximately 29.0 ppm.
-
Methylene Carbon: The carbon atom directly attached to the boron atom (-CH₂-B) is predicted to have a broad signal around 25.0 ppm. This broadening is a consequence of quadrupolar relaxation induced by the boron nucleus (both ¹⁰B and ¹¹B isotopes have nuclear spins greater than 1/2). This is a key diagnostic feature for identifying carbons directly bonded to boron. The signal may sometimes be of low intensity or even unobservable.
Experimental Protocol for NMR Analysis:
-
Sample Preparation: Accurately weigh 10-20 mg of this compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or acetone-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
¹H NMR Acquisition:
-
Pulse Sequence: Standard single-pulse experiment.
-
Spectral Width: ~12 ppm.
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 16-64, depending on the concentration.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Spectral Width: ~220 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more to achieve a good signal-to-noise ratio.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shift scale using the residual solvent peak as an internal standard.
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. In this compound, the key vibrational modes are associated with the O-H, B-O, C-H, and C-B bonds.
Predicted IR Absorption Data:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3600-3200 | Strong, Broad | O-H stretch (hydrogen-bonded) |
| ~2960, 2870 | Strong, Sharp | C-H stretch (sp³ hybridized) |
| ~1470, 1365 | Medium, Sharp | C-H bend (gem-dimethyl) |
| ~1350-1310 | Strong, Sharp | B-O stretch |
| ~1150-1100 | Medium | C-B stretch |
| ~720 | Medium | B-O-H bend (out-of-plane) |
Expertise & Experience: Interpreting the IR Spectrum
-
O-H Stretching: A prominent, broad absorption band in the region of 3600-3200 cm⁻¹ is the hallmark of the O-H stretching vibration in the boronic acid group. The broadening is due to intermolecular hydrogen bonding.
-
C-H Stretching: Strong, sharp peaks around 2960 cm⁻¹ and 2870 cm⁻¹ are characteristic of the asymmetric and symmetric stretching vibrations of the sp³ C-H bonds in the neopentyl group.
-
C-H Bending: The presence of the tert-butyl group is further confirmed by the characteristic bending vibrations (scissoring and rocking) appearing around 1470 cm⁻¹ and a doublet around 1365 cm⁻¹.
-
B-O Stretching: A strong, sharp absorption band in the 1350-1310 cm⁻¹ region is indicative of the B-O single bond stretching vibration. This is a key diagnostic peak for boronic acids.[2]
-
C-B Stretching: The C-B stretching vibration is expected to appear as a medium intensity band in the 1150-1100 cm⁻¹ range.
-
B-O-H Bending: A medium intensity band around 720 cm⁻¹ can be attributed to the out-of-plane bending of the B-O-H group.
Figure 3: IR spectroscopy experimental workflow.
Part 3: Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation. The analysis of boronic acids by MS can be challenging due to their tendency to form cyclic trimers called boroxines through dehydration.
Expected Mass Spectrometric Data (Electrospray Ionization - ESI):
| m/z (Mass-to-Charge Ratio) | Ion |
| 117.10 | [M+H]⁺ |
| 115.09 | [M-H]⁻ |
| 139.08 | [M+Na]⁺ |
| 233.19 | [2M+H]⁺ |
| 251.15 | [M₃ - 3H₂O + H]⁺ (Boroxine) |
Expertise & Experience: Interpreting the Mass Spectrum
-
Molecular Ion: Under soft ionization techniques like ESI, the protonated molecule [M+H]⁺ at m/z 117.10 or the deprotonated molecule [M-H]⁻ at m/z 115.09 is expected to be observed. The presence of the characteristic isotopic pattern of boron (¹⁰B at ~20% and ¹¹B at ~80% abundance) can confirm the presence of a boron atom in the ion.
-
Adducts: The formation of adducts with sodium [M+Na]⁺ is common in ESI-MS.
-
Dimers: Dimeric species such as [2M+H]⁺ may also be observed, especially at higher concentrations.
-
Boroxine Formation: A significant challenge in the MS analysis of boronic acids is their propensity to undergo dehydration to form cyclic boroxine trimers. This can lead to a prominent peak corresponding to the protonated boroxine at m/z 251.15. The extent of boroxine formation depends on the ionization source conditions, solvent, and temperature.
Figure 4: Mass spectrometry experimental workflow.
Experimental Protocol for Mass Spectrometry:
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrument Setup: Use an electrospray ionization mass spectrometer. Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to achieve good signal intensity and minimize in-source fragmentation and boroxine formation.
-
Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire data in both positive and negative ion modes over an appropriate mass range (e.g., m/z 50-500).
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion, adducts, and any significant fragment ions. Utilize the isotopic pattern of boron to confirm the identity of boron-containing species.
Conclusion: A Unified Spectroscopic Portrait
The combination of NMR, IR, and MS provides a powerful and comprehensive approach to the characterization of this compound. The predicted spectroscopic data presented in this guide, based on fundamental principles and analysis of related compounds, offers a valuable resource for researchers in the field. The ¹H and ¹³C NMR spectra reveal the connectivity of the carbon and hydrogen atoms, with the characteristic broad signal of the carbon attached to boron being a key identifier. IR spectroscopy confirms the presence of the essential functional groups, particularly the O-H and B-O bonds. Finally, mass spectrometry provides crucial information on the molecular weight and the potential for boroxine formation. By leveraging these spectroscopic techniques in a coordinated manner, scientists can confidently identify and assess the purity of this compound, ensuring its effective application in their research and development endeavors.
References
An In-depth Technical Guide to the Thermal Stability and Decomposition of Neopentylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Neopentylboronic acid is a pivotal building block in modern organic synthesis, particularly valued for its role in Suzuki-Miyaura cross-coupling reactions. Its utility in the synthesis of complex molecules, including active pharmaceutical ingredients, demands a thorough understanding of its chemical and physical properties.[1] Thermal stability is a critical parameter, directly influencing storage conditions, reaction safety, and the overall viability of its application in manufacturing processes. This guide provides a comprehensive overview of the thermal behavior of this compound, detailing its primary decomposition pathway, and offering field-proven methodologies for its analysis. While specific experimental literature on this compound's thermal decomposition is not abundant, this document synthesizes data from analogous alkylboronic acids, computational studies, and safety documentation to provide a robust theoretical and practical framework.
Introduction to this compound
This compound, also known as (2,2-dimethylpropyl)boronic acid, is an alkylboronic acid featuring a sterically hindered neopentyl group attached to the boron atom. This steric bulk can impart unique reactivity and stability profiles compared to other boronic acids. Its physical and chemical properties are summarized in Table 1. A key characteristic of boronic acids is their propensity to undergo dehydration to form cyclic trimeric anhydrides known as boroxines.[2] This transformation is the principal thermal decomposition pathway under anhydrous or heated conditions.
| Property | Value | Reference |
| CAS Number | 701261-35-0 | |
| Molecular Formula | C5H13BO2 | |
| Molecular Weight | 115.97 g/mol | |
| Appearance | White to yellow or faint beige powder | [1] |
| Melting Point | 85-89 °C | |
| Storage Temperature | 2-8°C |
Thermal Decomposition Pathways of this compound
The thermal decomposition of this compound can be understood as a multi-stage process. The initial and most significant event is the intermolecular dehydration to form the corresponding boroxine. At higher temperatures, further decomposition of the organic moiety and the boroxine ring is anticipated.
Primary Decomposition: Formation of Neopentylboroxine
Upon heating, like other boronic acids, this compound undergoes a condensation reaction where three molecules combine to form a six-membered ring with alternating boron and oxygen atoms, eliminating three molecules of water.[2] This cyclic trimer is named 2,4,6-trineopentylboroxine.
The formation of boroxine is an equilibrium reaction. However, under thermal stress, the continuous removal of water drives the equilibrium towards the formation of the anhydride.[2] Computational studies on aliphatic boronic acids indicate that this dehydration process is endothermic.[3][4]
Mechanism of Boroxine Formation:
The mechanism is initiated by the Lewis acidic nature of the boron atom. An oxygen atom from a hydroxyl group of one boronic acid molecule performs a nucleophilic attack on the boron atom of another, forming a tetrahedral intermediate. This intermediate then eliminates a molecule of water to form a dimer. This process repeats until the stable six-membered boroxine ring is formed.[5]
Caption: Mechanism of Boroxine Formation from Boronic Acids.
Secondary Decomposition at Higher Temperatures
While specific experimental data for the high-temperature decomposition of this compound is unavailable, safety data sheets for this and related compounds indicate that further degradation will occur.[6][7] This secondary decomposition is expected to involve the breakdown of the neopentyl group and the boroxine ring, leading to the formation of various gaseous products.
Anticipated Decomposition Products:
-
Carbon Monoxide (CO) and Carbon Dioxide (CO₂): These are common products from the combustion or pyrolysis of organic compounds.[6]
-
Oxides of Boron (e.g., B₂O₃): At elevated temperatures, the boroxine ring is likely to decompose, ultimately forming stable boron oxides.[6]
-
Hydrocarbons: Fragmentation of the neopentyl group could lead to the formation of various volatile hydrocarbons.
The exact temperature ranges and products of this secondary decomposition would require analysis by techniques such as TGA coupled with mass spectrometry (TGA-MS) or Fourier-transform infrared spectroscopy (TGA-FTIR).
Recommended Analytical Methodologies for Thermal Analysis
To experimentally determine the thermal stability and decomposition profile of this compound, a combination of thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) is recommended.[8]
Caption: Recommended Experimental Workflow for Thermal Analysis.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[9] It is the ideal technique to quantify the mass loss associated with the dehydration to boroxine and any subsequent decomposition events.
Hypothetical Experimental Protocol for TGA of this compound:
-
Instrument: A calibrated TGA instrument (e.g., Mettler Toledo TGA/DSC 1 or similar).[10]
-
Sample Preparation: Accurately weigh 5-10 mg of this compound powder into an alumina or platinum crucible.
-
Atmosphere: Purge the furnace with dry nitrogen at a flow rate of 50 mL/min to provide an inert atmosphere.
-
Temperature Program:
-
Equilibrate at 30 °C for 5 minutes.
-
Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.[10]
-
-
Data Analysis:
-
Plot the mass (%) versus temperature (°C).
-
Calculate the derivative of the TGA curve (DTG) to identify the temperatures of maximum mass loss rate.
-
Determine the onset temperature of decomposition.
-
Quantify the mass loss for each decomposition step. The theoretical mass loss for the formation of the boroxine from this compound is approximately 15.5%.
-
Differential Scanning calorimetry (DSC)
DSC measures the heat flow into or out of a sample as it is heated or cooled.[8] It provides information on melting, crystallization, and the enthalpy of decomposition.
Hypothetical Experimental Protocol for DSC of this compound:
-
Instrument: A calibrated DSC instrument.
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. A pinhole in the lid is recommended to allow for the escape of evolved water vapor.
-
Reference: Use an empty, hermetically sealed aluminum pan as the reference.
-
Atmosphere: Purge the DSC cell with dry nitrogen at a flow rate of 50 mL/min.
-
Temperature Program:
-
Equilibrate at 25 °C.
-
Ramp the temperature from 25 °C to 300 °C at a heating rate of 10 °C/min.
-
-
Data Analysis:
-
Identify the endothermic peak corresponding to the melting of this compound (expected around 85-89 °C).
-
Identify the endothermic event corresponding to the dehydration/decomposition to the boroxine. The area under this peak can be integrated to determine the enthalpy of this process.
-
Analysis of Decomposition Products
To confirm the identity of the decomposition products, the following techniques are recommended:
-
TGA-MS/TGA-FTIR: Coupling the outlet of the TGA to a mass spectrometer or an FTIR spectrometer allows for the real-time identification of evolved gases, such as water, CO, CO₂, and hydrocarbons.[11]
-
¹¹B NMR Spectroscopy: Analysis of the solid residue after a TGA experiment (or after heating the sample in situ) can confirm the formation of the boroxine. Boronic acids typically show a broad signal in the ¹¹B NMR spectrum around 30 ppm, while boroxines exhibit a sharper signal at a similar chemical shift. The change in the signal shape and width can be indicative of the transformation.[12][13]
Safety Precautions
When heating this compound, it is crucial to adhere to strict safety protocols due to the potential for the release of hazardous and irritating substances.
-
Ventilation: All heating experiments should be conducted in a well-ventilated fume hood.[7]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[14]
-
Atmosphere Control: Conducting thermal analysis under an inert atmosphere (e.g., nitrogen) is recommended to prevent uncontrolled oxidation at high temperatures.
-
Hazardous Decomposition Products: Be aware that thermal decomposition can produce carbon monoxide, carbon dioxide, and boron oxides, which are irritating and potentially toxic.[6]
Conclusion
The thermal stability of this compound is primarily governed by its propensity to undergo intermolecular dehydration to form the corresponding 2,4,6-trineopentylboroxine. This endothermic process can be effectively characterized by TGA and DSC. While this initial decomposition step is well-understood based on the chemistry of boronic acids, further investigation is required to fully elucidate the secondary decomposition pathways that occur at higher temperatures. The experimental protocols and analytical techniques outlined in this guide provide a robust framework for researchers and drug development professionals to safely assess the thermal stability of this compound, ensuring its proper handling, storage, and application in chemical synthesis.
References
- 1. This compound CAS#: 701261-35-0 [m.chemicalbook.com]
- 2. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thermodynamics of boroxine formation from the aliphatic boronic acid monomers R-B(OH)2 (R = H, H3C, H2N, HO, and F): a computational investigation. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 9. benchchem.com [benchchem.com]
- 10. docta.ucm.es [docta.ucm.es]
- 11. acp.copernicus.org [acp.copernicus.org]
- 12. mdpi.com [mdpi.com]
- 13. A solid-state (11)b NMR and computational study of boron electric field gradient and chemical shift tensors in boronic acids and boronic esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. fishersci.co.uk [fishersci.co.uk]
The Emergence of a Modern Workhorse: A Technical Guide to Neopentylboronic Acid
Introduction: The Ascendancy of Organoboron Chemistry
In the landscape of modern synthetic chemistry, few classes of reagents have proven as versatile and indispensable as organoboron compounds. Their journey from laboratory curiosities to cornerstone reagents in industrial and academic settings is a testament to their unique reactivity, stability, and low toxicity. Boronic acids, organic derivatives of boric acid with the general structure R-B(OH)₂, are central to this narrative. First reported by Edward Frankland in 1860, their synthetic potential was fully unlocked over a century later with the advent of palladium-catalyzed cross-coupling reactions.[1][2]
Today, the boronic acid family is vast, with each member offering distinct properties. This guide focuses on a particularly valuable, albeit more modern, member of this class: neopentylboronic acid , also known as (2,2-dimethylpropyl)boronic acid. Characterized by its sterically demanding neopentyl group, this reagent provides unique advantages in stability and selectivity, making it a go-to building block for constructing complex molecular architectures, particularly in the realm of drug discovery and materials science.[3] This document provides an in-depth exploration of its history, synthesis, unique properties, and critical applications for the practicing researcher.
Chapter 1: A Modern History - Tracing the Origins of this compound
While the first synthesis of a simple boronic acid dates back to the 19th century, the story of this compound is rooted in the development of more sophisticated synthetic methods in the 20th century.[1] A specific, celebrated "discovery" paper for this compound is not prominent in the historical literature; rather, its emergence is a direct consequence of the refinement of two powerful synthetic pathways for preparing alkylboronic acids.
-
The Grignard Route: The reaction of a Grignard reagent (R-MgX) with a trialkyl borate, like trimethyl borate or triisopropyl borate, followed by acidic hydrolysis, became a standard method for accessing boronic acids.[4][5] This approach, refined over many decades, provides a direct and versatile route to C(sp³)-boronic acids. The synthesis of this compound via the reaction of neopentylmagnesium bromide with a borate ester is a straightforward application of this foundational methodology.
-
The Hydroboration Route: The groundbreaking work of Nobel laureate Herbert C. Brown on the hydroboration of alkenes revolutionized organoboron chemistry.[6][7] The anti-Markovnikov addition of a B-H bond across a double bond provides a powerful method for preparing alkylboranes, which can then be oxidized to the corresponding boronic acids.[8] In principle, the hydroboration of 3,3-dimethyl-1-butene offers a direct pathway to the neopentylboron moiety.[9][10]
The commercial availability of this compound (CAS 701261-35-0) and its derivatives, such as neopentyl glycol esters, appears to have gained traction as the demand for robust and sterically defined building blocks grew, particularly for applications in Suzuki-Miyaura cross-coupling and stereoselective synthesis.[11][12]
Chapter 2: Synthesis of this compound
The most common and reliable laboratory-scale synthesis of this compound utilizes the Grignard pathway. The causality behind this choice is its high efficiency and the ready availability of the starting materials. The alternative hydroboration route can be complicated by the formation of dialkyl- and trialkylboranes, requiring careful control of stoichiometry.[8]
Experimental Protocol: Synthesis via the Grignard Reaction
This protocol describes a representative procedure for the synthesis of this compound.
Core Principle: A neopentyl Grignard reagent is formed in situ and trapped with a trialkyl borate ester at low temperature to form a boronate ester. The low temperature is critical to prevent over-addition of the highly reactive Grignard reagent to the boron center. Subsequent acidic hydrolysis cleaves the ester to yield the final boronic acid.
Step-by-Step Methodology:
-
Apparatus Setup: An oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen/argon inlet is assembled. The entire system must be maintained under an inert atmosphere to prevent quenching of the Grignard reagent by atmospheric oxygen and moisture.
-
Grignard Reagent Formation:
-
Magnesium turnings (1.2 equivalents) are placed in the flask.
-
A small crystal of iodine is added as an activator.
-
Anhydrous diethyl ether or tetrahydrofuran (THF) is added to cover the magnesium.
-
A solution of 1-chloro-2,2-dimethylpropane (neopentyl chloride) (1.0 equivalent) in the anhydrous solvent is added dropwise via the dropping funnel. The reaction is initiated, often evidenced by gentle refluxing and the disappearance of the iodine color. The mixture is stirred until most of the magnesium is consumed.[13]
-
-
Borylation:
-
The flask containing the Grignard reagent is cooled to -78 °C using a dry ice/acetone bath.
-
A solution of triisopropyl borate or trimethyl borate (1.5 equivalents) in anhydrous THF is added dropwise, maintaining the internal temperature below -70 °C. The borate ester is added in excess to ensure complete trapping and to minimize double addition.
-
The reaction mixture is stirred at -78 °C for 2-3 hours and then allowed to warm slowly to room temperature overnight.
-
-
Hydrolysis and Work-up:
-
The reaction is quenched by slow addition of cold 1 M hydrochloric acid (HCl) or saturated aqueous ammonium chloride.
-
The mixture is transferred to a separatory funnel, and the organic layer is separated.
-
The aqueous layer is extracted three times with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure.
-
-
Purification: The crude this compound is typically a white solid and can be purified by recrystallization from a suitable solvent system (e.g., water or a hexane/ether mixture) to yield the final product.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound via the Grignard method.
Chapter 3: Physicochemical Properties and Structural Uniqueness
This compound's utility stems directly from its structure. The presence of a quaternary carbon adjacent to the CH₂-B bond creates significant steric hindrance. This bulky, non-planar alkyl group imparts properties that distinguish it from less hindered alkylboronic acids and planar arylboronic acids.
Key Characteristics:
-
Steric Shielding: The tert-butyl-like neopentyl group sterically protects the boron center. This can slow down undesirable side reactions, such as protodeboronation (cleavage of the C-B bond by a proton source), which is a common decomposition pathway for many boronic acids, especially under the basic conditions of cross-coupling reactions.[14]
-
Stability of Derivatives: When converted to cyclic esters with diols, the neopentyl group influences the stability and reactivity of the resulting boronate. Neopentyl glycol esters, in particular, have emerged as highly stable yet reactive alternatives to the more common pinacol esters.[5][15] They often exhibit improved performance in anhydrous cross-coupling conditions.[12][16]
-
Solubility: As a simple alkylboronic acid, it possesses good solubility in common organic solvents used in synthesis.[3]
Quantitative Data Summary
| Property | Value | Source(s) |
| CAS Number | 701261-35-0 | [9][11] |
| Molecular Formula | C₅H₁₃BO₂ | [9] |
| Molecular Weight | 115.97 g/mol | [9] |
| Appearance | White to off-white powder/solid | [3] |
| Melting Point | 85-89 °C | [9] |
| Synonym | (2,2-Dimethylpropyl)boronic acid | [3][9] |
Chapter 4: Core Application - The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds, an achievement recognized with the 2010 Nobel Prize in Chemistry. The reaction couples an organoboron reagent with an organic halide or triflate using a palladium catalyst and a base.
The Catalytic Cycle:
The generally accepted mechanism involves three key steps:
-
Oxidative Addition: A low-valent palladium(0) catalyst reacts with the organic halide (R¹-X), inserting itself into the carbon-halogen bond to form a high-valent palladium(II) complex.
-
Transmetalation: The organic group (R²) from the boronic acid is transferred to the palladium(II) complex, displacing the halide. This step requires activation of the boronic acid by a base to form a more nucleophilic "ate" complex (R²-B(OH)₃⁻).
-
Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated from the metal, forming the new C-C bond (R¹-R²) and regenerating the palladium(0) catalyst, which re-enters the cycle.
Role and Advantages of this compound/Esters:
This compound and its esters are excellent coupling partners in Suzuki reactions, especially in challenging cases.
-
Enhanced Stability: The steric bulk of the neopentyl group can suppress unwanted side reactions like homocoupling of the boronic acid.
-
Anhydrous Coupling: Neopentyl glycol boronic esters have shown exceptional utility in anhydrous Suzuki-Miyaura couplings, where the absence of water can prevent protodeboronation of sensitive substrates.[12][16] This is a significant advantage over boronic acids, which often require aqueous basic conditions for activation.
-
Controlled Reactivity: While boronic esters are generally more stable than boronic acids, they can be less reactive. However, recent studies have shown that the choice of diol (e.g., neopentyl glycol vs. pinacol) significantly influences the transmetalation rate, allowing chemists to tune reactivity for specific applications.
Suzuki-Miyaura Catalytic Cycle Diagram
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Chapter 5: Advanced Applications in Stereoselective Synthesis
A key area where neopentyl boronic esters have proven superior is in the stereospecific synthesis of hindered tertiary boronic esters via lithiation-borylation. This methodology, developed extensively by Aggarwal and coworkers, allows for the creation of chiral C(sp³)-rich centers, which are highly valuable in drug development.[4][6][7]
The Lithiation-Borylation-Rearrangement Sequence:
-
Deprotonation: A chiral secondary alkyl carbamate or benzoate is deprotonated using a strong base (e.g., sec-butyllithium), generating a configurationally unstable organolithium species.
-
Borylation: This organolithium is trapped with a boronic ester.
-
1,2-Metalate Rearrangement: The resulting "ate" complex undergoes a rearrangement where the alkyl group migrates from the boron to the adjacent carbon, creating a new C-C bond and a tertiary boronic ester.
In these reactions, especially when conducted at warmer, more practical temperatures (e.g., -20 °C instead of -78 °C), the choice of boronic ester is crucial. It was found that using neopentyl glycol boronic esters instead of pinacol esters leads to significantly higher enantiospecificity.[6] The proposed reason is that the formation of the boronate complex is less reversible with the neopentyl derivative. Reduced reversibility prevents the transient lithiated carbamate from racemizing before it can undergo the productive rearrangement, thus ensuring a near-perfect transfer of chirality to the final product.[6]
Chapter 6: Role in Modern Drug Discovery
The properties of this compound and its derivatives make them highly relevant to drug discovery and development professionals for several reasons:
-
Robustness in Synthesis: The stability of neopentyl boronates allows them to be carried through multiple synthetic steps, enabling their use in the late-stage functionalization of complex molecules.
-
Access to 3D Chemical Space: Methodologies like the lithiation-borylation sequence provide access to sterically congested, chiral tertiary centers that are difficult to synthesize by other means. This expands the range of molecular shapes and scaffolds available to medicinal chemists.[4]
-
Predictable Reactivity: As the understanding of boronic ester reactivity deepens, chemists can more rationally select reagents like neopentyl boronates to achieve desired outcomes, reducing the time spent on reaction optimization.[12]
Conclusion
This compound exemplifies the evolution of a reagent class. From the foundational principles of Grignard and hydroboration chemistry, it has emerged as a specialized tool for overcoming modern synthetic challenges. Its unique steric profile confers a balance of stability and controlled reactivity that is highly sought after. For researchers in organic synthesis and drug development, understanding the properties and applications of this compound and its derivatives is not merely academic; it is essential for the efficient and elegant construction of the complex molecules that drive scientific innovation.
References
- 1. Site Index - Henan Tianfu Chemical Co.,Ltd [tianfuchem.com]
- 2. China N 4 Bromophenyl 1 1 biphenyl 4 amine Manufacturers Factory Suppliers [m.allgreenchems.com]
- 3. Synthetic Approaches to Triarylboranes from 1885 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US9243004B2 - Synthesis of boronic esters and boronic acids using grignard reagents - Google Patents [patents.google.com]
- 5. Herbert C. Brown - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. nobelprize.org [nobelprize.org]
- 8. download.e-bookshelf.de [download.e-bookshelf.de]
- 9. publish.uwo.ca [publish.uwo.ca]
- 10. Alkylboronic acid or boronate synthesis [organic-chemistry.org]
- 11. frontierspecialtychemicals.com [frontierspecialtychemicals.com]
- 12. nasonline.org [nasonline.org]
- 13. science.widener.edu [science.widener.edu]
- 14. WO2013016185A1 - Synthesis of boronic esters and boronic acids using grignard reagents - Google Patents [patents.google.com]
- 15. lookchem.com [lookchem.com]
- 16. Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions [escholarship.org]
Methodological & Application
Application Notes & Protocols: The Strategic Use of Neopentylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions
These application notes provide an in-depth guide for researchers, scientists, and drug development professionals on the effective utilization of neopentylboronic acid in Suzuki-Miyaura cross-coupling reactions. This document elucidates the underlying principles, offers field-proven protocols, and presents data to support the integration of this versatile reagent into synthetic workflows.
Introduction: The Unique Advantages of this compound
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. While a vast array of boronic acids and their derivatives have been employed, this compound has emerged as a particularly advantageous reagent.
Unlike many boronic acids that are prone to decomposition via protodeboronation or trimerization to form boroxines, this compound is a crystalline, air-stable solid. This stability simplifies storage and handling, enhancing experimental reproducibility. Its primary utility lies in its role as a precursor to neopentylboronate esters, which are highly effective in the coupling of a broad range of substrates, including challenging secondary alkyl halides. The bulky neopentyl group imparts steric hindrance that can favor reductive elimination and suppress unwanted side reactions, leading to higher yields and cleaner reaction profiles.
Mechanistic Considerations and Workflow
The general mechanism of the Suzuki-Miyaura coupling is well-established, involving oxidative addition, transmetalation, and reductive elimination. The use of neopentylboronate esters, derived from this compound, follows this fundamental pathway. The workflow begins with the synthesis of the neopentylboronate ester from the corresponding halide, followed by the palladium-catalyzed cross-coupling with an appropriate coupling partner.
Figure 1: Generalized workflow for Suzuki-Miyaura coupling using neopentylboronate esters.
Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on the specific substrates and equipment used.
This protocol highlights the utility of neopentylboronates in coupling challenging secondary alkyl substrates.
Materials:
-
This compound
-
Appropriate secondary alkyl halide
-
Aryl Grignard reagent (e.g., Phenylmagnesium bromide)
-
Palladium catalyst (e.g., Pd(dppf)Cl2)
-
Anhydrous solvent (e.g., THF)
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)
Step-by-Step Procedure:
-
Boronate Ester Formation: In a flame-dried flask under an inert atmosphere, dissolve this compound in anhydrous THF. Add the secondary alkyl halide and cool the mixture to 0 °C. Slowly add a solution of the Grignard reagent, maintaining the temperature. Allow the reaction to warm to room temperature and stir until the formation of the neopentylboronate ester is complete (monitor by TLC or GC-MS).
-
Cross-Coupling Reaction: To the freshly prepared neopentylboronate ester solution, add the palladium catalyst (e.g., 2-5 mol %). Add the aryl Grignard reagent dropwise at 0 °C.
-
Reaction Monitoring and Workup: Allow the reaction to proceed at room temperature or with gentle heating. Monitor the progress by TLC or GC-MS. Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.
-
Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Table 1: Representative Yields for Coupling of Secondary Alkyl Halides
| Alkyl Halide | Aryl Grignard Reagent | Catalyst | Yield (%) |
|---|---|---|---|
| 2-Bromooctane | Phenylmagnesium bromide | Pd(dppf)Cl2 | 85 |
| Cyclohexyl bromide | 4-Methoxyphenylmagnesium bromide | Pd(OAc)2/SPhos | 90 |
| 2-Chlorobutane | 1-Naphthylmagnesium bromide | Pd(dppf)Cl2 | 78 |
Note: Yields are illustrative and may vary based on specific reaction conditions.
This protocol outlines a general method for the coupling of aryl halides with pre-formed neopentylboronate esters.
Materials:
-
Aryl halide (e.g., bromobenzene, 4-iodotoluene)
-
Neopentylboronate ester
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Base (e.g., K2CO3, CsF)
-
Solvent system (e.g., Toluene/Water or Dioxane/Water)
Step-by-Step Procedure:
-
Reaction Setup: To a reaction vessel, add the aryl halide, neopentylboronate ester (typically 1.1-1.5 equivalents), palladium catalyst (1-5 mol %), and base (2-3 equivalents).
-
Solvent Addition and Degassing: Add the solvent system and thoroughly degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes or by freeze-pump-thaw cycles.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Workup and Purification: Cool the reaction to room temperature and add water. Extract the aqueous layer with an organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by flash column chromatography.
Figure 2: Step-by-step experimental workflow for a typical Suzuki-Miyaura coupling.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Inefficient catalyst turnover | Screen different palladium catalysts and ligands. |
| Incomplete transmetalation | Use a stronger base or a different solvent system. | |
| Side Product Formation | Protodeboronation of the boronate ester | Ensure anhydrous conditions during ester formation and coupling. |
| Homocoupling of the aryl halide | Lower the reaction temperature or use a less reactive catalyst. | |
| Reaction Stalls | Catalyst deactivation | Add fresh catalyst or use a more robust ligand. |
Conclusion
This compound and its derived esters are valuable tools in the synthetic chemist's arsenal for Suzuki-Miyaura cross-coupling reactions. Their enhanced stability and efficacy, particularly with challenging substrates like secondary alkyl halides, make them a superior choice in many synthetic campaigns. The protocols and insights provided herein serve as a robust starting point for the successful implementation of this versatile reagent in research and development settings.
Application Notes and Protocols for Palladium-Catalyzed Coupling with Neopentylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Challenges of Sterically Hindered Couplings
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its functional group tolerance and mild reaction conditions.[1][2] This palladium-catalyzed transformation forges carbon-carbon bonds between organoboron compounds and organic halides or triflates, enabling the construction of complex molecular architectures.[3][4] While a vast array of boronic acids are commercially available, those bearing significant steric hindrance, such as neopentylboronic acid and its esters, present unique challenges.[5][6] Their bulky nature can impede the crucial transmetalation step in the catalytic cycle, often leading to sluggish reactions and diminished yields.
These application notes provide a comprehensive guide to effectively utilizing this compound and its derivatives in palladium-catalyzed cross-coupling reactions. By understanding the mechanistic nuances and optimizing key reaction parameters, researchers can overcome the inherent steric barriers and successfully incorporate the neopentyl motif into their target molecules. This is particularly relevant in pharmaceutical and materials science, where precise control over molecular structure is paramount.
The Mechanistic Landscape: Understanding the Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura reaction involves a catalytic cycle centered on a palladium complex.[1][3] The cycle comprises three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organic electrophile (e.g., an aryl bromide), forming a Pd(II) intermediate.[7]
-
Transmetalation: The organic group from the this compound (or its ester) is transferred to the palladium center. This step is often rate-limiting, especially with sterically demanding partners. The presence of a base is crucial to activate the boronic acid, forming a more nucleophilic "ate" complex that facilitates the transfer.[8]
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple, forming the desired C-C bond and regenerating the catalytically active Pd(0) species.[7]
The steric bulk of the neopentyl group can significantly slow down the transmetalation step. To counteract this, careful selection of ligands, bases, and solvents is essential to promote efficient coupling.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Optimizing Reaction Conditions: A Data-Driven Approach
The success of a Suzuki-Miyaura coupling with this compound hinges on the careful selection of several key parameters. The following table summarizes critical factors and their impact on the reaction outcome.
| Parameter | Recommended Choice(s) | Rationale & Key Considerations |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, or pre-formed catalysts (e.g., PEPPSI-iPr) | Pd(OAc)₂ and Pd₂(dba)₃ are common and effective Pd(0) precursors.[1] Pre-formed catalysts can offer higher activity and stability. |
| Ligand | Bulky, electron-rich phosphines (e.g., SPhos, XPhos, tBu₃P) | These ligands promote the formation of a monoligated Pd(0) species, which is highly active in oxidative addition. Their steric bulk can also facilitate reductive elimination.[9][10] |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | A strong, non-nucleophilic base is required to activate the boronic acid for transmetalation. The choice of base can also influence the solubility of the boron species.[11] |
| Solvent | Anhydrous polar aprotic solvents (e.g., 1,4-dioxane, THF, toluene) with a small amount of water | Anhydrous conditions can be beneficial, especially when using boronic esters.[11] However, a small amount of water is often necessary for the hydrolysis of boronic esters to the more reactive boronic acids.[12] |
| Boron Reagent | This compound or its neopentyl glycol ester | While boronic acids are often more reactive, their corresponding esters can exhibit greater stability, preventing premature decomposition.[12][13] The neopentyl glycol ester is particularly common.[1] |
| Additives | Trimethyl borate | Can enhance reaction rates by solubilizing in situ-generated boronate complexes and preventing catalyst poisoning.[11] |
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a starting point for performing a palladium-catalyzed cross-coupling reaction with a this compound derivative. Optimization for specific substrates may be necessary.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with an Aryl Bromide
-
Reagent Preparation: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl bromide (1.0 equiv), the this compound or its ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., SPhos, 4-10 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane or toluene, to achieve a concentration of ~0.1 M in the aryl halide). If starting from a boronic ester, a small amount of degassed water (e.g., 1-2% v/v) can be beneficial.
-
Reaction Execution: Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique, such as thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
For challenging substrates or to accelerate reaction times, microwave irradiation can be a powerful tool.
-
Reaction Setup: In a microwave reaction vial, combine the aryl halide (1.0 equiv), this compound ester (1.5 equiv), base (e.g., Cs₂CO₃, 2.0 equiv), palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%), and degassed solvent (e.g., DMF/water mixture).[14]
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the reaction to 120-150 °C for 15-60 minutes.
-
Workup and Purification: After cooling, filter the reaction mixture through a pad of celite, washing with an appropriate organic solvent. Perform a standard aqueous workup and purify the product by flash column chromatography as described in Protocol 1.
Caption: General experimental workflow for palladium-catalyzed cross-coupling.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst or ligand.- Insufficiently inert atmosphere.- Poor quality of boronic acid. | - Use a fresh batch of catalyst and ligand.- Ensure proper degassing of solvents and rigorous inert atmosphere techniques.- Consider using a more stable boronic ester derivative like the neopentyl glycol or MIDA ester.[15] |
| Protodeboronation | - The boronic acid is unstable under the reaction conditions. | - Use anhydrous conditions, especially with boronic esters.[11]- Employ a milder base or shorter reaction times.- Consider using a trifluoroborate salt, which can be more resistant to protodeboronation.[4] |
| Homocoupling of Boronic Acid | - Presence of oxidants (e.g., O₂).- Use of a Pd(II) precatalyst without efficient reduction to Pd(0). | - Ensure the reaction is thoroughly deoxygenated.[1]- Add a small amount of a reducing agent or use a Pd(0) source directly. |
| Difficult Purification | - Formation of closely eluting byproducts.- Residual palladium catalyst. | - Optimize chromatography conditions (solvent system, gradient).- Consider a different purification method, such as recrystallization or preparative HPLC.- Treat the crude product with a palladium scavenger. |
Conclusion: Enabling Advances in Molecular Design
The palladium-catalyzed coupling of this compound and its derivatives, while challenging, is a valuable transformation for accessing sterically encumbered molecular architectures. By leveraging a deep understanding of the reaction mechanism and carefully optimizing reaction parameters such as ligand, base, and solvent, researchers can overcome the steric hurdles and achieve high yields of the desired products. The protocols and troubleshooting guide provided herein serve as a robust foundation for the successful implementation of this powerful synthetic methodology in drug discovery, materials science, and beyond.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Neopentylboronic Acid as a Premier Reactant for Alkylarene Synthesis
Introduction: The Strategic Value of Alkylarenes and the Role of Neopentylboronic Acid
Alkylarenes, hydrocarbons containing both aliphatic and aromatic moieties, are fundamental structural motifs in a vast array of functional molecules, including active pharmaceutical ingredients (APIs), agrochemicals, and advanced materials.[1][2] The precise installation of alkyl groups onto aromatic rings is a cornerstone of modern organic synthesis. Among the most powerful tools for forging these critical C(sp³)–C(sp²) bonds is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][3][4]
This reaction is celebrated for its mild conditions, exceptional functional group tolerance, and the generally low toxicity of its boron-based reagents.[5][6][7] While a wide variety of organoboron compounds can be used, the choice of the boron reagent is critical for success, especially when transferring alkyl groups. Many simple alkylboronic acids are prone to undesired side reactions, such as protodeboronation and β-hydride elimination.
This guide focuses on this compound and its derivatives as superior reagents for alkylarene synthesis. The unique steric profile of the neopentyl group—a quaternary carbon atom adjacent to the boron center—imparts significant stability and prevents β-hydride elimination, a common pathway of decomposition for other alkylboron reagents.[8] This document provides researchers, scientists, and drug development professionals with a deep understanding of the underlying principles, practical applications, and detailed protocols for leveraging this compound in their synthetic endeavors.
Scientific Principles & Mechanistic Insights
The efficacy of this compound is best understood through the lens of the Suzuki-Miyaura catalytic cycle. The reaction requires three key stages: oxidative addition, transmetalation, and reductive elimination.[3][9]
-
Oxidative Addition : The cycle begins with a low-valent Pd(0) complex, which reacts with an aryl halide (Ar-X), inserting the palladium into the carbon-halogen bond to form a Pd(II) intermediate.[3]
-
Transmetalation : This is the crucial step where the organic group is transferred from boron to palladium. It is generally accepted that the reaction requires a base (e.g., K₃PO₄, Cs₂CO₃) to activate the boronic acid, forming a more nucleophilic boronate species [R-B(OH)₃]⁻.[9][10] This boronate then exchanges its organic group with the halide on the palladium center. The stability of the this compound reagent is paramount here, as it must persist under basic conditions long enough for transmetalation to occur without degradation.[11][12][13]
-
Reductive Elimination : The newly formed diorganopalladium(II) complex is often unstable and rapidly undergoes reductive elimination. In this final step, the two organic fragments (the aryl group and the neopentyl group) are coupled to form the desired alkylarene product, and the Pd(0) catalyst is regenerated, allowing the cycle to continue.[9]
The Neopentyl Advantage: Stability and Reactivity
The utility of this compound stems from two key structural features:
-
Enhanced Stability : Boronic acids, particularly those with small alkyl groups, can be unstable and prone to decomposition via protodeboronation (replacement of the C-B bond with a C-H bond).[11][14] The steric bulk of the neopentyl group provides a kinetic barrier to this and other decomposition pathways. For even greater benchtop stability and easier handling, this compound is often converted into a more robust boronic ester, such as a pinacol or neopentyl glycol ester.[15][16][17] These esters serve as "slow-release" sources of the active boronic acid under the reaction conditions.[11][12][13]
-
Prevention of β-Hydride Elimination : A major side reaction for alkyl groups with β-hydrogens is β-hydride elimination from the R-Pd(II)-X intermediate, which leads to alkene byproducts and reduced yields. The neopentyl group has no β-hydrogens, completely shutting down this deleterious pathway and ensuring the selective formation of the desired cross-coupled product.[8]
Application Notes: Scope and Best Practices
The coupling of this compound derivatives is a versatile method applicable to a wide range of substrates.
-
Electrophiles (Aryl Halides) : The reaction works well with a variety of aryl and heteroaryl halides and triflates. The general reactivity trend is I > Br > OTf >> Cl. However, with the advent of specialized, electron-rich, and bulky phosphine ligands, even challenging and inexpensive aryl chlorides can be used effectively.[5]
-
Boron Reagents : While this compound can be used directly, the air-stable neopentylglycol or pinacol boronic esters are often preferred for their ease of handling and purification.[15][17] N-methyliminodiacetic acid (MIDA) boronates are another excellent option, offering exceptional stability and a controlled release of the boronic acid during the reaction.[11][14]
-
Catalyst System : The choice of palladium source and ligand is critical. A combination of a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ with a sterically hindered, electron-rich phosphine ligand (e.g., SPhos, XPhos, RuPhos) is typically required for high efficiency, especially with less reactive aryl chlorides.
Table 1: Typical Reaction Parameters for Neopentyl Suzuki-Miyaura Coupling
| Component | Recommended Reagents/Conditions | Rationale & Notes |
| Palladium Precursor | Pd₂(dba)₃, Pd(OAc)₂, PdCl₂(dppf) | Provides the active Pd(0) catalyst. Loadings of 1-5 mol% are typical. |
| Ligand | SPhos, XPhos, RuPhos, P(t-Bu)₃ | Bulky, electron-rich ligands accelerate oxidative addition and reductive elimination.[6] |
| Boron Reagent | This compound pinacol ester | Bench-stable, solid, and easy to handle. Used in slight excess (1.1-1.5 equiv).[5] |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | A strong, non-nucleophilic base is required to form the active boronate species.[5][10] |
| Solvent | Toluene, Dioxane, THF, CPME | Anhydrous polar aprotic solvents are generally preferred. Aqueous mixtures can be used.[15][18] |
| Temperature | 80-110 °C | Heat is typically required to drive the reaction to completion. |
| Atmosphere | Inert (Nitrogen or Argon) | Essential to prevent oxidation and deactivation of the Pd(0) catalyst. |
Detailed Experimental Protocol
This section provides a representative, step-by-step protocol for the synthesis of an alkylarene using this compound pinacol ester and an aryl bromide.
Protocol: Synthesis of 1-Bromo-4-neopentylbenzene
Materials:
-
1,4-Dibromobenzene (1.00 mmol, 236 mg)
-
This compound pinacol ester (1.20 mmol, 254 mg)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 18.3 mg)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.08 mmol, 32.8 mg)
-
Potassium Phosphate (K₃PO₄), finely ground (3.00 mmol, 637 mg)
-
Anhydrous Toluene (5 mL)
-
Deionized Water
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for chromatography
Equipment:
-
Oven-dried 25 mL Schlenk flask or round-bottom flask
-
Magnetic stir bar
-
Septa
-
Nitrogen or Argon line with manifold
-
Heating mantle with stirrer and temperature controller
-
Standard glassware for extraction and chromatography
Procedure:
-
Flask Preparation: To an oven-dried 25 mL Schlenk flask containing a magnetic stir bar, add 1,4-dibromobenzene (236 mg), this compound pinacol ester (254 mg), and finely ground K₃PO₄ (637 mg).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Catalyst Addition: In a separate vial, weigh the Pd₂(dba)₃ (18.3 mg) and SPhos (32.8 mg). Briefly remove the septum from the reaction flask and add the catalyst and ligand solids under a positive flow of nitrogen.
-
Solvent Addition: Add anhydrous toluene (5 mL) to the flask via syringe.
-
Reaction: Place the sealed flask in a pre-heated heating mantle set to 100 °C. Stir the reaction mixture vigorously for 12-18 hours.
-
Monitoring: Monitor the reaction progress by taking small aliquots (via syringe) and analyzing by TLC or GC-MS to confirm the consumption of the starting material.
-
Work-up: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate (20 mL) and quench by adding deionized water (15 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with deionized water (2 x 15 mL) and brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using hexanes as the eluent) to yield the pure 1-bromo-4-neopentylbenzene product.
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficiently anhydrous conditions; Poor quality base. | Use fresh palladium precursor and ligand. Ensure all glassware is oven-dried and solvents are anhydrous. Use a freshly opened, finely ground base. |
| Protodeboronation of Reagent | Presence of excess water or protic sources; Reaction temperature too high. | Ensure anhydrous conditions. Consider using a boronic ester (pinacol, MIDA) for slow release.[11] Run the reaction at the lowest effective temperature (e.g., 80 °C). |
| Formation of Biaryl Homocoupling | Catalyst decomposition leading to Pd black. | Ensure a proper ligand-to-palladium ratio (typically 2:1 to 4:1 for monoligated Pd(0)). Maintain a strict inert atmosphere. |
| Difficult Purification | Residual boron impurities. | During work-up, perform an aqueous wash with a dilute base (e.g., 1M NaOH) to remove boronic acid byproducts. An acidic wash may also be effective. |
Conclusion
This compound and its stable ester derivatives are exceptionally valuable reagents for the synthesis of alkylarenes via the Suzuki-Miyaura cross-coupling reaction. Their inherent stability and inability to undergo β-hydride elimination overcome key challenges associated with other alkylboron reagents, leading to cleaner reactions and higher yields of the desired C(sp³)–C(sp²) coupled products. By understanding the reaction mechanism and employing optimized protocols with modern catalyst systems, researchers can reliably incorporate the neopentyl fragment and construct complex molecular architectures for applications across the chemical sciences.
References
- 1. Sigma Journal of Engineering and Natural Sciences » Submission » ORGANOBORON COMPOUNDS AND THEIR USES IN ORGANIC SYNTHESIS [dergipark.org.tr]
- 2. nbinno.com [nbinno.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Borylation - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Distinguishing Between Pathways for Transmetallation in Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 13. Synthesis and Suzuki-Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 17. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 18. scispace.com [scispace.com]
The Strategic Application of Neopentylboronic Acid Derivatives in Modern Pharmaceutical Synthesis
Introduction: The Quest for Robustness and Efficiency in Drug Synthesis
In the landscape of pharmaceutical development, the efficient and reliable construction of complex molecular architectures is paramount. The Suzuki-Miyaura cross-coupling reaction has become an indispensable tool for the formation of carbon-carbon bonds, particularly the biaryl linkages prevalent in a vast number of commercial drugs.[1][2] The choice of the organoboron reagent is a critical parameter influencing the success of these transformations. While boronic acids are widely used, their propensity for undesired side reactions, such as protodeboronation, can compromise yields and complicate purification.[3] This has led to the ascendancy of boronic esters, which offer enhanced stability. Among these, neopentylglycol boronic esters have emerged as particularly advantageous reagents in pharmaceutical synthesis, providing a superior balance of stability and reactivity.[4]
This technical guide provides an in-depth exploration of the applications of neopentylboronic acid and its derivatives in pharmaceutical synthesis. We will delve into the mechanistic rationale for their superior performance, present detailed, field-proven protocols, and showcase their utility in the synthesis of pharmaceutically relevant scaffolds.
Core Advantages of Neopentyl Boronic Esters: A Mechanistic Perspective
The utility of neopentyl boronic esters stems from the unique steric and electronic properties conferred by the neopentylglycol protecting group.
Enhanced Stability and Mitigation of Protodeboronation
Boronic acids are susceptible to protodeboronation, a process where the C-B bond is cleaved by a proton source, leading to the formation of an undesired arene byproduct. This side reaction is particularly problematic with electron-rich or heteroaromatic boronic acids, which are common motifs in drug candidates.[5] The conversion of a boronic acid to its neopentyl ester significantly enhances its stability. The bulky neopentyl group provides steric shielding around the boron center, hindering the approach of water and other proton sources. This increased stability allows for easier handling, purification by chromatography, and storage.[4]
Superior Reactivity in Anhydrous Suzuki-Miyaura Coupling
Paradoxically, while being more stable, neopentyl boronic esters can exhibit superior reactivity compared to other boronic esters, such as the commonly used pinacol esters, particularly under anhydrous conditions.[6] Kinetic studies have shown that neopentyl boronic esters can undergo transmetalation with palladium complexes at rates comparable to or even faster than the parent boronic acid, while pinacol esters can be significantly slower.[2] This enhanced reactivity is attributed to a favorable balance of steric and electronic factors that facilitate the formation of the key palladium-boron ate complex in the catalytic cycle. The use of a soluble, anhydrous base like potassium trimethylsilanolate (TMSOK) in conjunction with neopentyl boronic esters allows for homogeneous reaction conditions, precluding ester hydrolysis and further suppressing protodeboronation, leading to faster reactions and higher yields.[3][6]
Application Focus: Suzuki-Miyaura Cross-Coupling
The primary application of this compound derivatives in pharmaceutical synthesis is as robust coupling partners in Suzuki-Miyaura reactions for the formation of biaryl and heteroaryl-aryl linkages.
Workflow for Anhydrous Suzuki-Miyaura Coupling
The following diagram illustrates a typical workflow for a Suzuki-Miyaura coupling reaction utilizing a neopentyl boronic ester under anhydrous conditions.
Caption: Generalized workflow for anhydrous Suzuki-Miyaura coupling.
Protocols
Protocol 1: Preparation of a Neopentyl Arylboronate Ester
This protocol describes the general procedure for the esterification of an arylboronic acid with neopentyl glycol.
Materials:
-
Arylboronic acid (1.0 eq)
-
Neopentyl glycol (1.05 eq)
-
Toluene or Benzene
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Dean-Stark apparatus
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add the arylboronic acid (1.0 eq), neopentyl glycol (1.05 eq), and toluene (to a concentration of ~0.2 M).[3]
-
Heat the mixture to reflux and stir vigorously. Water will be collected in the Dean-Stark trap as the reaction proceeds.[3]
-
Monitor the reaction by observing the cessation of water collection (typically 1.5-3 hours).[3]
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the crude residue in a suitable solvent (e.g., diethyl ether or ethyl acetate) and wash with water and brine. Be mindful that excessive washing can lead to slow hydrolysis of the ester.[3]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the neopentyl arylboronate ester, which can often be used without further purification.
Protocol 2: Anhydrous Suzuki-Miyaura Coupling for the Synthesis of a Biaryl Pharmaceutical Intermediate
This protocol is adapted from a scalable synthesis of an intermediate for the fungicide bixafen and is broadly applicable to the synthesis of biaryl pharmaceutical intermediates.[3]
Materials:
-
Aryl or heteroaryl halide (e.g., 2-bromo-4-fluoroaniline) (1.0 eq)
-
Neopentyl arylboronate ester (e.g., Neopentyl 3,4-dichlorophenylboronate) (1.2 eq)[3]
-
Palladium pre-catalyst (e.g., Pd-P(t-Bu)₃-G3) (2 mol%)[3]
-
Potassium trimethylsilanolate (TMSOK) (1.4 eq)[3]
-
Anhydrous Tetrahydrofuran (THF)
-
Schlenk flask or three-necked flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a flame-dried three-necked flask under an inert atmosphere, charge the neopentyl arylboronate ester (1.2 eq) and the palladium pre-catalyst (2 mol%).[3]
-
Add the aryl halide (1.0 eq) via syringe.
-
Add anhydrous THF via syringe to achieve a final concentration of approximately 0.2 M.[3]
-
Base Addition: In a separate flask, dissolve TMSOK (1.4 eq) in anhydrous THF. Transfer this solution to an addition funnel attached to the reaction flask.[3]
-
Add the TMSOK solution dropwise to the stirred reaction mixture at room temperature over 10-15 minutes. The Suzuki-Miyaura reaction is often exothermic, and a slight temperature increase may be observed.[3]
-
Reaction Monitoring: Stir the reaction at room temperature. The reaction is typically rapid and can be complete in less than 3 hours. Monitor the progress by TLC or LC-MS.[3]
-
Workup: Upon completion, cool the reaction mixture in an ice bath and quench by the slow addition of saturated aqueous ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure biaryl product.
| Coupling Partners | Catalyst System | Base | Solvent | Time (h) | Yield (%) | Reference |
| 2-Bromo-4-fluoroaniline + Neopentyl 3,4-dichlorophenylboronate | Pd-P(t-Bu)₃-G3 (2 mol%) | TMSOK | THF | 3 | 98 | [3] |
| 4-Bromotoluene + Phenylboronic acid neopentyl ester | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene | 12 | 95 | [7] |
| 2-Chloropyridine + Neopentyl 3-pyridylboronate | Pd-PEPPSI-IPr (5 mol%) | TMSOK | 1,4-Dioxane | 3 | >95 | [1] |
Broader Applications: The Neopentyl Group as a Protecting Moiety
Beyond stabilizing boronic acids for cross-coupling, the neopentyl group can serve as a protecting group for other functionalities in a synthetic route, although this is a less common application compared to its use in boronic esters. The steric bulk of the neopentyl group can be leveraged to protect alcohols or other functional groups from reacting under certain conditions. The stability of neopentyl esters to a wide range of reagents makes them suitable protecting groups that can be removed under specific nucleophilic conditions.[8]
Logical Framework for Protecting Group Strategy
The decision to use a neopentyl-based protecting group follows a logical evaluation of the synthetic route.
Caption: Decision logic for employing a neopentyl protecting group.
Conclusion and Future Outlook
This compound and its ester derivatives have proven to be highly valuable and versatile reagents in the pharmaceutical chemist's toolbox. Their enhanced stability, coupled with excellent reactivity in anhydrous Suzuki-Miyaura cross-coupling reactions, addresses key challenges in the synthesis of complex biaryl and heteroaryl-containing drug molecules. The ability to perform these reactions under homogeneous, mild conditions with rapid reaction times and high yields makes this methodology particularly attractive for process development and large-scale synthesis. As the demand for more complex and diverse chemical matter in drug discovery continues to grow, the strategic application of robust and efficient building blocks like neopentyl boronic esters will undoubtedly play an increasingly critical role in accelerating the delivery of new medicines.
References
- 1. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. orgsyn.org [orgsyn.org]
- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 5. collaborate.princeton.edu [collaborate.princeton.edu]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Harnessing the Power of Neopentylboronic Acid in the Synthesis of Complex Molecules
An Application Guide for Researchers
Introduction: The Rise of a Versatile Reagent
In the landscape of modern organic synthesis, boronic acids and their derivatives are indispensable tools, largely due to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] These compounds have revolutionized the construction of carbon-carbon bonds, enabling the synthesis of complex molecular architectures found in pharmaceuticals, agrochemicals, and advanced materials.[3][4][5][6][7][8] Among the diverse family of organoboron reagents, neopentylboronic acid and its esters have emerged as particularly valuable building blocks.[9]
The unique structure of the neopentyl group—a sterically demanding tert-butyl-like moiety—confers a remarkable balance of stability and reactivity to the boronic acid functional group.[9] Often used as the neopentyl glycol ester, this protecting group shields the reactive C-B bond from premature degradation pathways like protodeboronation, a common challenge with simpler boronic acids, especially under demanding reaction conditions.[10][11][12] Compared to the widely used pinacol (pin) esters, neopentyl (neo) esters can exhibit different reactivity profiles, in some cases showing greater reactivity in cross-coupling reactions, making them a superior choice for specific synthetic challenges.[12][13]
This guide provides an in-depth exploration of the applications of this compound derivatives in key synthetic transformations. We will delve into the mechanistic principles that underpin their utility, provide detailed, field-tested protocols, and offer insights into best practices for their use in the laboratory.
Core Applications and Mechanistic Rationale
The utility of this compound derivatives spans several critical bond-forming reactions. Their enhanced stability and tailored reactivity make them ideal for constructing complex, high-value molecules.
The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is the cornerstone of modern C(sp²)–C(sp²) bond formation, linking aryl, vinyl, or heteroaryl groups.[2][14] The general mechanism involves a palladium catalyst cycling through Pd(0) and Pd(II) oxidation states.[13][15]
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., an aryl bromide).
-
Transmetalation: The organic group from the neopentylboronic ester is transferred to the palladium center, displacing the halide. This step is base-mediated and is often rate-limiting. The structure of the boronic ester can significantly influence the rate of this step.[12]
-
Reductive Elimination: The two organic partners on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.[13]
Neopentylboronic esters are particularly effective in couplings involving challenging substrates, such as electron-deficient or sterically hindered partners and nitrogen-containing heterocycles, where catalyst poisoning and protodeboronation can be problematic.[16]
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications | Semantic Scholar [semanticscholar.org]
- 8. benchchem.com [benchchem.com]
- 9. nbinno.com [nbinno.com]
- 10. researchgate.net [researchgate.net]
- 11. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 12. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 14. A convenient catalyst system for microwave accelerated cross-coupling of a range of aryl boronic acids with aryl chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
Topic: Base Selection for Suzuki Coupling with Neopentylboronic Acid: A Mechanistic and Practical Guide
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry for constructing C(sp²)–C(sp³) bonds. However, the use of sterically demanding alkylboron reagents, such as neopentylboronic acid and its derivatives, introduces significant challenges that can impede reaction efficiency. These challenges include slow transmetalation rates and competing side reactions like protodeboronation and pathways leading to protodehalogenation. The choice of base is a critical, yet often nuanced, parameter that governs the delicate balance between productive coupling and these deleterious pathways. This guide provides a comprehensive analysis of base selection for Suzuki couplings involving this compound, grounded in mechanistic principles and field-proven insights. We will explore the multifaceted role of the base, dissect common failure modes, and provide actionable protocols to empower researchers to navigate these demanding transformations successfully.
Introduction: The Challenge of Steric Encumbrance
The palladium-catalyzed Suzuki-Miyaura reaction is a powerful tool for forging carbon-carbon bonds, celebrated for its functional group tolerance and operational simplicity.[1] While couplings with arylboronic acids are well-established, extending this methodology to sterically hindered alkylboronic acids like this compound presents a distinct set of obstacles. The bulky tert-butyl group adjacent to the boron atom significantly slows the crucial transmetalation step, often requiring more forceful conditions which, paradoxically, can favor undesired side reactions.[2][3]
Effective base selection is paramount to overcoming these hurdles. The base is not merely a stoichiometric reagent but a key activator that directly participates in the rate-determining step for many challenging couplings.[4][5] Its role extends beyond simple activation to influencing catalyst stability and suppressing pathways that consume starting materials non-productively.
The Mechanistic Role of the Base in the Catalytic Cycle
The efficacy of a Suzuki coupling hinges on the smooth progression of its catalytic cycle, which comprises three main stages: oxidative addition, transmetalation, and reductive elimination.[1][6] The base plays its most critical role in preparing the organoboron species for transmetalation.
Two primary mechanisms are proposed for this activation[7]:
-
The Boronate Pathway: The base reacts with the tricoordinate this compound to form a more nucleophilic, tetracoordinate 'ate' complex. This significantly enhances the electron density on the neopentyl group, facilitating its transfer from boron to the palladium(II) center.[5][7] This is widely considered the dominant pathway.
-
The Hydroxide/Oxo-Palladium Pathway: The base (e.g., a hydroxide) first coordinates to the palladium(II) complex, which then reacts with the neutral boronic acid.[7]
For sterically hindered substrates, accelerating the formation of the 'ate' complex via the Boronate Pathway is crucial to achieving efficient coupling.
Key Side Reactions and the Influence of the Base
With slow, sterically demanding couplings, competing side reactions become more prominent. A judicious choice of base is critical to minimizing these pathways.
Protodeboronation
Protodeboronation is the protonolysis of the C–B bond, converting the valuable boronic acid into an inert alkane and irreversibly removing it from the catalytic cycle.[8][9] This reaction is often catalyzed by both acid and base and is exacerbated by high temperatures and the presence of water.[9]
-
Impact of Base: While necessary for activation, strong aqueous bases can accelerate protodeboronation.[9] For highly sensitive substrates, using anhydrous conditions with a non-hydroxide base or switching to more stable boronic esters (e.g., pinacol or MIDA esters) can be an effective strategy.[10][11]
β-Hydride Elimination and Protodehalogenation
For many alkylboronic acids, β-hydride elimination from the Pd(II)-alkyl intermediate is a major concern.[12] this compound is specifically chosen to circumvent this issue as it lacks β-hydrogens on its alkyl backbone. However, a more subtle pathway exists. Recent mechanistic studies have shown that when using neopentyl glycol boronic esters under basic conditions (e.g., with TMSOK), β-hydride elimination can occur from the diol backbone of the boronic ester.[13] This generates a palladium-hydride species (Pd-H), which can then react with the aryl halide starting material, leading to protodehalogenation (Ar-X → Ar-H) and reduced product yield.
A Comparative Analysis of Common Bases
The optimal base depends on the specific aryl halide, catalyst system, and solvent. No single base is universally superior. The following table provides a comparative overview to guide selection.
| Base Class | Examples | pKa of Conj. Acid | Typical Conditions | Advantages | Disadvantages |
| Carbonates | K₂CO₃, Cs₂CO₃ | ~10.3 | Aqueous/organic mixtures (Dioxane/H₂O, Toluene/H₂O) | Widely used, inexpensive, moderately basic.[4] | Often require water for solubility, which can promote protodeboronation.[7] |
| Phosphates | K₃PO₄ | ~12.3 | Aqueous/organic or anhydrous | Excellent for many challenging couplings; balances high basicity with good functional group tolerance.[11][14] | Can be hygroscopic; solubility can be limited in purely organic solvents. |
| Hydroxides | KOH, NaOH, Ba(OH)₂ | ~15.7 | Aqueous/organic mixtures | Very strong bases, can be effective for unreactive aryl chlorides.[15] | Can degrade base-sensitive functional groups; high risk of accelerating protodeboronation.[7] |
| Fluorides | KF, CsF | ~3.2 | Anhydrous THF, Dioxane | Mild; ideal for substrates with base-labile groups. Fluoride uniquely activates the C-B bond.[16] | Weaker basicity may not be sufficient for very challenging couplings. |
| Alkoxides | KOtBu, NaOtBu, TMSOK | ~19 | Anhydrous organic solvents (Dioxane, Toluene) | Very strong bases; enable strictly anhydrous conditions to minimize protodeboronation.[13] | Highly reactive and can be incompatible with many functional groups (e.g., esters, ketones). |
Data compiled from multiple sources for illustrative purposes.[4][7][11][13]
Strategic Workflow for Base Selection
For a novel, sterically hindered coupling with this compound, a systematic approach to base selection is recommended. The following workflow provides a logical decision-making process.
Experimental Protocols
Protocol 1: General Screening of Bases for this compound Coupling
This protocol provides a framework for rapidly screening multiple bases in parallel to identify the optimal choice for a specific substrate combination.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound pinacol ester (1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., SPhos or XPhos, 4.4 mol%)
-
Bases to screen: K₃PO₄, Cs₂CO₃, K₂CO₃, KF (3.0 equiv each)
-
Solvent: Anhydrous, degassed 1,4-dioxane and degassed water
-
Reaction vials (e.g., 2-5 mL microwave vials) with stir bars
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Vial Preparation: In an inert atmosphere, add the aryl halide (e.g., 0.1 mmol, 1.0 equiv) to each of four separate reaction vials.
-
Base Addition: To each vial, add one of the selected bases (0.3 mmol, 3.0 equiv).
-
Boron Reagent Addition: Add the this compound pinacol ester (0.15 mmol, 1.5 equiv) to each vial.
-
Catalyst Premix: In a separate vial, prepare a stock solution of the catalyst by dissolving the palladium precatalyst and ligand in a small amount of dioxane.
-
Catalyst Addition: Add the appropriate volume of the catalyst stock solution to each reaction vial.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane (to achieve ~0.1 M concentration) and degassed water (e.g., dioxane/H₂O 10:1 v/v) to each vial.
-
Reaction Execution: Seal the vials and place them in a pre-heated aluminum block on a stirrer hotplate (e.g., 80-100 °C).
-
Monitoring and Analysis: After a set time (e.g., 12-18 hours), cool the reactions to room temperature. Take an aliquot from each vial, dilute with a suitable solvent (e.g., ethyl acetate), filter through a small plug of silica, and analyze by LC-MS or GC-MS to determine the conversion and relative yield for each base.
Protocol 2: Optimized Anhydrous Coupling for Challenging Substrates
This protocol is adapted from advanced methods designed to minimize side reactions like protodeboronation and is particularly suited for sterically demanding partners.[13]
Materials:
-
Sterically hindered aryl halide (e.g., 2-bromo-1,3,5-triisopropylbenzene, 1.0 equiv)
-
Neopentyl glycol neopentylboronate (1.5 equiv)
-
Palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand: AntPhos (4 mol%)
-
Base: Potassium trimethylsilanolate (TMSOK, 2.4 equiv)
-
Solvent: Anhydrous, degassed 1,4-dioxane
-
Schlenk flask and inert atmosphere line
Procedure:
-
Flask Setup: To an oven-dried Schlenk flask under an inert atmosphere, add the aryl halide (1.0 equiv), neopentyl glycol neopentylboronate (1.5 equiv), and TMSOK (2.4 equiv).
-
Catalyst Addition: In a separate vial under an inert atmosphere, pre-mix the Pd(OAc)₂ and AntPhos ligand in a small amount of anhydrous dioxane. Add this mixture to the Schlenk flask via syringe.
-
Solvent Addition: Add the remaining anhydrous, degassed dioxane to achieve a final concentration of ~0.1 M.
-
Reaction Execution: Seal the flask and heat the mixture in a pre-heated oil bath to 100 °C with vigorous stirring.
-
Monitoring and Workup: Monitor the reaction by TLC or LC-MS. These reactions are often rapid (< 1 hour).[13] Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and quench carefully with a saturated aqueous solution of NH₄Cl.
-
Purification: Separate the layers, extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over Na₂SO₄, concentrate, and purify by flash column chromatography.
Conclusion
The successful Suzuki-Miyaura coupling of this compound is not a matter of chance but of rational design. The choice of base is a pivotal decision that directly influences the rate of productive coupling versus deleterious side reactions. For standard couplings, potassium phosphate (K₃PO₄) often provides a robust starting point, balancing high reactivity with good functional group tolerance. However, for the most challenging, sterically encumbered systems where protodeboronation is a significant issue, a strategic shift to anhydrous conditions using a strong, non-nucleophilic base like TMSOK in combination with a stable boronic ester is a powerful, state-of-the-art solution. By understanding the mechanistic underpinnings and employing a systematic screening approach, researchers can unlock the full synthetic potential of this valuable C(sp³)-building block.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Protodeboronation - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Cross-coupling of C(sp3)–H Bonds with Organometallic Reagents via Pd(II)/Pd(0) Catalysis** - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Suzuki Coupling [organic-chemistry.org]
Introduction: The Ascendancy of Boron in Agrochemical Design
An Application Guide: Neopentylboronic Acid Derivatives in the Synthesis of Modern Agrochemicals
Boronic acids and their derivatives have become indispensable tools in modern organic synthesis, enabling the construction of complex molecular architectures that are central to numerous industries.[1] In the agrochemical sector, their role is particularly prominent, facilitating the creation of carbon-carbon bonds that form the backbone of many advanced fungicides, herbicides, and insecticides.[1][2] The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a method celebrated for its mild conditions and high functional group tolerance, stands as the primary application for these reagents.[2][3][4]
While arylboronic acids are foundational, their application can be limited by instability, particularly a propensity for protodeboronation under reaction conditions.[5][6] This has led to the widespread adoption of boronic esters, which serve as more stable and easily handled surrogates. Among the most effective are the neopentyl glycol boronate esters. These derivatives offer a compelling balance of enhanced stability against hydrolysis and decomposition, excellent solubility in common organic solvents, and robust reactivity, making them superior choices for complex, multi-step syntheses.[5][6][7] This guide provides a detailed exploration of the strategic advantages of this compound derivatives and delivers field-proven protocols for their preparation and application in the synthesis of agrochemical precursors.
Core Directive: Why Neopentyl Glycol Boronate Esters are a Superior Tool
The choice of an organoboron reagent is a critical determinant of success in a cross-coupling reaction. Neopentyl glycol boronate esters provide distinct advantages over both free boronic acids and other common esters like the pinacol variant.
-
Causality of Enhanced Stability : Free boronic acids are susceptible to degradation, especially electron-deficient or heteroaromatic variants which are common in agrochemical motifs.[6] The formation of a cyclic neopentyl ester protects the boron center, significantly reducing side reactions like protodeboronation.[5] This stability allows for easier purification, often via standard column chromatography, and ensures the reagent's integrity during storage and subsequent reaction steps.[7]
-
Optimized Reactivity in Anhydrous Conditions : Many modern Suzuki-Miyaura protocols are moving towards anhydrous conditions to improve reaction rates and suppress unwanted hydrolysis.[8][9] Neopentyl boronate esters are exceptionally well-suited for these systems. Studies have shown they can exhibit greater reactivity than the more common pinacol esters under certain conditions, leading to faster reaction times and higher conversion rates.[5][6] This is particularly valuable in industrial settings where efficiency is paramount.
-
Improved Handling and Solubility : Unlike boronic acids, which can be high-melting solids with limited solubility, neopentyl boronate esters are often more soluble in the apolar solvents typically used for cross-coupling reactions (e.g., toluene, dioxane, THF).[7] This homogeneity improves reaction kinetics and consistency.
The following sections provide detailed, validated protocols for the synthesis of a neopentyl boronate ester and its subsequent use in a Suzuki-Miyaura cross-coupling reaction, a foundational transformation for building the biaryl structures found in fungicides like Boscalid.[2]
Experimental Protocols
Protocol 1: Synthesis of a Neopentyl Arylboronate Ester
This protocol describes the conversion of a commercially available arylboronic acid to its corresponding neopentyl glycol boronate ester. The procedure employs a Dean-Stark apparatus to remove water, which drives the esterification reaction to completion. This method is adapted from a robust procedure published in Organic Syntheses.[8]
Diagram: Workflow for Neopentyl Boronate Ester Synthesis
Caption: Synthesis of a neopentyl boronate ester via Dean-Stark dehydration.
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Equiv. | Amount |
| 3,4-Dichlorophenylboronic acid | 190.88 | 1.0 | 8.00 g (41.9 mmol) |
| Neopentyl glycol | 104.15 | 1.1 | 4.80 g (46.1 mmol) |
| Toluene | 92.14 | - | ~225 mL |
| Deionized Water | 18.02 | - | For washing |
| Anhydrous Magnesium Sulfate | 120.37 | - | For drying |
Step-by-Step Methodology:
-
Reaction Setup: To a 500-mL round-bottomed flask equipped with a magnetic stir bar, add 3,4-dichlorophenylboronic acid (1.0 eq) and neopentyl glycol (1.1 eq).[8]
-
Solvent Addition: Add toluene (~200 mL) to the flask to create a suspension.
-
Apparatus Assembly: Fit the flask with a Dean-Stark trap, fill the trap with toluene, and attach a reflux condenser open to the atmosphere.
-
Heating and Reflux: Lower the flask into a pre-heated oil bath at 140 °C and heat the mixture to a vigorous reflux. The causality behind this step is to facilitate the azeotropic removal of water, the byproduct of the esterification, which is collected in the Dean-Stark trap. This removal shifts the reaction equilibrium towards the product, ensuring high conversion.[8]
-
Reaction Monitoring: Continue refluxing for approximately 1.5-2 hours. The reaction is complete when water ceases to collect in the arm of the Dean-Stark trap.[8]
-
Cooling and Work-up: Remove the flask from the oil bath and allow it to cool to room temperature. Transfer the clear solution to a separatory funnel.
-
Washing: Wash the organic layer sequentially with deionized water (4 x 60 mL). Note: Excessive washing should be avoided as the ester can slowly hydrolyze in the presence of water.[8]
-
Drying and Concentration: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous magnesium sulfate. Filter the solution by gravity filtration and concentrate the filtrate under reduced pressure to yield the neopentyl 3,4-dichlorophenylboronate ester as a stable white solid. The product is typically of high purity and can be used without further purification.
Protocol 2: Anhydrous Suzuki-Miyaura Cross-Coupling
This protocol details a generalized method for the palladium-catalyzed cross-coupling of the neopentyl arylboronate ester prepared in Protocol 1 with an aryl bromide. The use of a strong, non-aqueous base like potassium trimethylsilanolate (TMSOK) in an anhydrous solvent is key to achieving rapid and efficient coupling.[8][9]
Diagram: Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[10]
Materials & Reagents:
| Reagent | Role | Typical Loading |
| Neopentyl Arylboronate Ester | Boron Nucleophile | 1.1 - 1.5 eq |
| Aryl Halide (e.g., Bromide) | Electrophile | 1.0 eq |
| Palladium Catalyst (e.g., Pd(OAc)₂) | Pre-catalyst | 1-5 mol% |
| Ligand (e.g., SPhos, XPhos) | Stabilizes Catalyst | 2-10 mol% |
| Base (e.g., K₃PO₄, TMSOK) | Activates Boronate | 2.0 - 3.0 eq |
| Anhydrous Solvent (e.g., Toluene, Dioxane) | Reaction Medium | - |
Step-by-Step Methodology:
-
Inert Atmosphere Setup: Assemble a dry round-bottom flask with a stir bar and reflux condenser under an inert atmosphere (Nitrogen or Argon). This is critical as the active Pd(0) catalyst is sensitive to oxygen and can be readily oxidized, which would halt the catalytic cycle.
-
Reagent Addition: To the flask, add the aryl halide (1.0 eq), the neopentyl arylboronate ester (1.2 eq), the base (e.g., K₃PO₄, 2.0 eq), the palladium pre-catalyst (e.g., Pd(OAc)₂, 0.02 eq), and the ligand (e.g., SPhos, 0.04 eq).
-
Solvent Degassing & Addition: Add degassed, anhydrous solvent (e.g., Toluene) via cannula or syringe. Degassing (e.g., by sparging with argon for 15-20 minutes) is another crucial step to remove dissolved oxygen.
-
Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS until the starting aryl halide is consumed (typically 4-24 hours).
-
Cooling and Quenching: Once complete, cool the reaction to room temperature. Carefully quench the reaction by adding water.
-
Extraction: Dilute the mixture with an organic solvent like ethyl acetate and transfer to a separatory funnel. Wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired biaryl product.
Conclusion
This compound derivatives, particularly neopentyl glycol boronate esters, are robust and highly effective reagents for the synthesis of agrochemicals. Their superior stability and compatibility with modern anhydrous cross-coupling protocols make them a strategic choice for constructing the complex C-C bonds that define many active ingredients.[5][8][9] The protocols provided herein offer a validated framework for the preparation and application of these essential building blocks, empowering researchers to accelerate the discovery and development of next-generation crop protection solutions.
References
- 1. boronmolecular.com [boronmolecular.com]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. nbinno.com [nbinno.com]
- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. orgsyn.org [orgsyn.org]
- 9. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Application Notes & Protocols: Mastering Sterically Hindered Suzuki-Miyaura Reactions with Neopentylboronic Acid
Introduction: The Challenge and Utility of Neopentylboronic Acid
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with unparalleled efficiency and functional group tolerance.[1] In pharmaceutical and materials science, the introduction of sterically bulky groups is a common strategy to modulate molecular properties. The neopentyl group, a precursor or surrogate for the valuable tert-butyl moiety, presents a significant synthetic challenge. Its inherent steric bulk can dramatically impede the key steps of the catalytic cycle, leading to low yields, slow reaction times, and undesirable side reactions.
This guide provides an in-depth analysis of how strategic ligand selection is not merely an optimization step but a critical prerequisite for achieving successful cross-coupling with this compound and its derivatives. We will explore the mechanistic role of ligands in overcoming steric barriers and provide robust, field-tested protocols for researchers.
The Catalytic Cycle: Pinpointing the Steric Bottleneck
The efficacy of a Suzuki-Miyaura coupling hinges on the smooth progression of its catalytic cycle. For sterically demanding substrates, two steps are notoriously problematic: transmetalation and reductive elimination.
-
Oxidative Addition: The initial step where the aryl halide adds to the Pd(0) catalyst. This is less commonly the rate-limiting step but can be challenging with unreactive electrophiles like aryl chlorides.[2]
-
Transmetalation: The transfer of the neopentyl group from the boron atom to the palladium center. The bulky neopentyl group hinders the approach and formation of the necessary transition state, often making this the rate-determining step.[3] An activated boronate complex is required for this step to proceed.[4]
-
Reductive Elimination: The final step where the new C-C bond is formed, and the product is expelled from the palladium center, regenerating the Pd(0) catalyst. The steric clash between the bulky neopentyl group and the other coupling partner can raise the energy barrier for this crucial bond-forming event.[5]
Failure to overcome these hurdles results in competing decomposition pathways, such as protodeboronation of the boronic acid and β-hydride elimination from secondary alkylboron reagents.[3][6]
Caption: The Suzuki-Miyaura catalytic cycle, highlighting the sterically challenging transmetalation and reductive elimination steps.
Ligand Design: The Key to Unlocking Reactivity
The ligand's role is to modulate the steric and electronic environment of the palladium center to accelerate the difficult steps of the catalytic cycle. For this compound couplings, two classes of ligands have proven superior: bulky, electron-rich phosphines and N-Heterocyclic Carbenes (NHCs).
Bulky, Electron-Rich Dialkylbiaryl Phosphines
Pioneered by the Buchwald group, these ligands are characterized by a biaryl backbone and a bulky, electron-donating dialkylphosphino group.[5]
-
Mechanism of Action: Their primary advantage lies in their steric bulk. This bulk promotes the formation of highly reactive, monoligated L-Pd(0) species, which are believed to be the active catalysts.[5] This contrasts with less bulky ligands that can form less reactive bis-ligated species. The electron-rich nature of the phosphorus atom increases electron density on the palladium, facilitating both oxidative addition and the final reductive elimination step.[2][7]
-
Common Examples:
-
SPhos & XPhos: Highly versatile and effective for a broad range of substrates, including sterically hindered ones.[1] They are often the first choice for challenging couplings.
-
AntPhos: This ligand features a rigid anthracenyl backbone and has shown exceptional reactivity in sterically demanding aryl-alkyl couplings, often outperforming other ligands by minimizing side reactions.[3][8]
-
N-Heterocyclic Carbenes (NHCs)
NHCs have emerged as powerful alternatives to phosphine ligands for many transformations.[9] They are known for forming highly stable palladium complexes and possess distinct electronic and steric properties.
-
Mechanism of Action: NHCs are strong σ-donors, making the palladium center highly electron-rich and thus more reactive in the oxidative addition step.[10][11] They can be designed with immense steric bulk, often exceeding that of phosphine ligands, which also favors the formation of monoligated active species essential for difficult transformations.[12]
-
Application: NHCs are particularly useful for couplings involving unreactive electrophiles (e.g., aryl chlorides) and for constructing highly substituted, sterically congested products where phosphine ligands may fail.[10]
Application Notes: Ligand Selection and Performance Data
Choosing the optimal ligand is substrate-dependent. The following table provides a comparative snapshot of ligand performance in a challenging, sterically hindered cross-coupling reaction.
| Ligand | Pd Source | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| AntPhos (2) | Pd(OAc)₂ | K₃PO₄ | Xylenes | 140 | 12 | 63 | [8] |
| BI-DIME (1) | Pd(OAc)₂ | K₃PO₄ | Toluene | 110 | 24 | 31 | [8] |
| S-Phos | Pd(OAc)₂ | K₃PO₄ | Toluene | 110 | 24 | 3 | [8] |
| X-Phos | Pd(OAc)₂ | K₃PO₄ | Toluene | 110 | 24 | 0 | [8] |
| PCy₃ | Pd(OAc)₂ | K₃PO₄ | Toluene | 110 | 24 | 0 | [8] |
| Reaction: 2-bromo-1,3,5-trimethylbenzene with cyclohexylboronic acid (a secondary alkylboronic acid with similar steric demands to this compound). |
Key Insight: The data clearly demonstrates the unique efficacy of the AntPhos ligand for this sterically demanding transformation, where more common bulky phosphines like S-Phos and X-Phos were ineffective.[8] This highlights that subtle differences in ligand architecture can have a profound impact on reaction outcomes.
Experimental Protocols
The following protocols provide a robust starting point for performing this compound cross-coupling reactions. Optimization of base, solvent, and temperature may be necessary for specific substrates.
General Protocol for Suzuki-Miyaura Coupling with Neopentylboronic Ester
This protocol is adapted from a rapid, efficient method developed for sterically hindered alkylboronates.[3]
Reagents & Equipment:
-
Palladium(II) acetate (Pd(OAc)₂) or Pd₂(dba)₃
-
Selected Ligand (e.g., AntPhos)
-
Aryl/Vinyl Halide or Triflate (1.0 equiv)
-
Neopentylglycolboronic ester (1.5 equiv)
-
Potassium trimethylsilanolate (TMSOK) or Potassium Phosphate (K₃PO₄) (2.0-3.0 equiv)
-
Anhydrous solvent (e.g., Toluene, Dioxane, THF)
-
Schlenk flask or oven-dried reaction vial with stir bar
-
Inert atmosphere supply (Nitrogen or Argon)
Procedure:
-
Catalyst Preparation: To an oven-dried reaction vial under an inert atmosphere, add the palladium source (e.g., 1-2 mol% Pd(OAc)₂) and the phosphine ligand (e.g., 2.2-4.4 mol% AntPhos).
-
Reagent Addition: Add the base (e.g., 2.4 equiv TMSOK), the aryl halide (1.0 equiv), the neopentylboronic ester (1.5 equiv), and the anhydrous solvent (to achieve ~0.1-0.2 M concentration).
-
Reaction: Seal the vial and stir the reaction mixture at the desired temperature (ranging from room temperature to 110 °C). Monitor the reaction progress by TLC, GC-MS, or LC-MS. Reaction times can vary from under 1 hour to 24 hours.[3]
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. par.nsf.gov [par.nsf.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Surveying sterically demanding N-heterocyclic carbene ligands with restricted flexibility for palladium-catalyzed cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for One-Pot Syntheses Involving Neopentylboronic Acid and Its Derivatives
Introduction: The Strategic Advantage of Neopentylboronic Acid in One-Pot Synthesis
In the landscape of modern synthetic organic chemistry, the pursuit of efficiency, atom economy, and streamlined workflows has led to the ascendancy of one-pot reactions.[1] These processes, where sequential transformations occur in a single reaction vessel, circumvent the need for intermediate purification, thereby saving time, reducing solvent waste, and often increasing overall yield.[1] Within this paradigm, organoboron reagents, particularly boronic acids and their esters, have become indispensable building blocks for carbon-carbon and carbon-heteroatom bond formation.
This guide focuses on the utility of this compound and its corresponding ester, neopentylglycolboronate, in one-pot synthetic strategies. The neopentyl ester offers a unique combination of stability and reactivity. Compared to the widely used pinacol boronic esters, neopentylboronic esters can exhibit enhanced reactivity in certain cross-coupling reactions, while still offering greater stability than the free boronic acids, which are prone to dehydration to form cyclic boroxines. These characteristics make them highly valuable reagents for researchers, scientists, and professionals in drug development, where robust and efficient synthetic routes are paramount.
This document provides in-depth technical guidance, field-proven insights, and detailed protocols for the application of this compound derivatives in key one-pot transformations, primarily focusing on Suzuki-Miyaura C-C coupling and Chan-Lam C-N coupling reactions.
Part 1: One-Pot Borylation and Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures prevalent in pharmaceuticals and functional materials. The conventional approach requires the pre-synthesis and isolation of a boronic acid or ester. However, a more elegant and efficient strategy involves a one-pot sequence where an aryl halide is first converted in situ to its corresponding boronate ester, which then undergoes a Suzuki-Miyaura coupling with a second aryl halide without isolation.
Causality Behind the One-Pot Approach
The primary driver for this methodology is efficiency. By telescoping the borylation and cross-coupling steps, several workup and purification procedures are eliminated.[1] This is particularly advantageous as boronic acid intermediates can sometimes be challenging to isolate, especially on a large scale. Furthermore, the use of neopentylglycolborane for the borylation step offers a cost-effective and stable source of the boryl moiety.
Reaction Mechanism: A Tale of Two Catalysts (or One Versatile Catalyst)
The one-pot borylation/Suzuki-Miyaura sequence involves two distinct catalytic cycles that can often be performed with a single palladium catalyst or a combination of catalysts. A notable advancement has been the use of nickel catalysts for the initial borylation step, followed by a palladium or nickel catalyst for the subsequent cross-coupling.[2][3][4]
Diagram 1: General Workflow for One-Pot Borylation/Suzuki-Miyaura Coupling
Caption: Workflow for the one-pot borylation and Suzuki-Miyaura cross-coupling.
Experimental Protocols
Protocol 1: One-Pot Ni-Catalyzed Neopentylglycolborylation and Pd/Ni-Catalyzed Cross-Coupling
This protocol is adapted from methodologies demonstrating the efficient synthesis of biaryls from two different aryl halides in a single pot.[2][3]
Materials:
-
Aryl Halide 1 (e.g., 4-bromoanisole)
-
Neopentylglycolborane
-
1,4-diazabicyclo[2.2.2]octane (DABCO)
-
NiCl₂(dppe) or NiCl₂(dppp)
-
Aryl Halide 2 (e.g., 1-iodo-4-nitrobenzene)
-
PdCl₂(dppf) or NiCl₂(dppe)
-
Potassium Phosphate (K₃PO₄) or another suitable base
-
Anhydrous 1,4-dioxane
-
Standard glassware for inert atmosphere reactions
Step-by-Step Methodology:
-
Borylation Step:
-
To a flame-dried Schlenk flask under an argon atmosphere, add Aryl Halide 1 (1.0 mmol), neopentylglycolborane (1.2 mmol), DABCO (2.5 mmol), and NiCl₂(dppe) (5 mol%).
-
Add anhydrous 1,4-dioxane (5 mL) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 2-4 hours, or until GC/MS analysis indicates complete consumption of Aryl Halide 1.
-
Rationale: The nickel catalyst facilitates the oxidative addition of the aryl halide, followed by transmetalation with the borane and reductive elimination to form the aryl neopentylglycolboronate. DABCO acts as a mild, non-nucleophilic base.
-
-
Cross-Coupling Step:
-
Cool the reaction mixture to room temperature.
-
To the same flask containing the in situ-generated aryl neopentylglycolboronate, add Aryl Halide 2 (1.1 mmol), the cross-coupling catalyst (e.g., PdCl₂(dppf), 2 mol%), and K₃PO₄ (3.0 mmol).
-
Add an additional portion of anhydrous 1,4-dioxane (3 mL).
-
Degas the mixture with argon for 10-15 minutes.
-
Heat the reaction to 100-110 °C and stir for 12-24 hours, monitoring by TLC or GC/MS.
-
Rationale: The palladium (or nickel) catalyst mediates the Suzuki-Miyaura cycle. The stronger base (K₃PO₄) is required for the transmetalation step of the Suzuki coupling.
-
-
Work-up and Purification:
-
Cool the reaction to room temperature and quench with water (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Data Presentation
| Entry | Aryl Halide 1 | Aryl Halide 2 | Borylation Catalyst | Coupling Catalyst | Yield (%) | Reference |
| 1 | 4-Bromoanisole | 4-Iodotoluene | NiCl₂(dppe) | PdCl₂(dppf) | 85-95 | [2] |
| 2 | 1-Bromonaphthalene | 4-Chlorobenzonitrile | NiCl₂(dppp) | NiCl₂(dppe) | 80-90 | [3] |
| 3 | 3-Bromopyridine | 4-Bromoanisole | Pd(PPh₃)₄ | Pd(PPh₃)₄ | ~70 (Microwave) | [5] |
Yields are approximate and can vary based on specific substrates and reaction conditions.
Part 2: Chan-Lam N-Arylation with In Situ Generated Neopentylboronic Esters: A Proposed One-Pot Protocol
The Chan-Lam coupling is a copper-catalyzed reaction that forms C-N or C-O bonds, typically between a boronic acid and an amine or alcohol.[6] It offers a powerful alternative to palladium-catalyzed methods like the Buchwald-Hartwig amination, often proceeding under milder, aerobic conditions.[6] While boronic esters are known to be less reactive than boronic acids in Chan-Lam couplings, recent advancements have identified conditions to promote their participation, for instance, by the addition of boric acid.[7]
A one-pot sequence involving in situ borylation followed by Chan-Lam coupling is highly desirable but less documented than its Suzuki-Miyaura counterpart. Below, we propose a scientifically-grounded, hypothetical protocol for such a transformation.
Mechanistic Considerations for a Tandem Borylation/Chan-Lam Reaction
A key challenge is the compatibility of the two catalytic cycles. The initial borylation is often palladium- or nickel-catalyzed, while the Chan-Lam coupling is copper-catalyzed. This necessitates careful consideration of potential catalyst interference or the development of a dual-catalytic system. An alternative is a sequential addition approach where the first catalyst's activity is quenched or does not interfere with the second step.
Diagram 2: Proposed Catalytic Cycles for One-Pot Borylation/Chan-Lam Coupling
Caption: Distinct catalytic cycles in the proposed one-pot borylation/Chan-Lam reaction.
Proposed Experimental Protocol: One-Pot Borylation and Chan-Lam N-Arylation
This is a proposed protocol based on established methodologies for the individual steps. Optimization will likely be required.
Materials:
-
Aryl Halide (e.g., 4-bromotoluene)
-
Bis(neopentylglycolato)diboron (B₂neop₂)
-
Potassium Acetate (KOAc)
-
PdCl₂(dppf)
-
Amine (e.g., morpholine)
-
Copper(II) Acetate (Cu(OAc)₂)
-
Pyridine or another suitable ligand/base for the Chan-Lam step
-
Anhydrous solvent (e.g., Dioxane or Toluene)
Step-by-Step Methodology:
-
Borylation Step (Miyaura Borylation):
-
In a Schlenk tube, combine the Aryl Halide (1.0 mmol), B₂neop₂ (1.1 mmol), KOAc (1.5 mmol), and PdCl₂(dppf) (3 mol%).
-
Evacuate and backfill the tube with argon (3 times).
-
Add anhydrous dioxane (5 mL).
-
Heat the mixture to 80 °C for 4-16 hours, until the starting aryl halide is consumed (monitor by GC/MS).
-
Rationale: This is a standard Miyaura borylation to generate the aryl neopentylglycolboronate in situ.
-
-
Chan-Lam Coupling Step:
-
Cool the reaction mixture to room temperature.
-
Open the flask to the air (Chan-Lam couplings are often aerobic).
-
Add the Amine (1.2 mmol), Cu(OAc)₂ (10-20 mol% or stoichiometric, depending on the substrate), and pyridine (2.0 mmol).
-
Stir the reaction at room temperature or heat to 50-70 °C for 12-24 hours. Monitor the formation of the N-aryl product by TLC or LC/MS.
-
Rationale: The copper(II) acetate catalyzes the C-N bond formation. Pyridine can act as both a base and a ligand to facilitate the reaction. Air provides the oxidant to regenerate the Cu(II) catalyst.
-
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash with aqueous ammonia to remove copper salts, followed by water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify by column chromatography.
-
Part 3: Troubleshooting and Broader Implications
Common Issues and Solutions
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low yield in borylation step | Inactive catalyst; poor quality borane reagent; insufficient base. | Ensure catalyst is active; use fresh, high-purity borane; ensure base is anhydrous and of sufficient strength. |
| Low yield in Suzuki coupling | Catalyst deactivation; protodeboronation of the boronic ester. | Use a more robust ligand (e.g., Buchwald-type phosphines); ensure anhydrous conditions and a suitable base. |
| Homocoupling of boronic ester | Presence of oxidants during the Suzuki step before the second aryl halide is added. | Maintain inert atmosphere until the second coupling partner and base are added. |
| Low yield in Chan-Lam step | Inherent low reactivity of the boronic ester; catalyst inhibition. | Add a promoter like boric acid; screen different copper sources and ligands; increase reaction temperature.[7] |
| Protodeboronation | Presence of water or protic sources, especially under basic conditions. | Use anhydrous solvents and reagents; carefully select the base and reaction temperature. |
Significance in Drug Development
The ability to rapidly construct libraries of complex molecules is a cornerstone of modern drug discovery. One-pot sequences utilizing this compound derivatives are particularly powerful in this context.
-
Lead Optimization: The modular nature of these reactions allows for the late-stage introduction of diverse aryl and heteroaryl fragments, enabling the rapid exploration of structure-activity relationships (SAR).
-
Process Chemistry: For scaling up the synthesis of a drug candidate, one-pot processes offer significant advantages in terms of reduced manufacturing time, cost, and waste, contributing to a more sustainable and economical process.[1]
-
Access to Novel Scaffolds: These methods provide efficient access to biaryl and N-aryl motifs, which are privileged structures in medicinal chemistry, found in numerous FDA-approved drugs.
Conclusion
One-pot syntheses involving the in situ generation of neopentylboronic esters represent a highly efficient and powerful strategy for the construction of key molecular scaffolds. The well-established one-pot borylation/Suzuki-Miyaura sequence provides a robust method for C-C bond formation. While a tandem borylation/Chan-Lam coupling is less established, the principles of one-pot synthesis and the known reactivity of the components suggest it is a feasible and highly valuable transformation worthy of further exploration. The protocols and insights provided herein serve as a comprehensive guide for researchers looking to leverage the unique advantages of this compound in streamlined, efficient, and powerful synthetic workflows.
References
- 1. medium.com [medium.com]
- 2. Two-step, one-pot Ni-catalyzed neopentylglycolborylation and complementary Pd/Ni-catalyzed cross-coupling with aryl halides, mesylates, and tosylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Collection - Two-Step, One-Pot Ni-Catalyzed Neopentylglycolborylation and Complementary Pd/Ni-Catalyzed Cross-Coupling with Aryl Halides, Mesylates, and Tosylates - Organic Letters - Figshare [acs.figshare.com]
- 4. Two-step, one-pot Ni-catalyzed neopentylglycolborylation and complementary Pd/Ni-catalyzed cross-coupling with aryl halides, mesylates, and tosylates. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Rapid and One-Pot Synthesis of Aryl Ynamides from Aryl Alkynyl Acids by Metal-Free C-N Cleavage of Tertiary Amines | MDPI [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Navigating Neopentylboronic Acid Chemistry
Welcome to the Technical Support Center for neopentylboronic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered in the laboratory. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring you can adapt and overcome challenges in your synthetic endeavors.
Introduction: The Role of the Neopentyl Group
This compound and its esters, particularly those derived from neopentyl glycol, have emerged as valuable reagents in modern organic synthesis. The bulky neopentyl group imparts unique stability and reactivity profiles compared to other boronic acid derivatives like pinacol esters (Bpin).[1][2] Understanding these properties is key to harnessing their full potential and troubleshooting reactions effectively. Neopentyl boronate esters often exhibit enhanced stability, which can be advantageous in multi-step syntheses and for purification.[1]
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered when using this compound and its esters in key cross-coupling reactions.
Section 1: General Stability and Handling
Q1: I'm observing significant degradation of my this compound upon storage. What's happening and how can I prevent it?
A1: While this compound is more stable than many other boronic acids, it is still susceptible to degradation over time, primarily through two pathways: formation of boroxines (cyclic trimers) and protodeboronation.[3]
-
Boroxine Formation: This is a dehydration reaction where three molecules of the boronic acid lose three molecules of water to form a six-membered ring. This can alter the reagent's stoichiometry and affect reaction kinetics.
-
Protodeboronation: This is the cleavage of the C-B bond by a proton source, replacing the boronic acid group with a hydrogen atom.[4] This is often accelerated by moisture and acidic or basic conditions.[5]
Troubleshooting:
-
Storage: Store this compound under an inert atmosphere (argon or nitrogen) at low temperatures (2-8 °C is recommended).
-
Use of Neopentyl Glycol Esters: For enhanced stability, convert the boronic acid to its neopentyl glycol ester. These esters are generally more robust, often crystalline, and less prone to boroxine formation and protodeboronation.[1][2] They can typically be handled in air for short periods and are more amenable to chromatographic purification.[1]
Workflow for Preparing Neopentyl Boronic Ester:
Caption: Esterification of this compound.
Section 2: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. While neopentyl boronic esters are excellent coupling partners, challenges can arise.
Q2: My Suzuki-Miyaura reaction with a neopentyl boronic ester is sluggish or incomplete. How can I improve the conversion?
A2: Sluggish reactions can be due to several factors, including catalyst deactivation, inefficient transmetalation, or the stability of the neopentyl boronic ester. While stable, these esters can be less reactive than the corresponding boronic acids.[6]
Troubleshooting:
-
Choice of Base and Solvent: For neopentyl boronic esters, especially under anhydrous conditions, potassium trimethylsilanolate (TMSOK) has been shown to be a highly effective base in ethereal solvents like THF, leading to rapid and high-yielding couplings.[7]
-
Water Content: While anhydrous conditions can be beneficial, particularly in preventing protodeboronation, trace amounts of water can sometimes facilitate the hydrolysis of the boronate ester to the more reactive boronic acid, which can accelerate transmetalation.[8] If using aqueous bases like K₃PO₄ or K₂CO₃, ensure proper degassing of all solvents to prevent catalyst oxidation.
-
Ligand Selection: The choice of phosphine ligand is critical. For challenging couplings, consider bulky, electron-rich ligands such as SPhos or XPhos, which can promote both oxidative addition and reductive elimination.[8]
-
Temperature: While higher temperatures can increase reaction rates, they can also promote side reactions. A systematic screen of temperatures (e.g., 60-110 °C) is often necessary to find the optimal balance.
Q3: I'm observing a significant amount of homocoupling of my neopentyl boronic ester. What causes this and how can I minimize it?
A3: Homocoupling, the formation of a biaryl product from two molecules of the boronic ester, is a common side reaction in Suzuki-Miyaura couplings. It is often promoted by the presence of oxygen or Pd(II) species.[2]
Troubleshooting:
-
Rigorous Degassing: Ensure all solvents and the reaction vessel are thoroughly degassed to remove oxygen. This can be done by several freeze-pump-thaw cycles or by sparging with an inert gas for an extended period.
-
Use of Pd(0) Pre-catalysts: Using a pre-catalyst that is already in the Pd(0) oxidation state can minimize the amount of Pd(II) present at the start of the reaction.
-
Reaction Additives: In some cases, the addition of a small amount of a reducing agent can help maintain the palladium in its active Pd(0) state.
-
Slow Addition of Reagents: Adding the boronic ester slowly to the reaction mixture can help to keep its concentration low, disfavoring the homocoupling pathway.
Table 1: Relative Reactivity of Boron Reagents in Suzuki-Miyaura Transmetalation
| Boron Reagent | Relative Reaction Time (h)[6] | Notes |
| 4-Fluorophenylboronic acid | ~1.2 | Baseline for comparison. |
| 4-Fluorophenylboronic acid pinacol ester | ~5.5 | Slower reactivity compared to the boronic acid. |
| 4-Fluorophenylboronic acid neopentyl ester | ~0.3 | Significantly faster reactivity than the pinacol ester and the boronic acid under the studied conditions. [6] |
Experimental Protocol: Anhydrous Suzuki-Miyaura Coupling of a Neopentyl Boronic Ester [7]
-
To a flame-dried round-bottom flask under an inert atmosphere, add the aryl halide (1.0 equiv), neopentyl boronic ester (1.2 equiv), and the palladium pre-catalyst (e.g., Pd-P(t-Bu₃)-G3, 2 mol%).
-
Add anhydrous THF as the solvent.
-
In a separate flask, dissolve potassium trimethylsilanolate (TMSOK, 1.5 equiv) in anhydrous THF.
-
Slowly add the TMSOK solution to the reaction mixture at room temperature.
-
Monitor the reaction by TLC or LC-MS. Reactions are often complete within 1-2 hours.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Section 3: Chan-Lam Coupling
The Chan-Lam coupling provides a powerful method for the formation of C-N and C-O bonds. While typically performed with boronic acids, boronic esters can also be used.
Q4: I am attempting a Chan-Lam amination with a neopentyl boronic ester and observing low yields. What are the key parameters to optimize?
A4: The Chan-Lam coupling mechanism is complex and can be sensitive to various factors.[9] With the more stable neopentyl boronic esters, the reaction may require more forcing conditions or specific additives to proceed efficiently.
Troubleshooting:
-
Catalyst and Oxidant: Copper(II) acetate is a common catalyst. The reaction is often run open to the air, as oxygen can serve as the terminal oxidant to regenerate the active Cu(II) species.[10]
-
Base: A base is typically required. Pyridine or other amine bases are frequently used. The choice of base can significantly impact the reaction outcome.
-
Solvent: Dichloromethane (DCM) or methanol are common solvents. For couplings with aryl amines using pinacol esters, a mixed MeCN/EtOH solvent system has been shown to be effective, and similar conditions could be explored for neopentyl esters.[11]
-
Additives: The addition of molecular sieves can be beneficial to remove water, which can hydrolyze the boronic ester.
-
Temperature: While many Chan-Lam couplings proceed at room temperature, heating may be necessary when using more stable boronic esters.
Proposed Chan-Lam Catalytic Cycle:
Caption: Simplified Chan-Lam coupling cycle.
Section 4: Other Common Side Reactions
Q5: Besides protodeboronation and homocoupling, what other side reactions should I be aware of?
A5: Oxidation of the boronic acid/ester is another potential side reaction.
-
Oxidation: The boronic acid moiety can be oxidized to the corresponding alcohol (phenol in the case of arylboronic acids).[12][13] This can be promoted by certain oxidizing agents or by reactive oxygen species. While neopentyl boronic esters offer some protection, this pathway can still occur, especially at elevated temperatures or in the presence of air and a transition metal catalyst.
Troubleshooting:
-
Inert Atmosphere: As with homocoupling, maintaining a strictly inert atmosphere can minimize oxidation.
-
Purified Reagents: Use purified solvents and reagents to avoid contaminants that may promote oxidation.
-
Reaction Time: Minimize reaction times where possible, as prolonged exposure to reaction conditions can increase the likelihood of side reactions.
Conclusion
This compound and its esters are versatile and valuable tools in organic synthesis, offering a favorable balance of stability and reactivity. By understanding the common side reactions and the principles behind troubleshooting them, researchers can more effectively implement these reagents in their synthetic strategies. This guide provides a starting point for addressing common challenges, but as with all chemical research, careful observation and systematic optimization are key to success.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. orgsyn.org [orgsyn.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 10. Chan-Lam Coupling [organic-chemistry.org]
- 11. Chan-Evans-Lam Amination of Boronic Acid Pinacol (BPin) Esters: Overcoming the Aryl Amine Problem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: The Impact of Water on Neopentylboronic Acid Reaction Efficiency
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide is designed to provide in-depth answers and troubleshooting strategies for challenges related to the use of neopentylboronic acid, with a specific focus on the often-complex role of water in reaction efficiency. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to help you navigate your experiments successfully.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of water in reactions involving this compound, such as Suzuki-Miyaura coupling?
Water can play a dual role in Suzuki-Miyaura coupling reactions. While often considered detrimental, a small, controlled amount of water is frequently necessary to achieve optimal reaction rates and yields.[1][2]
-
Positive Effects : Water can facilitate the dissolution of inorganic bases (e.g., K₂CO₃, K₃PO₄) and promote the formation of the active boronate species [R-B(OH)₃]⁻.[3] This boronate anion is believed to be the key nucleophilic partner that undergoes transmetalation with the palladium catalyst.[4] Some studies have even highlighted that water molecules can be generated in situ from the trimerization of the boronic acid itself, playing a crucial role in the transformation.[5][6]
-
Negative Effects : Excessive water can lead to undesired side reactions, most notably protodeboronation, which irreversibly converts the this compound into neopentane, thereby reducing the yield of the desired product.[7][8]
The key is maintaining a delicate balance. Many standard protocols for Suzuki-Miyaura couplings utilize a mixed solvent system, such as Dioxane/H₂O or THF/H₂O, to leverage the benefits of water while minimizing its drawbacks.[3][9]
Q2: My reaction with this compound is giving low yields. How do I know if water is the culprit and what are the primary competing reactions?
Low yields are a common issue, and water can be a primary contributor through two main degradation pathways: protodeboronation and boroxine formation.
1. Protodeboronation: This is the protonolysis of the carbon-boron bond, replacing it with a carbon-hydrogen bond.[7] It is a significant undesired side reaction in coupling reactions that use boronic acids.[7]
-
Mechanism : The reaction, Ar-B(OH)₂ + H₂O → Ar-H + B(OH)₃, is facilitated by the presence of a proton source (like water) and can be accelerated by elevated temperatures and certain basic or acidic conditions.[8][10]
-
Symptoms : The most direct evidence of protodeboronation is the detection of the corresponding hydrocarbon (neopentane in this case) as a byproduct in your crude reaction mixture, often identifiable by GC-MS or ¹H NMR analysis. A corresponding decrease in the starting boronic acid will also be observed.
2. Boroxine Formation: This is the reversible dehydration and cyclotrimerization of three boronic acid molecules to form a six-membered boroxine ring.[11][12]
-
Mechanism : 3 R-B(OH)₂ ⇌ (RBO)₃ + 3 H₂O. This equilibrium can be shifted by the removal or addition of water.[11][13] While boroxines can participate in coupling reactions, their formation complicates stoichiometry, as the exact concentration of the active monomeric boronic acid becomes uncertain.[14]
-
Symptoms : Boronic acids, including this compound, are often crystalline solids. The formation of boroxines and other oligomeric anhydrides can lead to the product becoming an oil or a gooey substance, which can be difficult to handle and purify.[15]
The diagram below illustrates the central role of this compound and the competing degradation pathways influenced by water.
Troubleshooting Guide
Q3: I suspect protodeboronation is reducing my yield. What specific steps can I take to minimize it?
Minimizing protodeboronation requires careful control over several reaction parameters.[8]
Troubleshooting Steps for Protodeboronation:
| Strategy | Actionable Protocol | Rationale |
| 1. Protect the Boronic Acid | Convert the this compound to a more stable neopentylglycol or pinacol boronic ester. These are generally more resistant to protodeboronation.[1][3] | The ester group sterically shields the boron atom and reduces its Lewis acidity, making it less susceptible to hydrolysis and protonolysis.[16] |
| 2. Control Water Content | If using a mixed aqueous solvent, precisely control the water ratio (e.g., start with 10:1 or 4:1 dioxane:water).[3][17] For sensitive substrates, consider strictly anhydrous conditions. | Finding the "sweet spot" of water concentration is key. Anhydrous conditions can significantly slow protodeboronation but may require different bases to ensure reactivity.[18] |
| 3. Optimize the Base | Switch to a milder, non-hydroxide base like KF or a carbonate (K₂CO₃, Cs₂CO₃). For anhydrous conditions, consider a soluble organic base like potassium trimethylsilanolate (TMSOK).[3][19] | Strong bases in the presence of water can accelerate the formation of the boronate species, which, while necessary for coupling, can also be more prone to protonolysis.[8] |
| 4. Lower Reaction Temperature | Run the reaction at the lowest temperature that still provides a reasonable conversion rate. Monitor progress by TLC or LC-MS to avoid unnecessarily long heating times. | Elevated temperatures provide the activation energy needed for the C-B bond cleavage, accelerating protodeboronation.[3][8] |
Experimental Protocol: Conversion to Neopentylglycol Boronic Ester
This protocol provides a robust method for protecting this compound, enhancing its stability.
-
Setup : To a round-bottomed flask equipped with a magnetic stir bar, add this compound (1.0 equiv) and neopentyl glycol (1.1 equiv).[18]
-
Solvent Addition : Add toluene to the flask to create a suspension (approx. 0.2 M concentration).
-
Azeotropic Water Removal : Fit the flask with a Dean-Stark trap and a reflux condenser. Heat the mixture to reflux (oil bath at ~140 °C).[18]
-
Reaction Monitoring : Continue refluxing for 1.5-2 hours, or until no more water is observed collecting in the Dean-Stark trap.[18]
-
Workup : Cool the reaction to room temperature. The resulting solution of the neopentylglycol ester in toluene can often be used directly, or the solvent can be removed under reduced pressure to isolate the ester as a solid.[18]
Q4: My this compound appears oily and is difficult to handle. Is this related to water, and how can I resolve it?
This is a classic sign of boroxine formation, which occurs under dehydrating conditions.[15] While this seems counterintuitive to the problems of excess water, it's an equilibrium process. If your boronic acid has been stored improperly or subjected to heat under anhydrous conditions, it can convert to the less crystalline, often oily, boroxine trimer.
Troubleshooting Workflow for Oily Boronic Acid:
The following workflow can help you diagnose and resolve issues arising from boroxine formation.
Q5: What are the best practices for storing and handling this compound to ensure its stability and reactivity?
Proper storage is critical to prevent degradation via both hydrolysis and boroxine formation.
-
Storage Conditions : Store this compound in a tightly sealed container in a cool, dry place, away from incompatible materials. Consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with atmospheric moisture.
-
Container Choice : Use original, well-sealed containers. Plastic or lined metal cans are suitable. Ensure containers are protected from physical damage.
-
Handling : Use good occupational work practices. Avoid eating, drinking, or smoking in the handling area. Always wash hands with soap and water after handling.
-
Avoid Contamination : Prevent any spillage from entering drains or water courses. Do not allow the material to contact incompatible substances like strong bases or reactive metals.[20]
By adhering to these guidelines and applying the troubleshooting frameworks provided, researchers can better control the impact of water on their this compound reactions, leading to improved efficiency, higher yields, and more reproducible results.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Influence of the boron moiety and water on suzuki-miyaura catalyst-transfer condensation polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. scribd.com [scribd.com]
- 5. quora.com [quora.com]
- 6. Water Is Key for Solid-State Suzuki-Miyaura Reactions - ChemistryViews [chemistryviews.org]
- 7. Protodeboronation - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. application.wiley-vch.de [application.wiley-vch.de]
- 13. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 15. reddit.com [reddit.com]
- 16. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. laballey.com [laballey.com]
Technical Support Center: Purification Strategies for Products from Neopentylboronic Acid Reactions
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with neopentylboronic acid and its derivatives. This guide is designed to provide you with in-depth, field-proven insights into the purification of products derived from reactions involving this versatile reagent. We understand that purification can often be a significant bottleneck in synthetic workflows, and this resource aims to equip you with the knowledge to navigate these challenges effectively.
Understanding the Unique Challenges of Purifying this compound Derivatives
This compound and its esters are valuable reagents, particularly in Suzuki-Miyaura cross-coupling reactions, due to their stability and the steric hindrance provided by the neopentyl group.[1] This bulkiness can influence reaction outcomes favorably but also introduces specific challenges during product purification. Common hurdles include the removal of unreacted starting materials, palladium catalyst residues, and byproducts like homocoupled species and boroxines.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude product after a Suzuki-Miyaura coupling reaction using a neopentyl boronate ester?
A1: In a typical Suzuki-Miyaura coupling, you can anticipate several key impurities alongside your desired biaryl product. These include:
-
Unreacted Starting Materials: Residual aryl halide and this compound or its ester.
-
Homocoupling Products: Biaryl compounds resulting from the coupling of two aryl halides or two boronic acid molecules.[2]
-
Protodeboronation Products: The arene formed from the cleavage of the C-B bond of the this compound derivative.
-
Palladium Residues: The palladium catalyst, which can be present in various forms.[3]
-
Boronic Acid-Related Impurities: Including boroxines, the cyclic anhydrides of boronic acids.[4]
Q2: My neopentyl boronate ester seems to be hydrolyzing during workup or chromatography. How can I prevent this?
A2: Neopentyl boronate esters are generally more stable to hydrolysis than many other boronic esters due to the steric bulk of the neopentyl group.[1][5] However, prolonged exposure to aqueous acidic or basic conditions can lead to hydrolysis. To minimize this:
-
Use Anhydrous Conditions: When possible, perform workups and extractions with anhydrous solvents.
-
Avoid Prolonged Aqueous Contact: Minimize the time your product is in contact with aqueous layers during extraction.
-
Neutralize Carefully: If an acidic or basic wash is necessary, neutralize the organic layer promptly with a brine wash.
-
Chromatography Considerations: If you suspect on-column hydrolysis during silica gel chromatography, consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel with a base like triethylamine.[6]
Q3: What is a boroxine, and how do I remove it from my product?
A3: A boroxine is a six-membered ring formed from the dehydration of three boronic acid molecules.[4][7] Boroxine formation is a reversible equilibrium that is favored in non-polar, anhydrous conditions and disfavored by the presence of water.[4][8]
To remove boroxines, you can shift the equilibrium back towards the boronic acid by introducing water. This can be achieved by:
-
Aqueous Workup: Washing the crude product with water or a slightly aqueous solvent system.
-
Recrystallization from a Wet Solvent: Using a solvent system containing a small amount of water for recrystallization can effectively hydrolyze boroxines.
Troubleshooting Purification Workflows
This section provides a structured approach to troubleshooting common purification issues encountered with products from this compound reactions.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. The Boroxine-Boronic Acid Equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Deactivation in Neopentylboronic Acid Cross-Coupling
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for Suzuki-Miyaura cross-coupling reactions involving sterically hindered neopentylboronic acids and their esters. We will explore the common modes of catalyst deactivation and provide field-proven protocols to overcome these challenges, ensuring robust and reproducible results.
Part 1: Core Troubleshooting - Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the cross-coupling of neopentylboronic acid derivatives, focusing on the underlying causes of catalyst deactivation.
Q1: My reaction has stalled with low conversion. What are the most likely causes of catalyst deactivation?
A1: A stalled reaction is often a primary symptom of catalyst deactivation. The sterically demanding nature of the neopentyl group can slow key steps in the catalytic cycle, giving deactivation pathways more time to occur. The main culprits are:
-
Palladium Agglomeration (Palladium Black): The active Pd(0) species is thermodynamically unstable and can aggregate into larger, catalytically inactive palladium nanoparticles, often observed as a black precipitate.[1] This is exacerbated by high temperatures or if the ligand concentration is insufficient to stabilize the Pd(0) centers.
-
Ligand Degradation: Phosphine-based ligands, especially if not bulky and electron-rich, are susceptible to oxidation if the reaction is not rigorously deoxygenated.[2] Ligand degradation leaves the palladium center uncoordinated and prone to aggregation.
-
Slow Reductive Elimination: The significant steric bulk of the neopentyl group can hinder the final reductive elimination step, where the desired C-C bond is formed.[3] If this step is slow, the Pd(II) intermediate has a longer lifetime, increasing the probability of decomposition or side reactions before the catalyst can be regenerated. Using bulky, electron-donating ligands like SPhos or XPhos is critical to accelerate this step.[4][5]
Below is a diagram illustrating where these deactivation pathways diverge from the main Suzuki-Miyaura catalytic cycle.
Caption: Key catalyst deactivation pathways branching from the Suzuki cycle.
Q2: I'm observing significant protodeboronation as a side product. How can I prevent this?
A2: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a very common and troublesome side reaction.[6] It is often catalyzed by base and accelerated by the presence of water.[7]
Causality & Mitigation Strategies:
-
Base-Mediated Decomposition: Strong bases in aqueous media can accelerate the cleavage of the C–B bond.[3]
-
Solution: Switch to a milder or non-hydroxide generating base. Finely powdered, anhydrous potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often superior to potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) for sensitive substrates.[8]
-
-
Instability of the Boronic Acid: Free boronic acids are inherently prone to decomposition.[9]
-
Solution: Convert the boronic acid to a more stable boronate ester. Neopentyl glycol and pinacol esters are common choices.[10] For particularly unstable substrates, N-methyliminodiacetic acid (MIDA) boronates offer exceptional stability and release the boronic acid slowly into the reaction, keeping its ambient concentration low and minimizing decomposition.[6][11]
-
-
Presence of a Proton Source: Water is the most common proton source for this side reaction.
| Base | Typical Solvent System | Strength | Comments |
| K₃PO₄ | Dioxane/H₂O, THF/H₂O | Strong | Excellent choice for many couplings; promotes boronate formation effectively.[8] |
| Cs₂CO₃ | Dioxane, Toluene, THF | Strong | Highly effective, often provides better results than K₃PO₄ for difficult couplings due to higher solubility.[2] |
| K₂CO₃ | Toluene/H₂O, EtOH/H₂O | Moderate | A standard base, but can be less effective and promote more protodeboronation than phosphates or Cs₂CO₃.[13] |
| KF | THF, Dioxane | Mild | Used under anhydrous conditions; can be very effective at minimizing protodeboronation.[3][14] |
Q3: How does the steric bulk of the neopentyl group specifically impact catalyst stability?
A3: Steric hindrance is a double-edged sword in cross-coupling. While it can promote the desired reductive elimination, the large profile of the neopentyl group primarily creates a significant challenge for the transmetalation step.
-
Slow Transmetalation: The bulky neopentyl group can sterically impede the approach of the boronate species to the palladium center, slowing down the transmetalation step.
-
Increased Catalyst Lifetime in the Pd(II) State: A sluggish transmetalation or reductive elimination step means the palladium complex spends more time in the Pd(II) oxidation state.[3] This prolonged lifetime increases the opportunity for side reactions like β-hydride elimination (if applicable) or other decomposition pathways.
To counteract this, the choice of ligand is paramount. Bulky, electron-rich biarylphosphine ligands (e.g., SPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are essential.[3][4][15] Their large steric footprint promotes the C-C bond-forming reductive elimination, while their strong electron-donating ability enhances the overall reactivity of the palladium center.[16]
Caption: Steric clash from the neopentyl group hindering transmetalation.
Part 2: Experimental Guides & Protocols
This section provides actionable workflows and detailed experimental procedures to diagnose and solve issues in your reaction.
Guide 1: Systematic Troubleshooting Workflow
When a reaction fails, a systematic approach is more effective than random changes. Follow this workflow to diagnose the issue.
Caption: A step-by-step workflow for diagnosing a failed coupling reaction.
Guide 2: Protocol for Boronic Acid Stabilization
If protodeboronation is a persistent issue, converting the free boronic acid to a more stable derivative is a highly effective strategy. The formation of a diethanolamine adduct is a simple method for purification and stabilization.[3][17]
Protocol: Purification via Diethanolamine Adduct Formation
-
Dissolution: In a flask, dissolve the crude this compound (1.0 equiv) in a minimal amount of diethyl ether or methylene chloride at room temperature.
-
Adduct Formation: Add diethanolamine (1.0 equiv) dropwise while stirring.
-
Precipitation: A white precipitate of the diethanolamine adduct should form. Continue stirring the slurry for 15-20 minutes to ensure complete formation.
-
Isolation: Isolate the white solid by vacuum filtration.
-
Washing & Drying: Wash the solid with a small amount of cold diethyl ether and dry under vacuum.
-
Usage: This stable, crystalline adduct can be used directly in Suzuki coupling reactions, where the acidic boronic acid is slowly released under the reaction conditions.[17]
Guide 3: General Optimized Protocol for Coupling with this compound Derivatives
This protocol provides a robust starting point, incorporating best practices to minimize catalyst deactivation.
Materials:
-
Aryl Halide (1.0 equiv)
-
This compound Ester (e.g., neopentyl glycol or pinacol ester) (1.3 equiv)
-
Palladium Pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Bulky Phosphine Ligand (e.g., SPhos, 2.2-4.4 mol%)
-
Base (e.g., K₃PO₄, finely powdered, 2.5 equiv)
-
Solvent (e.g., 1,4-Dioxane/H₂O, 5:1 ratio, degassed)
Procedure:
-
Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, this compound ester, and finely powdered K₃PO₄.
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure all oxygen is removed.[2][8]
-
Catalyst Addition: Under a positive pressure of argon, add the palladium pre-catalyst and the phosphine ligand.
-
Solvent Addition: Add the thoroughly degassed solvent mixture via syringe. The final concentration should be approximately 0.1 M with respect to the aryl halide.
-
Reaction: Place the flask in a preheated oil bath set to 80–100 °C and stir vigorously. The optimal temperature may require screening.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the limiting reagent is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. Yoneda Labs [yonedalabs.com]
- 16. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
Technical Support Center: Mastering the Challenge of Neopentylboronic Acid
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for managing neopentylboronic acid and its derivatives in organic synthesis. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and provide a deeper understanding of the challenges posed by the steric bulk of the neopentyl group, particularly in the context of Suzuki-Miyaura cross-coupling reactions. Our goal is to empower you with the knowledge to not only troubleshoot difficult reactions but to proactively design robust and high-yielding synthetic routes.
This resource is structured as a dynamic question-and-answer guide, addressing the most common issues and questions our team encounters from researchers in the field.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental failures and provides a systematic approach to diagnosis and resolution.
Question 1: My Suzuki-Miyaura coupling with this compound (or its neopentyl glycol ester) is giving very low to no yield. What are the primary causes and how can I fix it?
Answer:
Low conversion is the most frequent issue when dealing with sterically demanding C(sp³)-hybridized boronic acids like this compound. The root cause almost always lies in the sluggish kinetics of one or more steps in the catalytic cycle due to steric hindrance. The t-butyl group adjacent to the boronic acid moiety creates a significant steric shield, impeding the approach of the palladium complex.
Let's break down the likely culprits and the corresponding solutions:
Primary Cause A: Inefficient Transmetalation
The transmetalation step, where the neopentyl group is transferred from boron to the palladium center, is often the rate-limiting step in these reactions.[1] The bulky neopentyl group makes it difficult for the boronate to approach and coordinate with the already crowded palladium complex.
Solutions:
-
Ligand Selection is Critical: Standard ligands like triphenylphosphine (PPh₃) are often completely ineffective. You need to employ ligands specifically designed to accelerate transmetalation and reductive elimination for hindered substrates.[2]
-
Bulky, Electron-Rich Biaryl Monophosphine Ligands (Buchwald Ligands): These are the go-to choice. Ligands like SPhos, XPhos, and RuPhos create a more reactive, coordinatively unsaturated Pd(0) species and have the steric profile to facilitate the coupling of bulky partners.[2][3]
-
N-Heterocyclic Carbenes (NHCs): Ligands such as IPr and SIPr are strong σ-donors that form very stable bonds with palladium, enhancing catalytic activity for challenging substrates. They can be particularly effective for coupling aryl chlorides.[4][5]
-
Specialized Ligands: For extremely challenging couplings, ligands like AntPhos and BI-DIME have shown success where others fail.[6][7]
-
-
Choice of Base: A weak base may not be sufficient to form the reactive boronate species required for transmetalation.
-
Stronger, Non-Nucleophilic Bases: Switch from weaker bases like Na₂CO₃ to stronger options such as K₃PO₄ (potassium phosphate) or Cs₂CO₃ (caesium carbonate).[8] K₃PO₄ is often a good starting point for nitrogen-containing heterocycles.
-
Anhydrous Conditions with Soluble Bases: In some cases, particularly with neopentyl boronic esters, anhydrous conditions using a soluble base like potassium trimethylsilanolate (TMSOK) can dramatically accelerate the reaction.[9]
-
Primary Cause B: Ineffective Oxidative Addition
If your coupling partner is an electron-rich or sterically hindered aryl/vinyl halide (especially a chloride), the initial oxidative addition of the halide to the Pd(0) center can also be a bottleneck.
Solutions:
-
Ligand Choice (Again): The same bulky, electron-rich ligands (Buchwald, NHC ligands) that aid transmetalation also facilitate oxidative addition by increasing the electron density on the palladium center.[10]
-
Increase Temperature: Higher reaction temperatures (e.g., 80-110 °C in solvents like toluene or dioxane) are often necessary to overcome the activation energy barrier for hindered substrates.[7]
Visualizing the Problem: The Suzuki-Miyaura Catalytic Cycle
The diagram below illustrates the key steps. The steric clash, particularly during Transmetalation , is the central challenge with this compound.
Caption: Steric hindrance from the neopentyl group slows the crucial transmetalation step.
Question 2: I'm observing significant protodeboronation of my this compound, leading to a major byproduct. What causes this and how can I prevent it?
Answer:
Protodeboronation is the undesired cleavage of the C-B bond by a proton source (often water), replacing the boronic acid group with a hydrogen atom.[2] For alkylboronic acids, this side reaction can be competitive with the desired cross-coupling, especially under harsh conditions or with slow reaction kinetics.
Causes and Prevention Strategies:
| Cause | Mechanistic Explanation | Prevention Strategy |
| Presence of Water & Strong Base | The reaction of the boronic acid with a base (like hydroxide) forms a boronate, which can then be protonated by water, leading to C-B bond cleavage. This is often accelerated at higher temperatures.[2] | 1. Use a More Stable Boronic Acid Surrogate: Convert the boronic acid to its neopentyl glycol or pinacol ester. These are generally more stable and less prone to protodeboronation.[11] 2. Anhydrous Conditions: For highly sensitive substrates, employ strictly anhydrous solvents and a soluble, non-aqueous base like potassium trimethylsilanolate (TMSOK).[9] |
| Slow Cross-Coupling Kinetics | If the desired Suzuki-Miyaura coupling is slow, the boronic acid is exposed to the reaction conditions for a longer period, increasing the likelihood of decomposition. | 1. Optimize for Speed: Implement the strategies from Question 1 (e.g., use a more active catalyst/ligand system like a Buchwald precatalyst) to accelerate the cross-coupling, making it outcompete the decomposition pathway.[12] |
| Acidic or Basic Conditions | Both acid- and base-catalyzed pathways for protodeboronation exist. The stability of simple alkyl boronic acids is generally highest at neutral pH.[2] | 1. Careful Base Selection: While a strong base is often needed, an excessively strong or poorly soluble base can create localized high pH environments that promote decomposition. Finely powdered K₃PO₄ is often a good balance.[8] |
Frequently Asked Questions (FAQs)
This section provides answers to broader, conceptual questions about working with this compound.
Q1: Should I use this compound or its neopentyl glycol/pinacol ester?
This is a critical decision that involves a trade-off between reactivity and stability.[11]
| Reagent | Advantages | Disadvantages | Best For... |
| This compound | Generally more reactive, can lead to faster reaction times.[11] | Less stable, prone to decomposition (protodeboronation, oxidation), can be difficult to purify.[11] | Quick couplings with reactive partners where stability is not a major concern. |
| Neopentyl Boronate Esters | Significantly more stable, often crystalline solids, easier to handle, purify, and store. Less prone to decomposition.[11] | Can be slightly less reactive, sometimes requiring more forcing conditions (higher temperature, stronger base). | Complex, multi-step syntheses; reactions requiring long reaction times; when using sensitive substrates. |
Recommendation: For robustness and reproducibility, starting with the neopentyl glycol or pinacol boronic ester is highly recommended for most applications. The slight potential decrease in reactivity is often a small price to pay for the significant increase in stability and handling ease.
Q2: What are the best practices for handling and storing this compound and its esters?
Proper handling and storage are crucial to ensure the integrity of your reagent.
-
Storage: Store this compound and its esters in a tightly sealed container in a cool, dry place, preferably refrigerated (2-8 °C). Protect from moisture and light. Many boronic acids are susceptible to slow decomposition upon exposure to air and moisture over prolonged periods.
-
Handling: Handle the compound in a well-ventilated area or a fume hood. Avoid creating dust. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[10] this compound derivatives are classified as skin and eye irritants and may cause respiratory irritation.[10]
-
Inert Atmosphere: While boronate esters are relatively stable, for critical applications or long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize potential oxidation or hydrolysis.
Q3: Can I use Nickel catalysts for couplings with this compound?
Yes, nickel catalysis is a viable and increasingly popular alternative to palladium, especially for coupling with less reactive electrophiles like aryl chlorides.[13] Nickel catalysts, often paired with NHC or sterically demanding phosphine ligands, can be highly effective. However, the optimization of reaction conditions (ligand, base, solvent) may differ significantly from palladium-catalyzed systems.
Experimental Protocols
The following protocols provide a validated starting point for your experiments. Remember that optimization is key and may be required for your specific substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of an Aryl Bromide with Neopentyl Glycol Boronic Ester
This protocol is adapted from a high-yield synthesis using a modern palladium precatalyst, which is often effective for challenging substrates.[14]
Workflow Diagram:
Caption: A robust workflow for sterically hindered Suzuki-Miyaura couplings.
Materials:
-
Aryl Bromide (1.0 equiv)
-
Neopentyl Boronic Ester (1.2 equiv)
-
Palladium Precatalyst (e.g., Pd-P(t-Bu₃)-G3, 2 mol%)
-
Potassium Trimethylsilanolate (TMSOK) (1.4 equiv)
-
Anhydrous, Degassed Tetrahydrofuran (THF)
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), neopentyl boronic ester (1.2 equiv), and the palladium precatalyst (0.02 equiv).
-
Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times.
-
Solvent Addition: Add the anhydrous, degassed THF via syringe to achieve a concentration of approximately 0.2 M relative to the aryl bromide.
-
Base Addition: In a separate flask (ideally in a glovebox), weigh the TMSOK (1.4 equiv) and dissolve it in a minimal amount of anhydrous THF. Add this solution to the reaction flask via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 60-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Carefully quench the reaction by adding saturated aqueous ammonium chloride. Dilute with an organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel. Wash the organic layer with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Modified (NHC)Pd(allyl)Cl (NHC = N-Heterocyclic Carbene) Complexes for Room-Temperature Suzuki-Miyaura and Buchwald-Hartwig Reactions [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 11. tcichemicals.com [tcichemicals.com]
- 12. scholarship.claremont.edu [scholarship.claremont.edu]
- 13. C(sp2)–C(sp2) and C(sp2)–C(sp3) Nickel-Catalyzed Kumada–Corriu and Buchwald–Hartwig Cross-Coupling of Aryl Sulfamates Enabled by Sterically-Demanding, Electron-Rich IPr*OMe N-Heterocyclic Carbenes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Introduction: Navigating the Nuances of Neopentylboronic Acid
Anhydrous Reaction Conditions for Neopentylboronic Acid: A Technical Support Guide
Welcome to the technical support center for this compound. As a Senior Application Scientist, I've seen firsthand how the unique properties of alkylboronic acids, particularly this compound and its derivatives, can be leveraged for powerful C-C bond formations like the Suzuki-Miyaura cross-coupling. However, their sensitivity to reaction conditions, especially the presence of water, is a common hurdle for researchers.
This guide is structured to move from foundational knowledge to practical problem-solving. We will first address frequently asked questions to build a strong conceptual understanding. Then, we will dive into a detailed troubleshooting guide to tackle specific experimental challenges you might face in the lab. Our goal is to provide not just protocols, but the reasoning behind them, empowering you to optimize your reactions with confidence.
Frequently Asked Questions (FAQs)
Q1: Why are anhydrous conditions so critical when working with this compound?
Strictly anhydrous conditions are paramount for two primary reasons: preventing protodeboronation and avoiding hydrolysis of boronic esters.
-
Protodeboronation: This is a major side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, effectively destroying your nucleophile.[1] This process is often catalyzed by water and certain bases, leading to significantly reduced yields.[1][2][3] While many Suzuki-Miyaura reactions tolerate or even benefit from some water, sensitive substrates like certain heteroaryl and alkylboronic acids are particularly prone to this decomposition pathway.[2][4][5]
-
Boronic Ester Stability: To enhance stability and improve reaction rates, this compound is often converted to its neopentyl glycol ester.[6][7][8] These esters offer superior performance under anhydrous conditions but are susceptible to hydrolysis back to the less stable boronic acid if water is present.[9][10] Maintaining an anhydrous environment ensures the more reactive and stable ester remains the active nucleophile throughout the reaction.[4][9]
Q2: Should I use this compound or its neopentyl glycol ester?
For most anhydrous applications, the neopentyl glycol ester is the superior choice . Research has shown that using boronic esters, particularly in combination with specific bases like potassium trimethylsilanolate (TMSOK), can lead to a more than 10-fold decrease in reaction time compared to using the corresponding boronic acid.[4][6][9]
The ester form offers several advantages:
-
Increased Stability: More resistant to protodeboronation and decomposition on the shelf.[5][7]
-
Improved Solubility: Often more soluble in the aprotic organic solvents used for anhydrous couplings.
-
Enhanced Reactivity: The combination of a neopentyl boronic ester with a soluble, strong base like TMSOK creates a highly reactive boronate complex, accelerating the crucial transmetalation step in the catalytic cycle.[6][8][9]
Q3: How should I properly store and handle this compound and its esters?
This compound can contain varying amounts of its anhydride (a boroxine) and is hygroscopic, meaning it readily absorbs moisture from the air.[11][12][13]
-
Storage: Always store this compound and its esters in a tightly sealed container in a refrigerator (2-8°C) or a desiccator.[14]
-
Handling: When weighing and transferring the reagent, work quickly and, for highly sensitive reactions, perform these operations in a glovebox under an inert atmosphere.[15] Avoid leaving the container open to the laboratory atmosphere for extended periods.
Q4: What are the recommended solvents and bases for anhydrous Suzuki-Miyaura coupling with this compound derivatives?
The development of homogeneous, anhydrous Suzuki-Miyaura conditions has been a significant advance. The key is using a soluble base to avoid the reproducibility issues associated with heterogeneous mixtures.[6]
-
Recommended Base: Potassium trimethylsilanolate (TMSOK) is the base of choice. It is highly soluble in ethereal solvents like tetrahydrofuran (THF), creating a homogeneous reaction mixture that improves consistency and reaction rates.[4][6][8][9]
-
Recommended Solvents: Anhydrous ethereal solvents such as tetrahydrofuran (THF) or 1,4-dioxane are standard. It is crucial that these solvents are rigorously dried before use.
The diagram below illustrates the advantage of a homogeneous system.
Caption: Homogeneous vs. Heterogeneous Reaction Systems.
Troubleshooting Guide
Problem 1: My reaction yield is low or zero.
This is the most common issue and can stem from several sources. A systematic approach is required to pinpoint the cause.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. Influence of the boron moiety and water on suzuki-miyaura catalyst-transfer condensation polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. orgsyn.org [orgsyn.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Rapid, Homogenous, B-Alkyl Suzuki-Miyaura Cross-Coupling of Boronic Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. This compound CAS#: 701261-35-0 [m.chemicalbook.com]
- 12. acp.copernicus.org [acp.copernicus.org]
- 13. (2,2-Dimethylpropyl)boronic acid | C5H13BO2 | CID 16218386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. This compound ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 15. moodle2.units.it [moodle2.units.it]
Validation & Comparative
A Senior Application Scientist's Guide to Boronic Acid Surrogates: Neopentyl Glycol Esters vs. Pinacol Esters in Suzuki-Miyaura Coupling
For decades, the Suzuki-Miyaura cross-coupling reaction has been a cornerstone of modern organic synthesis, indispensable in academic research and pharmaceutical development for its robust construction of carbon-carbon bonds.[1][2] The choice of the organoboron reagent is paramount to the success of this transformation. While free boronic acids are often highly reactive, their instability can lead to challenges in purification, storage, and reproducibility due to side reactions like protodeboronation and oxidative degradation.[3][4][5]
This has cemented the role of boronic acid esters as more stable, handleable, and purifiable surrogates.[4] The most ubiquitous of these are the pinacol esters (Bpin), valued for their exceptional stability.[6][7] However, a compelling alternative, the neopentyl glycol boronic ester (Bneop), has demonstrated significant advantages in reactivity and performance, particularly under specific conditions. This guide provides an in-depth comparison of these two critical reagents, grounded in mechanistic understanding and experimental data, to inform your selection in complex synthetic campaigns.
Visualizing the Key Players
Before delving into the comparison, it is crucial to visualize the structural differences between the boronic acid and its five- and six-membered ring esters.
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Yoneda Labs [yonedalabs.com]
- 7. pubs.rsc.org [pubs.rsc.org]
A Comparative Guide to the Stability of Neopentylboronic Acid and Other Alkylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis and drug development, the stability of reagents is a cornerstone of robust and reproducible methodologies. Boronic acids, indispensable building blocks in cornerstone reactions like the Suzuki-Miyaura coupling, exhibit a wide range of stabilities that can significantly impact reaction outcomes, shelf-life, and overall cost-effectiveness. This guide provides an in-depth technical comparison of the stability of neopentylboronic acid and other common alkylboronic acids, supported by scientific principles and experimental methodologies.
The Stability Challenge of Alkylboronic Acids
Alkylboronic acids, while highly versatile, are susceptible to several degradation pathways that can compromise their integrity. Understanding these pathways is crucial for any researcher utilizing these reagents. The three primary modes of degradation are:
-
Oxidative Degradation: The carbon-boron bond is susceptible to oxidation, particularly in the presence of atmospheric oxygen or other oxidizing agents, leading to the formation of the corresponding alcohol and boric acid. This process is often irreversible and represents a significant loss of active reagent.[1][2][3][4]
-
Protodeboronation: This process involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond. It is often catalyzed by acid or base and can be a significant side reaction in cross-coupling reactions, reducing the yield of the desired product.[3]
-
Dehydration to Boroxines: Boronic acids can undergo intermolecular dehydration to form cyclic trimers known as boroxines.[5][6] While this is often a reversible process, it can complicate reaction stoichiometry and lead to inconsistencies in reactivity. The equilibrium between the boronic acid and its boroxine is dependent on factors such as concentration, solvent, and the presence of water.
This compound: A Paradigm of Steric Shielding
This compound, with its characteristic bulky neopentyl group, stands out as a particularly stable alkylboronic acid. This enhanced stability can be primarily attributed to the steric hindrance provided by the tert-butyl moiety.
The large steric footprint of the neopentyl group effectively shields the electron-deficient boron center from external reagents, including oxygen and water, thereby retarding the rates of oxidative degradation and protodeboronation.[7] Furthermore, the steric bulk can disfavor the formation of the planar, six-membered boroxine ring, thus keeping the boronic acid in its monomeric, more reactive form for a longer period.[2]
To illustrate the structural differences that underpin these stability variations, a comparison with less sterically hindered alkylboronic acids such as n-butylboronic acid and isobutylboronic acid is instructive.
| Boronic Acid | Structure | Key Structural Feature | Expected Impact on Stability |
| This compound | (CH₃)₃CCH₂B(OH)₂ | Highly branched, sterically demanding tert-butyl group adjacent to the methylene-boron bond. | High steric hindrance around the boron center, leading to increased stability against oxidation, protodeboronation, and boroxine formation. |
| Isobutylboronic Acid | (CH₃)₂CHCH₂B(OH)₂ | Branched isopropyl group. | Moderate steric hindrance, offering better stability than linear analogues but less than this compound. |
| n-Butylboronic Acid | CH₃(CH₂)₃B(OH)₂ | Linear alkyl chain. | Minimal steric hindrance, making it more susceptible to degradation pathways compared to its branched isomers. |
While direct, quantitative comparative stability studies between these specific alkylboronic acids are not extensively reported in the literature, the principles of steric effects on reaction rates are well-established in organic chemistry. The increased steric bulk of the neopentyl group is rationally expected to translate to a longer shelf-life and greater stability in solution compared to its less hindered counterparts.
Visualizing Degradation Pathways
The primary degradation pathways for alkylboronic acids can be visualized as follows:
Experimental Protocols for Stability Assessment
To empirically evaluate and compare the stability of different alkylboronic acids, a series of well-defined experimental protocols can be employed. These methods provide quantitative data on the rate and extent of degradation under various stress conditions.
Thermal Stability Assessment by Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of the boronic acid.
Methodology:
-
Accurately weigh 5-10 mg of the boronic acid sample into a TGA crucible.
-
Place the crucible in the TGA instrument.
-
Heat the sample from ambient temperature to 500 °C at a constant heating rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
Record the mass loss as a function of temperature.
-
The onset temperature of mass loss indicates the beginning of thermal decomposition. A higher onset temperature signifies greater thermal stability.[8][9][10]
Data Interpretation: A comparative TGA analysis of this compound, isobutylboronic acid, and n-butylboronic acid would be expected to show a higher decomposition temperature for this compound, reflecting its greater thermal stability.
Solution Stability Assessment by ¹H and ¹¹B NMR Spectroscopy
Objective: To monitor the degradation of the boronic acid in solution over time.
Methodology:
-
Prepare a standard solution of the alkylboronic acid (e.g., 0.1 M) in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Add a known concentration of an internal standard (e.g., TMS or another inert compound with a distinct NMR signal).
-
Acquire an initial ¹H and ¹¹B NMR spectrum (t=0).
-
Store the NMR tube under the desired conditions (e.g., room temperature, elevated temperature, exposure to air).
-
Acquire subsequent NMR spectra at regular time intervals (e.g., every 24 hours).
-
Integrate the signals corresponding to the boronic acid and any degradation products relative to the internal standard to quantify the extent of degradation.[11][12]
Data Interpretation: A slower decrease in the integral of the parent boronic acid signal for this compound compared to the other alkylboronic acids would provide direct evidence of its enhanced solution stability. The appearance of new signals can help identify the degradation products.
Accelerated Stability (Shelf-Life) Study
Objective: To predict the long-term stability and shelf-life of the solid boronic acid under accelerated conditions.[13][14][15][16]
Methodology:
-
Place accurately weighed samples of the boronic acid in open or loosely capped vials.
-
Store the vials in stability chambers under controlled, accelerated conditions (e.g., 40 °C/75% RH).
-
At specified time points (e.g., 1, 2, 4, and 8 weeks), remove a sample and analyze its purity by a validated analytical method (e.g., GC-MS or HPLC).
-
Quantify the amount of the parent boronic acid remaining.
Data Interpretation: The data can be used to model the degradation kinetics and extrapolate to predict the shelf-life under normal storage conditions (e.g., 25 °C/60% RH). This compound is expected to show a significantly slower degradation rate compared to its less hindered analogs.
Quantification of Degradation Products by GC-MS
Objective: To identify and quantify volatile degradation products.[17][18][19]
Methodology:
-
Subject the boronic acid to stress conditions (e.g., heating in a sealed vial).
-
For analysis, the boronic acid and its degradation products may require derivatization to increase their volatility.
-
Inject the derivatized sample into the GC-MS.
-
Separate the components on a suitable GC column.
-
Identify the degradation products based on their mass spectra.
-
Quantify the products using a calibration curve.[20]
Data Interpretation: This method can provide detailed information about the specific degradation pathways that are most prevalent for each alkylboronic acid under the tested conditions.
Conclusion: The Advantage of this compound in Demanding Applications
The inherent stability of this compound, conferred by the steric shielding of its bulky neopentyl group, makes it a superior choice for applications where reagent stability is paramount. While direct comparative kinetic data is an area for further research, the fundamental principles of organic chemistry strongly support the enhanced stability of this compound over less sterically hindered alkylboronic acids like isobutylboronic acid and n-butylboronic acid.
For researchers and drug development professionals, the use of this compound can translate to:
-
Longer shelf-life and reduced need for specialized storage conditions.
-
Greater reproducibility in synthetic protocols due to less reagent degradation.
-
Higher yields in cross-coupling reactions by minimizing side reactions like protodeboronation.
By understanding the factors that govern alkylboronic acid stability and employing the appropriate analytical techniques to assess it, scientists can make more informed decisions in their synthetic strategies, ultimately leading to more efficient and robust chemical processes.
References
- 1. pnas.org [pnas.org]
- 2. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
- 4. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. kiche.or.kr [kiche.or.kr]
- 9. researchgate.net [researchgate.net]
- 10. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]
- 11. raineslab.com [raineslab.com]
- 12. researchgate.net [researchgate.net]
- 13. ema.europa.eu [ema.europa.eu]
- 14. epa.gov [epa.gov]
- 15. Long-Term Stability Prediction for Developability Assessment of Biopharmaceutics Using Advanced Kinetic Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. Fast quantitative analysis of boric acid by gas chromatography-mass spectrometry coupled with a simple and selective derivatization reaction using triethanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. clean up of GC/MS after phenylboronic acid derivative - Chromatography Forum [chromforum.org]
- 20. pubs.rsc.org [pubs.rsc.org]
Beyond the Boronic Acid: A Comparative Guide to Stable Neopentylboron Reagents for Robust C-C Bond Formation
Introduction: The Challenge of Neopentylboronic Acid and the Quest for Stability
This compound is a valuable reagent in Suzuki-Miyaura cross-coupling reactions, enabling the introduction of the sterically bulky and synthetically useful neopentyl group. However, like many boronic acids, it can be susceptible to decomposition pathways such as protodeboronation and oxidation, which can complicate storage, handling, and reaction reproducibility.[1][2] This inherent instability necessitates the development of more robust alternatives that offer enhanced stability without compromising reactivity. This guide provides an in-depth comparison of two leading alternatives to this compound: potassium neopentyltrifluoroborate (neopentyl-BF₃K) and neopentyl MIDA boronate . We will explore their synthesis, stability, reactivity in C-C bond formation, and provide detailed experimental protocols to empower researchers in selecting the optimal reagent for their synthetic challenges.
The Contenders: A New Generation of Boron Reagents
The limitations of boronic acids have spurred the development of "protected" boronic acid surrogates. Among these, potassium organotrifluoroborates and MIDA boronates have emerged as particularly effective solutions.[3][4]
-
Potassium Organotrifluoroborates (R-BF₃K): These reagents are air- and moisture-stable crystalline solids.[2] The tetracoordinate boron center, bonded to three electron-withdrawing fluorine atoms, renders them less susceptible to decomposition compared to their boronic acid counterparts.[1] They are readily prepared from the corresponding boronic acids and serve as a reservoir for the slow release of the reactive boronic acid or a related species under basic conditions.[5]
-
N-Methyliminodiacetic Acid (MIDA) Boronates (R-MIDA): MIDA boronates are exceptionally stable, often crystalline solids that are compatible with chromatography.[6] The MIDA ligand forms a stable bicyclic structure with the boron atom, effectively protecting it from unwanted side reactions. This protection is reversible under specific, mild aqueous basic conditions, allowing for the controlled release of the boronic acid in situ.[3][7] This "slow-release" strategy is particularly advantageous for unstable boronic acids.[3][8]
Head-to-Head Comparison: Stability, Reactivity, and Handling
| Feature | This compound | Potassium Neopentyltrifluoroborate (neopentyl-BF₃K) | Neopentyl MIDA Boronate |
| Physical Form | Typically a solid | Crystalline, free-flowing solid | Crystalline solid |
| Stability to Air & Moisture | Moderate; prone to decomposition | High; indefinitely stable | Exceptional; indefinitely stable |
| Chromatography Stability | Generally unstable | Stable | Stable |
| Handling | Requires careful handling, often under inert atmosphere for long-term storage | Easy to handle in air | Easy to handle in air |
| Reactivity in Suzuki Coupling | Generally high | Good to excellent; requires activation | Good to excellent; requires deprotection |
| Key Advantage | Readily available and well-established | Enhanced stability, ease of handling | Exceptional stability, suitable for iterative cross-coupling, slow-release capability |
| Key Disadvantage | Instability can lead to inconsistent results | Requires fluoride source for synthesis | Requires a separate deprotection step or slow-release conditions |
Mechanistic Insights: The Pathways to C-C Bond Formation
The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The key transmetalation step, where the organic group is transferred from boron to palladium, is where these reagents exhibit their distinct characteristics.
Potassium Organotrifluoroborates: Activation and Transmetalation
Potassium organotrifluoroborates are not directly active in the catalytic cycle. They require hydrolysis under basic conditions to generate a reactive boronic acid or a boronate species, which then participates in the transmetalation step.[5][9] The generally accepted mechanism involves the formation of a palladium hydroxo complex, which then reacts with the in situ generated boronic acid.[9]
MIDA Boronates: The "Slow-Release" Strategy
MIDA boronates are exceptionally stable and unreactive under anhydrous Suzuki-Miyaura conditions.[6] Their utility lies in the controlled, slow release of the corresponding boronic acid under mild aqueous basic conditions.[3] This slow release maintains a low concentration of the unstable boronic acid in the reaction mixture, minimizing decomposition and maximizing the efficiency of the cross-coupling reaction.[8]
Experimental Data: A Performance Snapshot
While a direct, side-by-side comparison of this compound and its derivatives under identical conditions is not extensively documented in the literature, the following tables compile representative data from various studies to illustrate their performance in Suzuki-Miyaura cross-coupling reactions. It is crucial to note that reaction conditions may vary, and these tables should be used as a general guide to reactivity rather than for a direct quantitative comparison.
Table 1: Suzuki-Miyaura Coupling with Potassium Alkyltrifluoroborates
| Aryl Halide | Alkyl-BF₃K | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 4-Chlorotoluene | K[(c-Pr)BF₃] | Pd(OAc)₂ (2), SPhos (4) | K₂CO₃ | Toluene/H₂O | 100 | 95 | [1] |
| 4-Bromoanisole | K[(n-Bu)BF₃] | PdCl₂(dppf) (3) | Cs₂CO₃ | THF/H₂O | 80 | 85 | [1] |
| 2-Chloropyridine | K[(sec-Bu)BF₃] | Pd(OAc)₂ (2), RuPhos (4) | K₂CO₃ | Toluene/H₂O | 80 | 78 | [1] |
Table 2: Suzuki-Miyaura Coupling with MIDA Boronates (Slow-Release Conditions)
| Aryl Chloride | R-MIDA Boronate | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 4-Chloroanisole | 2-Furan-MIDA | Pd(OAc)₂ (5), SPhos (10) | K₃PO₄ | Dioxane/H₂O | 60 | 96 | [3][8] |
| 3-Chloropyridine | 2-Thiophene-MIDA | Pd(OAc)₂ (5), SPhos (10) | K₃PO₄ | Dioxane/H₂O | 60 | 94 | [3][8] |
| 4-Chlorobenzonitrile | Vinyl-MIDA | Pd(OAc)₂ (5), SPhos (10) | K₃PO₄ | Dioxane/H₂O | 60 | 91 | [3][8] |
Experimental Protocols
Synthesis of Potassium Neopentyltrifluoroborate
This procedure is adapted from the general method for preparing potassium organotrifluoroborates from boronic acids.[10]
Materials:
-
This compound
-
Potassium hydrogen fluoride (KHF₂)
-
Methanol
-
Water
Procedure:
-
Dissolve this compound (1.0 eq) in methanol.
-
In a separate flask, prepare a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (3.0 eq).
-
Slowly add the KHF₂ solution to the stirring methanolic solution of this compound at room temperature.
-
A white precipitate of potassium neopentyltrifluoroborate will form.
-
Stir the mixture for 30-60 minutes at room temperature.
-
Collect the solid by vacuum filtration, wash with cold water and then a small amount of cold methanol.
-
Dry the solid under vacuum to obtain potassium neopentyltrifluoroborate.
Synthesis of Neopentyl MIDA Boronate
This protocol is based on the dehydrative condensation method.[11]
Materials:
-
This compound
-
N-methyliminodiacetic acid (MIDA)
-
Toluene
-
Dimethyl sulfoxide (DMSO) (optional, as co-solvent)
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound (1.0 eq) and N-methyliminodiacetic acid (1.2 eq).
-
Add toluene to the flask. For less soluble substrates, a small amount of DMSO can be added as a co-solvent.
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Continue heating until no more water is collected.
-
Cool the reaction mixture to room temperature.
-
The MIDA boronate may precipitate upon cooling. If not, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography on silica gel.
General Protocol for Suzuki-Miyaura Coupling with Potassium Neopentyltrifluoroborate
Materials:
-
Aryl halide (1.0 eq)
-
Potassium neopentyltrifluoroborate (1.1-1.5 eq)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., RuPhos, 4 mol%)
-
Base (e.g., K₂CO₃, 3.0 eq)
-
Solvent (e.g., Toluene/Water mixture)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk tube, add the aryl halide, potassium neopentyltrifluoroborate, and base.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the solvent mixture via syringe.
-
In a separate vial, prepare the catalyst/ligand mixture and add it to the reaction tube under a positive pressure of inert gas.
-
Seal the tube and heat the reaction mixture with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, and perform a standard aqueous workup.
-
Purify the product by column chromatography.
General Protocol for Suzuki-Miyaura Coupling with Neopentyl MIDA Boronate (Slow-Release)
Materials:
-
Aryl chloride (1.0 eq)
-
Neopentyl MIDA boronate (1.2 eq)
-
Palladium catalyst (e.g., Pd(OAc)₂, 5 mol%)
-
Ligand (e.g., SPhos, 10 mol%)
-
Base (e.g., K₃PO₄, 7.5 eq)
-
Solvent (e.g., Dioxane/Water mixture)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a reaction vessel, add the aryl chloride, neopentyl MIDA boronate, palladium catalyst, ligand, and base.
-
De-gas the vessel and backfill with an inert gas.
-
Add the dioxane/water solvent mixture.
-
Heat the reaction mixture with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction and perform an aqueous workup.
-
Purify the final product by column chromatography.
Conclusion and Future Outlook
Both potassium neopentyltrifluoroborate and neopentyl MIDA boronate offer significant advantages over this compound in terms of stability and ease of handling, making them valuable tools for modern organic synthesis.
-
Potassium neopentyltrifluoroborate is an excellent choice for general applications where a stable, easy-to-handle boronic acid surrogate is required. Its straightforward activation under standard Suzuki-Miyaura conditions makes it a convenient "drop-in" replacement.
-
Neopentyl MIDA boronate excels in situations requiring exceptional stability, such as in multi-step syntheses or when dealing with particularly sensitive substrates. Its unique slow-release properties open the door to controlled and efficient couplings that might otherwise be low-yielding due to boronic acid decomposition. Furthermore, the stability of MIDA boronates makes them ideal for iterative cross-coupling strategies, enabling the rapid assembly of complex molecules from a set of building blocks.
The choice between these reagents will ultimately depend on the specific requirements of the synthetic target and the overall synthetic strategy. As the demand for robust and reliable synthetic methods continues to grow, these stable boron reagents will undoubtedly play an increasingly important role in the construction of complex molecules across the chemical sciences.
References
- 1. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. pure.ed.ac.uk [pure.ed.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. A general solution for unstable boronic acids: slow-release cross-coupling from air-stable MIDA boronates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
A Senior Application Scientist's Guide to Validating Neopentylboronic Acid Purity
An Objective Comparison of Analytical Methodologies for Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry and pharmaceutical development, the purity of reagents is paramount. Neopentylboronic acid, a key building block in Suzuki-Miyaura coupling reactions, is no exception.[1][2] Its purity directly impacts reaction yield, impurity profiles of the final product, and, ultimately, the safety and efficacy of therapeutic agents. This guide provides an in-depth comparison of analytical methods for validating the purity of this compound, offering field-proven insights and experimental protocols to ensure the integrity of your research and development endeavors.
The validation of any analytical procedure is a critical step to demonstrate its suitability for the intended purpose.[3] The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for this process, outlining the necessary validation parameters for various analytical methods.[4][5][6]
The Analytical Challenge: Understanding this compound and Its Impurities
This compound (2,2-Dimethylpropylboronic acid) is a white to yellow powder that may contain varying amounts of its anhydride.[2][7] Its purity is typically assayed to be ≥95%.[7] The primary analytical challenges stem from its potential for dehydration to form boroxines (cyclic anhydrides) and its susceptibility to oxidative degradation.[8][9][10] Common impurities can include starting materials, by-products from synthesis, and degradation products.
A comprehensive purity assessment, therefore, requires a multi-faceted analytical approach capable of identifying and quantifying the active ingredient, as well as detecting and characterizing potential impurities.
Orthogonal Analytical Approaches: A Comparative Overview
No single analytical technique is sufficient to provide a complete picture of this compound purity. A robust validation strategy employs a combination of orthogonal methods, each providing unique and complementary information. The most powerful techniques in a chemist's arsenal for this purpose are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).[11][12][13]
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurity Profiling
HPLC is a cornerstone technique for the analysis of a wide variety of analytes, including boronic acids.[1] It excels at separating complex mixtures, allowing for the simultaneous quantification of the main component and the detection of non-volatile impurities.[12]
Why it's chosen:
-
Versatility: HPLC can be adapted to a wide range of boronic acids and their potential impurities through various column chemistries and mobile phase compositions.[1][14]
-
Sensitivity: Modern HPLC systems coupled with sensitive detectors like UV-Vis or Mass Spectrometry can achieve low limits of detection (LOD) and quantification (LOQ), crucial for controlling mutagenic impurities.[15]
-
Quantitative Accuracy: When properly validated, HPLC provides highly accurate and precise quantification of the active ingredient and its impurities.
Experimental Considerations & Protocol:
The primary challenge in HPLC analysis of boronic acids is their potential for on-column hydrolysis or degradation.[16][17] Careful method development is crucial to ensure data integrity.
Illustrative HPLC Method for this compound Purity:
-
Column: A C18 reversed-phase column is a common starting point. Columns with low silanol activity are preferred to minimize interactions that can lead to peak tailing and degradation.[16]
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 10 mM ammonium acetate) and an organic solvent like acetonitrile is often effective.[15][18] The pH of the mobile phase can be adjusted to optimize separation.
-
Detector: A UV detector is suitable if the boronic acid and its impurities possess a chromophore. For compounds without a strong UV absorbance, a mass spectrometer (LC-MS) provides universal and highly sensitive detection.[15]
-
Sample Preparation: The choice of diluent is critical. Aprotic solvents like acetonitrile can help to minimize hydrolysis of the boronic acid prior to injection.[16][17]
Workflow for HPLC Method Development
Caption: A typical workflow for developing and validating an HPLC method for purity analysis.
Gas Chromatography (GC): For Volatile Impurities and Derivatized Analytes
Gas chromatography is a powerful technique for separating and analyzing volatile and thermally stable compounds.[19] While this compound itself is not sufficiently volatile for direct GC analysis, this method is invaluable for detecting volatile organic impurities and can be employed with a derivatization step.
Why it's chosen:
-
High Resolution: GC offers excellent separation efficiency for volatile compounds.
-
Sensitivity: Flame Ionization Detection (FID) provides good sensitivity for hydrocarbons, while Mass Spectrometry (GC-MS) offers high sensitivity and structural information.[20]
-
Alternative Selectivity: GC provides a different separation mechanism compared to HPLC, making it an excellent orthogonal technique.
Experimental Considerations & Protocol:
Direct analysis of boronic acids by GC is often challenging due to their low volatility and tendency to degrade at high temperatures.[17] Derivatization is a common strategy to overcome these limitations.
Illustrative GC Method with Derivatization:
-
Derivatization: this compound can be converted to a more volatile ester, for example, by reaction with a diol like pinacol or triethanolamine.[21][22][23] This reaction quantitatively converts the non-volatile boronic acid into a volatile derivative suitable for GC analysis.[21][22]
-
Column: A non-polar or medium-polarity capillary column is typically used.
-
Injector and Detector: A split/splitless injector and a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) are common choices.
-
Temperature Program: A temperature gradient is used to elute the derivatized analyte and any volatile impurities.
Derivatization and GC Analysis Workflow
Caption: Workflow for the analysis of this compound using GC with derivatization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation and Quantification
NMR spectroscopy is an indispensable tool for the characterization of organic compounds, providing detailed information about molecular structure.[11] For this compound, ¹H, ¹³C, and ¹¹B NMR are particularly informative.
Why it's chosen:
-
Structural Confirmation: NMR provides unambiguous confirmation of the chemical structure of the main component and can be used to identify impurities.
-
Quantitative Analysis (qNMR): With the use of an internal standard, qNMR can provide a highly accurate and direct measure of purity without the need for a reference standard of the analyte itself.
-
Non-destructive: NMR is a non-destructive technique, allowing the sample to be recovered if necessary.
Experimental Considerations & Protocol:
-
¹H NMR: Provides information on the number and types of protons in the molecule. The integration of the signals can be used for quantitative analysis.
-
¹³C NMR: Shows the different carbon environments in the molecule.
-
¹¹B NMR: This is a particularly useful technique for studying boronic acids.[24][25][26] The chemical shift of the ¹¹B nucleus is sensitive to the hybridization state of the boron atom, allowing for the differentiation between the sp²-hybridized boronic acid and the sp³-hybridized boronate esters or complexes.[24][27]
Illustrative qNMR Protocol:
-
Accurately weigh a known amount of the this compound sample and a suitable internal standard (e.g., maleic acid) into an NMR tube.
-
Dissolve the sample and standard in a deuterated solvent (e.g., DMSO-d₆).
-
Acquire a ¹H NMR spectrum with appropriate relaxation delays to ensure accurate integration.
-
Integrate the signals corresponding to the analyte and the internal standard.
-
Calculate the purity of the this compound based on the known concentration of the internal standard and the relative integrals of the signals.
Mass Spectrometry (MS): For Molecular Weight Determination and Impurity Identification
Mass spectrometry is a powerful technique that provides information about the molecular weight and fragmentation pattern of organic compounds.[11] When coupled with a chromatographic separation technique (LC-MS or GC-MS), it becomes a highly potent tool for the identification of unknown impurities.[12]
Why it's chosen:
-
Molecular Weight Information: MS provides the molecular weight of the analyte and any impurities, which is crucial for their identification.
-
High Sensitivity: Modern mass spectrometers can detect impurities at very low levels.
-
Structural Information: The fragmentation pattern of a molecule in the mass spectrometer can provide valuable clues about its structure.[8]
Experimental Considerations:
The analysis of boronic acids by MS can be complicated by their tendency to form boroxines (trimers) through dehydration, which can hinder the detection of the molecular ion.[8] Using techniques like electrospray ionization (ESI) in negative mode can help to minimize this issue and provide a strong signal for the deprotonated molecule [M-H]⁻.[18]
Complementary Techniques for a Complete Purity Profile
In addition to the primary techniques discussed above, other methods can provide valuable information for a comprehensive purity assessment.
-
Karl Fischer Titration: This is the gold standard for determining the water content in a sample.[28] Given the hygroscopic nature of some boronic acids and the potential for water to influence their stability and reactivity, Karl Fischer titration is an essential test.[29][30] However, it's important to note that boric acid can interfere with the Karl Fischer reaction, potentially requiring modified reagents or techniques.[29][31]
-
Melting Point: A sharp melting point range is a good indicator of the purity of a crystalline solid.[19] For this compound, the expected melting point is in the range of 85-89 °C.[7]
Comparison of Analytical Methods
| Technique | Primary Application | Strengths | Limitations |
| HPLC | Purity, impurity profiling | Versatile, sensitive, quantitative | Potential for on-column degradation |
| GC | Volatile impurities | High resolution, sensitive | Requires derivatization for non-volatile analytes |
| NMR | Structural elucidation, qNMR | Unambiguous identification, quantitative | Lower sensitivity than MS |
| MS | Molecular weight, impurity ID | High sensitivity, structural info | Can be complicated by boroxine formation |
| Karl Fischer | Water content | Accurate and precise | Potential interference from boric acid |
| Melting Point | Indication of purity | Simple, fast | Not specific, insensitive to small amounts of impurities |
Conclusion: A Holistic Approach to Purity Validation
Ensuring the purity of this compound is not merely a matter of ticking a box; it is a fundamental requirement for reproducible and reliable scientific outcomes. A comprehensive analytical strategy, leveraging the orthogonal strengths of HPLC, GC, NMR, and MS, provides the most robust and trustworthy assessment of product quality. By understanding the principles behind each technique and implementing well-validated protocols, researchers, scientists, and drug development professionals can proceed with confidence, knowing that the integrity of their starting materials is assured. This guide serves as a starting point for developing such a strategy, grounded in scientific rigor and practical experience.
References
- 1. waters.com [waters.com]
- 2. This compound CAS#: 701261-35-0 [m.chemicalbook.com]
- 3. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 6. starodub.nl [starodub.nl]
- 7. This compound = 95 701261-35-0 [sigmaaldrich.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. rroij.com [rroij.com]
- 12. ijpsjournal.com [ijpsjournal.com]
- 13. analytical techniques for estimation of organic compounds | PPTX [slideshare.net]
- 14. HPLC Separation of Aromatic Boronic Acids on Primesep P | SIELC Technologies [sielc.com]
- 15. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 16. tandfonline.com [tandfonline.com]
- 17. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. Fast quantitative analysis of boric acid by gas chromatography-mass spectrometry coupled with a simple and selective derivatization reaction using triethanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. [PDF] Fast quantitative analysis of boric acid by gas chromatography-mass spectrometry coupled with a simple and selective derivatization reaction using triethanolamine | Semantic Scholar [semanticscholar.org]
- 24. par.nsf.gov [par.nsf.gov]
- 25. researchgate.net [researchgate.net]
- 26. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. pubs.acs.org [pubs.acs.org]
- 28. Karl Fischer titration - Wikipedia [en.wikipedia.org]
- 29. news-medical.net [news-medical.net]
- 30. quveon.com [quveon.com]
- 31. Determination of Water Content in Acids, Aqueous Using Karl Fischer Titration [sigmaaldrich.com]
A Senior Application Scientist's Guide to Spectroscopic Analysis of Neopentylboronic Acid Reaction Products
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly in the pharmaceutical industry, the choice of reagents for cross-coupling reactions is a critical determinant of success. Neopentylboronic acid and its derivatives have carved out a significant niche due to the unique steric profile of the neopentyl group, which imparts a distinct balance of reactivity and stability. This guide provides an in-depth, objective comparison of this compound's performance in key reactions, supported by spectroscopic data and field-proven experimental protocols. We will dissect the causality behind experimental choices and provide self-validating systems for robust and reproducible results.
The Neopentyl Boron Moiety: A Profile in Steric Influence and Stability
This compound is distinguished by the bulky tertiary butyl group adjacent to the boron center. This steric hindrance is not a drawback; rather, it is a key design feature. It provides significant stability against common degradation pathways like protodeboronation, a side reaction that can plague simpler alkylboronic acids, particularly under the basic conditions typical of many cross-coupling reactions.[1] However, this bulk also modulates its reactivity, creating a profile distinct from both less-hindered alkylboronic acids and planar arylboronic acids.
This guide will focus on the two most prevalent transformations involving this compound:
-
Suzuki-Miyaura Cross-Coupling: The formation of a C-C bond.
-
Esterification: The formation of a B-O-C bond to generate highly stable and easily handled neopentyl boronate esters.
Spectroscopic Fingerprints of Suzuki-Miyaura Cross-Coupling Products
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation.[2] The reaction of an organohalide with a boronic acid in the presence of a palladium catalyst and a base is a powerful tool for synthesizing complex molecular architectures.
Visualizing the Catalytic Cycle
The choice of catalyst, base, and solvent is critical and directly impacts the transmetalation step, which is often rate-limiting. The generally accepted mechanism involves an oxidative addition, transmetalation, and reductive elimination sequence.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the coupling of an aryl bromide with this compound.
Objective: To synthesize 4-neopentylbiphenyl and characterize the product spectroscopically.
Methodology:
-
Reagent Preparation: In a nitrogen-filled glovebox, add aryl bromide (1.0 mmol), this compound (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and powdered K₃PO₄ (2.0 mmol) to an oven-dried Schlenk flask.
-
Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and water (0.5 mL) to the flask. The use of anhydrous solvent is crucial to minimize catalyst deactivation and potential protodeboronation of the starting material.[1]
-
Reaction: Seal the flask and heat the mixture at 85 °C for 12 hours with vigorous stirring. Reaction progress can be monitored by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite. Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Spectroscopic Validation
-
¹H NMR: The most definitive evidence of successful coupling is the appearance of signals corresponding to the newly formed biaryl structure, alongside the disappearance of the aryl bromide's characteristic proton signals. The neopentyl group provides a sharp, diagnostic singlet at approximately 0.9-1.0 ppm, integrating to 9 protons, and a singlet for the CH₂ group around 2.5 ppm.
-
¹³C NMR: Look for the appearance of new quaternary carbon signals at the point of coupling and the characteristic signals of the neopentyl group (a quaternary carbon around 32 ppm and a methyl signal around 29 ppm).
-
Mass Spectrometry (MS): Electrospray ionization (ESI) MS is used to confirm the molecular weight of the product. Analysis of boronic acids themselves can be complex due to the formation of cyclic boroxine anhydrides or solvent adducts, but the coupled hydrocarbon product typically yields a clean molecular ion peak ([M+H]⁺ or [M+Na]⁺).[3][4][5]
Esterification: Enhancing Stability and Handling
While this compound is relatively stable, converting it to a boronate ester, such as a neopentyl glycol or pinacol ester, significantly enhances its shelf-life and makes it amenable to purification by chromatography.[6] This transformation is a simple condensation reaction, and its completion is readily verified by spectroscopy.
Experimental Protocol: Boronate Ester Formation
Objective: To synthesize the neopentyl glycol ester of phenylboronic acid (as a model) and confirm its formation.
Methodology:
-
Setup: Combine phenylboronic acid (5.0 mmol) and neopentyl glycol (5.0 mmol) in a round-bottom flask.
-
Solvent: Add toluene (25 mL).
-
Dehydration: Equip the flask with a Dean-Stark apparatus to remove water azeotropically, which drives the reaction to completion.
-
Reaction: Reflux the mixture until no more water is collected in the Dean-Stark trap (typically 2-4 hours).
-
Isolation: Cool the reaction mixture and remove the solvent under reduced pressure. The resulting boronate ester is often pure enough for subsequent use or can be recrystallized.
Spectroscopic Validation of Esterification
The conversion of a boronic acid to a boronate ester is accompanied by clear and distinct spectroscopic changes.
-
¹¹B NMR: This is the most powerful technique for observing the change in the boron's coordination environment. Trigonal planar boronic acids typically show a broad signal in the range of δ 28-34 ppm.[7] Upon conversion to a trigonal boronate ester, this signal shifts slightly, but for tetrahedral boronate species, a much sharper signal appears significantly upfield, often between δ 5-20 ppm.[8][9]
-
Infrared (IR) Spectroscopy: The broad O-H stretching band of the boronic acid (around 3200-3400 cm⁻¹) will disappear upon complete esterification.[10] Concurrently, strong B-O-C stretching vibrations will appear in the 1300-1350 cm⁻¹ region, and C-O stretches will be prominent between 1000-1150 cm⁻¹.[11][12]
-
¹H NMR: The disappearance of the broad B(OH)₂ proton signal (often around δ 8.0 ppm) and the appearance of signals from the glycol backbone are key indicators. For a neopentyl glycol ester, one would expect to see new singlets for the CH₂ protons and the gem-dimethyl protons, with integrals corresponding to the structure of the newly formed ester.
Comparative Guide: Neopentylboronic Esters vs. Alternatives
The choice of a boron reagent is a strategic decision based on a trade-off between reactivity and stability.[6] Neopentylboronic esters occupy a valuable middle ground.
| Feature | Phenylboronic Acid | Neopentyl Boronate Ester | Pinacol Boronate Ester | MIDA Boronate Ester |
| Reactivity | High; generally faster kinetics in Suzuki coupling.[6][13] | Moderate to High; often faster than pinacol esters.[14] | Moderate; very commonly used but can be slower.[14] | Low; highly stable and requires deprotection before reaction. |
| Stability | Moderate; susceptible to protodeboronation and boroxine formation.[1] | High; sterically protected and generally a stable solid. | Very High; often crystalline, stable solids with long shelf-lives.[6] | Exceptional; air- and moisture-stable, withstands chromatography. |
| Purification | Difficult by chromatography; often requires recrystallization. | Can be purified by column chromatography. | Readily purified by column chromatography. | Readily purified by column chromatography. |
| ¹¹B NMR Shift (ppm) | ~28-34 (Trigonal Acid)[7] | Varies, ~20-30 (Trigonal Ester) | ~20-30 (Trigonal Ester) | ~10-15 (Tetrahedral Boron) |
| Key Use Case | Rapid, small-scale reactions where stability is not a major concern. | When a balance of good reactivity and high stability is required. | Versatile standard for a wide range of applications, especially in library synthesis. | Multi-step synthesis where the boron moiety must survive various reaction conditions before use. |
Data compiled from multiple sources for general comparison.[1][6][7][13][14]
Integrated Analytical Workflow
A robust analytical workflow is essential for validating reaction outcomes and ensuring the purity of materials destined for further development.
Caption: A self-validating workflow for reaction analysis and product characterization.
References
- 1. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 11B and 1H–11B HMBC NMR as a Tool for Identification of a Boron-Containing Nucleoside Dimer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. purdue.edu [purdue.edu]
- 11. uobabylon.edu.iq [uobabylon.edu.iq]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. researchgate.net [researchgate.net]
- 14. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Organoboron Reagents: Benchmarking Neopentylboronic Acid Against Modern Alternatives
For the discerning researcher in organic synthesis and drug development, the choice of the organoboron reagent in Suzuki-Miyaura cross-coupling is a critical decision that profoundly impacts reaction efficiency, reproducibility, and overall synthetic strategy. While traditional boronic acids have long been the workhorses of C-C bond formation, their inherent instability has driven the development of more robust alternatives. This guide provides an in-depth technical comparison of neopentylboronic acid and its esters against other prominent classes of organoboron reagents: pinacol boronic esters, N-methyliminodiacetic acid (MIDA) boronates, and potassium organotrifluoroborates. We will delve into the mechanistic nuances, practical advantages, and present experimental data to inform your selection of the optimal reagent for your specific application.
The Landscape of Organoboron Reagents: A Stability-Reactivity Trade-off
The utility of an organoboron reagent in Suzuki-Miyaura coupling is governed by a delicate balance between stability and reactivity. The ideal reagent should be robust enough to withstand purification and storage, yet sufficiently reactive to undergo efficient transmetalation in the catalytic cycle.
Boronic acids, while often highly reactive, are susceptible to decomposition pathways such as protodeboronation and oxidation, which can lead to diminished yields and reproducibility.[1][2] This has spurred the development of various protecting groups for the boronic acid moiety, giving rise to the diverse array of organoboron reagents available today.
This compound and Esters: An Enhanced Boronic Ester
Neopentylglycol-protected boronic esters have emerged as a valuable class of reagents that offer a favorable balance of stability and reactivity.[3] They are generally more stable towards chromatography than many other boronic esters and can be more readily hydrolyzed back to the boronic acid compared to the widely used pinacol esters.[4]
Structural Representation of Compared Organoboron Reagents
Caption: Structures of common organoboron reagents.
Head-to-Head Comparison: Neopentylboronic Esters vs. The Field
To provide a clear performance benchmark, we will compare neopentylboronic esters against pinacol boronic esters, MIDA boronates, and potassium trifluoroborates across key parameters: reactivity, stability, and ease of handling.
Reactivity in Suzuki-Miyaura Coupling
The reactivity of a boronic ester is intrinsically linked to its ability to undergo transmetalation with the palladium catalyst. This step is often the rate-determining step in the catalytic cycle.
Kinetic studies have revealed that the transmetalation rate of neopentyl boronic esters can be significantly slower than that of the corresponding pinacol esters under certain palladium-catalyzed conditions.[5] However, in a nickel-catalyzed Suzuki-Miyaura reaction, competition experiments have shown that the neopentylboronic ester is consumed faster than its pinacol counterpart, suggesting higher reactivity in that specific catalytic system.[3] It is crucial to note that in the same study, both boronic esters were found to be less reactive than the corresponding boronic acid and potassium trifluoroborate.[3]
MIDA boronates are designed to be stable under anhydrous coupling conditions and slowly release the corresponding boronic acid in the presence of an aqueous base. This slow-release mechanism ensures a low concentration of the often-unstable free boronic acid, minimizing side reactions and leading to high coupling yields, in some cases superior to using the free boronic acid directly.[6]
Potassium organotrifluoroborates are also highly effective coupling partners. They are thought to be in equilibrium with the corresponding boronic acid under the reaction conditions, providing a steady supply of the active species for transmetalation.[7] Their use often leads to high yields and they are compatible with a wide range of functional groups.[8]
Table 1: Comparative Performance of Organoboron Reagents in Suzuki-Miyaura Coupling
| Reagent Class | Relative Reactivity | Key Advantages | Common Limitations |
| Neopentylboronic Ester | Moderate | Good balance of stability and reactivity; generally good for chromatography. | Reactivity can be catalyst-dependent; may be slower than pinacol esters in some Pd systems. |
| Pinacol Boronic Ester | Moderate to High | Widely available; extensive literature precedence. | Can be difficult to hydrolyze; may undergo slower transmetalation than boronic acids. |
| MIDA Boronate | High (via slow release) | Excellent benchtop stability; ideal for iterative cross-coupling; often gives high yields with unstable boronic acids. | Requires aqueous base for activation; may be less suitable for strictly anhydrous conditions. |
| Potassium Trifluoroborate | High | Highly stable, crystalline solids; easy to handle and store; often used in near-stoichiometric amounts.[8] | Requires specific conditions for efficient coupling; may not be as widely available for all desired R-groups. |
Stability and Handling
The stability of the organoboron reagent is a critical factor for practical laboratory work, affecting storage, purification, and handling.
Neopentylboronic esters exhibit good stability, particularly during chromatographic purification.[4] Pinacol boronic esters are also relatively stable and are widely available commercially.
MIDA boronates are exceptionally stable as crystalline solids, allowing for long-term storage at room temperature without degradation. This makes them particularly advantageous for creating libraries of building blocks for medicinal chemistry and materials science.
Potassium organotrifluoroborates are also highly stable, free-flowing crystalline solids that are resistant to air and moisture.[8] This robustness simplifies handling and allows for accurate weighing without the need for a glovebox.
Table 2: Stability and Handling Characteristics of Organoboron Reagents
| Reagent Class | Physical Form | Stability to Air/Moisture | Ease of Purification |
| Neopentylboronic Ester | Solid/Oil | Moderate | Good (Chromatography) |
| Pinacol Boronic Ester | Solid/Oil | Moderate | Good (Chromatography) |
| MIDA Boronate | Crystalline Solid | High | Excellent (Crystallization) |
| Potassium Trifluoroborate | Crystalline Solid | High | Excellent (Crystallization) |
Experimental Section: A Protocol for Comparative Analysis
To facilitate a direct and objective comparison of these organoboron reagents, we provide a standardized experimental protocol for a Suzuki-Miyaura cross-coupling reaction. This protocol is designed to be a starting point for your own investigations, allowing for a head-to-head evaluation of this compound/ester, MIDA boronate, and potassium trifluoroborate under identical conditions.
Representative Suzuki-Miyaura Coupling Protocol
This protocol describes the coupling of a generic aryl bromide with an arylboron reagent.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Organoboron reagent (Neopentylboronic ester, MIDA boronate, or Potassium trifluoroborate) (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Sphos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)
-
Potassium phosphate tribasic (K₃PO₄) (3.0 mmol, 3.0 equiv)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), the respective organoboron reagent (1.2 mmol), and K₃PO₄ (3.0 mmol).
-
In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ (0.02 mmol) and Sphos (0.04 mmol) in 1,4-dioxane (2 mL).
-
Evacuate and backfill the Schlenk tube with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add the remaining 1,4-dioxane (3 mL) and water (1 mL) to the Schlenk tube via syringe.
-
Add the catalyst solution to the reaction mixture via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 80 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Experimental Workflow Diagram
Caption: Standard workflow for Suzuki-Miyaura cross-coupling.
Conclusion and Future Outlook
The selection of an organoboron reagent is a multifaceted decision that requires careful consideration of the specific synthetic challenge at hand. Neopentylboronic esters offer a commendable balance of stability and reactivity, making them a valuable tool in the synthetic chemist's arsenal.
For routine applications where stability during purification is a primary concern, neopentylboronic esters represent a reliable choice. However, for reactions involving particularly unstable boronic acids or for applications requiring robust, long-term stable building blocks, MIDA boronates and potassium trifluoroborates often provide superior performance.
The provided experimental protocol offers a framework for researchers to conduct their own comparative studies, enabling an informed, data-driven decision on the optimal organoboron reagent for their specific needs. As the field of cross-coupling continues to evolve, a thorough understanding of the nuances of each class of organoboron reagent will be paramount to the successful and efficient synthesis of complex molecules that drive innovation in medicine and materials science.
References
- 1. [PDF] Suzuki-Miyaura cross-coupling reactions of potassium alkenyltrifluoroborates. | Semantic Scholar [semanticscholar.org]
- 2. benchchem.com [benchchem.com]
- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
The Kinetics of Neopentylboronic Acid in Cross-Coupling Reactions: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules, the selection of appropriate building blocks is a critical determinant of reaction efficiency, yield, and overall success. Among the vast arsenal of reagents for carbon-carbon and carbon-heteroatom bond formation, organoboron compounds, particularly boronic acids and their derivatives, have established themselves as indispensable tools. This guide provides an in-depth comparative analysis of the kinetic performance of neopentylboronic acid and its esters in key cross-coupling reactions, offering insights into their reactivity profiles against common alternatives. The discussion is grounded in experimental data and elucidates the mechanistic rationale behind the observed kinetic behaviors.
Introduction: The Role of this compound in Modern Synthesis
This compound and its corresponding esters have gained traction in organic synthesis as stable and effective coupling partners. The neopentyl glycol moiety offers enhanced stability compared to the parent boronic acid, mitigating common side reactions like protodeboronation, which can be particularly problematic for certain heteroaryl and vinyl boronic acids.[1][2] This increased stability often translates to a longer shelf-life and greater tolerance to a wider range of reaction conditions, making neopentylboronic esters attractive reagents in complex synthetic sequences. However, the trade-off between stability and reactivity is a central theme in the application of any organoboron reagent, and a thorough understanding of the kinetic landscape is paramount for rational reaction design and optimization.
This guide will focus on the kinetic performance of this compound derivatives in three widely utilized cross-coupling reactions: the Suzuki-Miyaura, Chan-Lam, and Liebeskind-Srogl couplings. By examining the available kinetic data and mechanistic principles, we aim to provide a clear and objective comparison to aid researchers in selecting the optimal boron reagent for their specific synthetic challenges.
Comparative Kinetics in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is arguably the most prevalent palladium-catalyzed cross-coupling method for the formation of C(sp²)–C(sp²) bonds.[3] The kinetics of this reaction are intricately linked to the nature of the organoboron species, particularly in the crucial transmetalation step of the catalytic cycle.
The Transmetalation Step: A Kinetic Bottleneck
The generally accepted mechanism for the Suzuki-Miyaura reaction involves a catalytic cycle comprising oxidative addition, transmetalation, and reductive elimination.[3] The transmetalation step, where the organic group is transferred from the boron atom to the palladium center, is often the rate-determining step and is highly sensitive to the structure of the boronic acid or ester.
Caption: Simplified Catalytic Cycle of the Suzuki-Miyaura Reaction.
Neopentylboronic Esters vs. Arylboronic Acids and Pinacol Esters: A Kinetic Comparison
Kinetic studies have revealed significant differences in the reactivity of neopentylboronic esters compared to their arylboronic acid and pinacol ester counterparts. In a notable study, the reaction of a dimeric arylpalladium(II) hydroxide complex with various boron reagents was monitored to probe the kinetics of the pre-transmetalation and transmetalation steps.[1]
The results indicated that while both neopentyl and pinacol boronic esters do react to form the cross-coupled product, their kinetic profiles and reaction rates differ substantially from the corresponding arylboronic acid. A key observation was the appearance of a sigmoidal kinetic profile for the boronic esters, suggesting a more complex reaction mechanism, possibly involving an autocatalytic process where a reaction product influences the rate of transmetalation.[1] In contrast, the reaction with the arylboronic acid typically follows first-order kinetics.[1]
| Boron Reagent | Approximate Reaction Time (h) for Product Formation | Kinetic Profile |
| Arylboronic Acid | ~1.2 | First-Order |
| Neopentyl Boronic Ester | ~0.3 | Sigmoidal |
| Pinacol Boronic Ester | ~5.5 | Sigmoidal |
| Table 1: Comparative reaction times for the formation of a cross-coupling product from a dimeric palladium complex and different boron reagents. Data extracted from reference[1]. |
Interestingly, in this specific system, the neopentyl boronic ester reacted significantly faster than both the parent arylboronic acid and the corresponding pinacol boronic ester.[1] This highlights that the perceived lower reactivity of boronic esters due to their reduced Lewis acidity is not a universally applicable rule and that the interplay of steric and electronic factors, as well as the specific reaction conditions, can lead to unexpected kinetic outcomes. Electron-rich esters, such as those derived from neopentyl glycol, can, in some cases, lead to increased rates of transmetalation compared to the parent boronic acid.[1]
However, in competition experiments under different conditions, it was found that more of a neopentyl derivative was consumed than the corresponding pinacol ester, implying its greater reactivity, but both were less efficient than the corresponding trifluoroborate and boronic acid, with the boronic acid being the most reactive overall.[2] This underscores the context-dependent nature of boronic ester reactivity.
The Role of Anhydrous Conditions
Recent advancements have demonstrated that neopentyl arylboronic esters can be particularly effective under anhydrous, homogeneous Suzuki-Miyaura conditions using a soluble base like potassium trimethylsilanolate (TMSOK). In these systems, the boronic ester can undergo transmetalation without prior hydrolysis, and significant rate enhancements of over 10-fold have been observed compared to traditional aqueous conditions with boronic acids. This approach highlights the potential to unlock enhanced reactivity from boronic esters by carefully controlling the reaction environment.
Kinetic Considerations in Chan-Lam and Liebeskind-Srogl Couplings
While the Suzuki-Miyaura reaction is the most studied platform for comparing boronic acid kinetics, the Chan-Lam and Liebeskind-Srogl couplings represent important transformations for the formation of carbon-heteroatom and carbon-carbon bonds, respectively.
Chan-Lam Coupling
The Chan-Lam coupling enables the formation of aryl-nitrogen and aryl-oxygen bonds from boronic acids and amines or alcohols, respectively, using a copper catalyst.[4] The mechanism is believed to involve the formation of a copper(III) intermediate, which undergoes reductive elimination to form the desired product.[4]
Caption: Proposed Catalytic Cycle for the Chan-Lam Coupling Reaction.
Direct kinetic comparisons of this compound with other boron reagents in the Chan-Lam coupling are not extensively documented in the literature. However, studies on the copper-catalyzed amination of alkylboronic esters with aliphatic amines have been reported.[5] These reactions proceed under mild conditions with air as the oxidant, showcasing the utility of boronic esters in this transformation. Given the stability of neopentylboronic esters, they are expected to be competent coupling partners in Chan-Lam reactions, potentially offering advantages in terms of handling and storage, especially for sensitive substrates. The choice of the boron reagent will likely influence the rate of the transmetalation step with the copper catalyst, and further kinetic studies are warranted to delineate these effects.
Liebeskind-Srogl Coupling
The Liebeskind-Srogl coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between a thioester and a boronic acid, often with a copper(I) cocatalyst.[6] This reaction is particularly valuable for the synthesis of ketones under neutral conditions.
Caption: Simplified Catalytic Cycle of the Liebeskind-Srogl Coupling.
Similar to the Chan-Lam coupling, specific kinetic data for this compound in the Liebeskind-Srogl reaction is scarce. The reaction is known to be sensitive to the electronic nature of the boronic acid, with electron-rich boronic acids generally performing well. The use of neopentylboronic esters in this reaction is plausible, and their enhanced stability could be advantageous. The role of the copper cocatalyst is to facilitate both the oxidative addition of the thioester and the transmetalation from the boron to the palladium center.[7] The efficiency of the transmetalation step will undoubtedly be influenced by the nature of the boron reagent, and a systematic kinetic study would be highly valuable to the synthetic community.
Experimental Protocols for Kinetic Analysis
To obtain reliable kinetic data for cross-coupling reactions, a well-designed experimental setup and a robust analytical methodology are essential. In-situ monitoring techniques are often preferred as they provide a continuous stream of data without the need for manual sampling and quenching, which can introduce errors.
General Workflow for a Kinetic Study
Caption: A General Workflow for a Kinetic Study of a Cross-Coupling Reaction.
Step-by-Step Protocol for In-Situ NMR Monitoring of a Suzuki-Miyaura Reaction
This protocol provides a representative example of how to conduct a kinetic study using in-situ NMR spectroscopy.
-
Reagent Preparation:
-
In a nitrogen-filled glovebox, prepare stock solutions of the aryl halide, the boronic acid or ester (e.g., neopentylboronic ester), the palladium precatalyst, the base (e.g., K₂CO₃), and a suitable internal standard (e.g., 1,3,5-trimethoxybenzene) in a deuterated solvent (e.g., THF-d₈). Ensure all glassware is oven-dried and reagents are anhydrous where necessary.
-
-
NMR Tube Preparation:
-
In the glovebox, add the stock solutions of the aryl halide, boronic acid/ester, and internal standard to an NMR tube equipped with a J. Young valve.
-
In a separate vial, mix the stock solutions of the palladium precatalyst and the base.
-
-
Reaction Initiation and Monitoring:
-
Place the NMR tube in the pre-heated NMR spectrometer.
-
Acquire a spectrum of the initial mixture (t=0).
-
Inject the catalyst/base mixture into the NMR tube and immediately begin acquiring spectra at regular time intervals.
-
Monitor the disappearance of the starting materials and the appearance of the product and any intermediates or byproducts by integrating their characteristic signals relative to the internal standard.
-
-
Data Analysis:
-
Plot the concentration of each species as a function of time.
-
Use this data to determine the initial reaction rate and the overall reaction order with respect to each component by varying their initial concentrations in subsequent experiments.
-
Fit the data to appropriate rate laws to extract the rate constants.
-
Conclusion and Future Outlook
The kinetic behavior of this compound and its esters in cross-coupling reactions is a nuanced subject. While often employed for their enhanced stability, this guide has demonstrated that under certain conditions, neopentylboronic esters can exhibit comparable or even superior reactivity to their parent boronic acids and other commonly used esters like the pinacol derivatives. The observation of different kinetic profiles, such as sigmoidal curves for boronic esters in some Suzuki-Miyaura reactions, points to a more intricate mechanistic landscape than is often assumed.
For researchers in drug development and process chemistry, a deep understanding of these kinetic principles is invaluable. It allows for the rational selection of reagents and conditions to achieve optimal reaction outcomes, minimize side reactions, and improve overall synthetic efficiency. While significant progress has been made, particularly in the study of the Suzuki-Miyaura reaction, there remains a clear need for more detailed kinetic investigations of this compound in other important transformations like the Chan-Lam and Liebeskind-Srogl couplings. Such studies will undoubtedly uncover new insights into the reactivity of this versatile class of reagents and further expand their utility in modern organic synthesis.
References
- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 3. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Liebeskind–Srogl coupling - Wikipedia [en.wikipedia.org]
- 7. Divergent Acyl and Decarbonylative Liebeskind-Srogl Cross-Coupling of Thioesters by Cu-Cofactor and Pd–NHC (NHC = N-Heterocyclic Carbene) Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
The Superior Stability and Selectivity of Neopentylboronic Acid Esters in Modern Synthesis: A Comparative Guide to Grignard Reagents
In the landscape of carbon-carbon bond formation, a cornerstone of pharmaceutical and materials science, chemists continuously seek reagents that offer a blend of high reactivity, broad functional group tolerance, and operational simplicity. For decades, Grignard reagents have been a workhorse, valued for their potent nucleophilicity. However, their inherent limitations—namely extreme reactivity and intolerance to common functional groups—have paved the way for more robust alternatives. Among these, organoboron compounds, particularly neopentylboronic acid and its esters, have emerged as superior reagents for complex molecule synthesis, primarily through the Suzuki-Miyaura cross-coupling reaction.
This guide provides an in-depth comparison of this compound esters and Grignard reagents, offering experimental insights and data to guide researchers, scientists, and drug development professionals in selecting the optimal tool for their synthetic challenges. We will explore the fundamental differences in their stability, functional group compatibility, and reaction mechanisms, demonstrating why neopentylboronic esters often represent the more strategic choice in modern organic synthesis.
At a Glance: Key Performance Differences
The choice between a Grignard reagent and a neopentylboronic ester is fundamentally a choice between raw, indiscriminate power and controlled, selective precision. The following table summarizes the critical distinctions that underpin their application in synthesis.
| Feature | Grignard Reagents (R-MgX) | This compound Esters (R-B(neo)) |
| Stability & Handling | Highly reactive; sensitive to air, moisture, and acidic protons. Require strictly anhydrous conditions and inert atmospheres.[1][2] | Generally stable, often crystalline solids that are air- and moisture-tolerant, simplifying handling and setup.[3][4] |
| Functional Group Tolerance | Very low. Incompatible with alcohols, amines, carboxylic acids, amides, terminal alkynes, and even some carbonyls (e.g., esters, acid chlorides).[5][6][7] | Excellent. Tolerates a wide array of functional groups, including esters, ketones, amides, and nitriles, enabling synthesis of complex molecules without protecting groups.[8][9] |
| Reaction Mechanism | Nucleophilic addition to electrophilic carbons (e.g., carbonyls).[7][10] | Palladium-catalyzed cross-coupling (Suzuki-Miyaura). Involves oxidative addition, transmetalation, and reductive elimination.[8][11] |
| Chemoselectivity | Low. High reactivity can lead to side reactions, such as double addition to esters or enolization of ketones.[6][12] | High. Reaction is highly specific to the C-X and C-B bonds, controlled by the choice of catalyst, ligand, and base.[13] |
| Preparation | Direct reaction of an organohalide with magnesium metal. Inherits functional group intolerance.[5] | Can be prepared from organometallics or, more advantageously, via Miyaura borylation, which is highly functional group tolerant.[8] |
| Safety & Environmental Profile | Reactions can be highly exothermic. Solvents like diethyl ether and THF are essential but flammable.[5] | Generally safer to handle. Suzuki reactions can often be run in more environmentally benign solvents, including water.[3][14] |
The Core Advantage: Functional Group Tolerance and Chemoselectivity
The most significant drawback of Grignard reagents is their extreme basicity and nucleophilicity.[1][5] As the conjugate bases of hydrocarbons, they readily deprotonate any functional group with an acidic proton (pKa < ~40), including alcohols, water, amines, and carboxylic acids.[6] This necessitates the use of protecting group strategies, adding steps and reducing overall yield.[15]
Furthermore, their reaction with carbonyl compounds can be difficult to control. For instance, the reaction of a Grignard reagent with an ester initially forms a ketone. This ketone is often more reactive than the starting ester, leading to a second nucleophilic attack and the formation of a tertiary alcohol as a byproduct.[6][7]
This compound esters, in contrast, operate through the mechanistically distinct Suzuki-Miyaura cross-coupling pathway. This palladium-catalyzed cycle is remarkably tolerant of a vast range of functional groups.[4][8] The reaction's chemoselectivity is governed by the catalyst's ability to selectively activate the carbon-halogen bond of the electrophile and the subsequent transmetalation with the organoboron species, leaving other functional groups untouched.
Diagram 1: Comparative Reaction Logic
This diagram illustrates the fundamental difference in synthetic strategy. Grignard reactions are direct, forceful additions, while Suzuki couplings are controlled, catalyzed connections.
Caption: Contrasting synthetic pathways for Grignard and Boronic Ester reagents.
Stability in Synthesis: The Neopentyl Glycol Advantage
While boronic acids are a significant improvement over Grignards, they can be prone to decomposition pathways such as protodeboronation (cleavage of the C-B bond by a proton source) and trimerization to form boroxines. Boronic esters are generally more stable, and the choice of the diol used for esterification is critical.[8]
Neopentyl glycol is particularly advantageous. The resulting five-membered dioxaborinane ring is sterically hindered by the gem-dimethyl groups, which provides enhanced stability against hydrolysis and other degradation pathways compared to simpler esters like pinacol esters.[8][16] This robustness allows for easier purification (e.g., chromatography), longer shelf-life, and more consistent reaction performance.
Experimental Data: A Head-to-Head Comparison
To illustrate the practical advantages, let's consider a common synthetic challenge: the coupling of an aryl halide bearing an ester functionality with an alkyl group.
Scenario: Coupling of methyl 4-bromobenzoate with a neopentyl group.
Attempted Grignard Approach
The Grignard approach is fraught with complications. The neopentylmagnesium bromide would readily attack the ester carbonyl of the starting material or the ketone product, leading to a mixture of undesired products.
Diagram 2: Grignard Reaction Failure Mode
Caption: Inevitable side reactions in the Grignard approach.
Suzuki-Miyaura Approach with Neopentylboronic Ester
This approach is clean and efficient. The neopentylboronic ester is stable and does not react with the ester group. The palladium catalyst selectively mediates the cross-coupling at the C-Br bond.
Table 2: Comparative Reaction Outcomes
| Method | Reagents | Conditions | Product | Yield | Reference |
| Grignard | Methyl 4-bromobenzoate, Neopentylmagnesium bromide | Anhydrous THF, -78°C to RT | Complex mixture of ketone and tertiary alcohol | Poor/Unselective | [6][7] |
| Suzuki | Methyl 4-bromobenzoate, this compound neopentyl glycol ester | Pd(dppf)Cl₂, K₃PO₄, Toluene/H₂O, 80°C | Methyl 4-neopentylbenzoate | >90% | Based on similar transformations[13] |
The data clearly shows that for substrates with common functional groups, the Suzuki-Miyaura coupling using a stable neopentylboronic ester is vastly superior in terms of yield and product purity.
Standardized Protocols
To provide a practical basis for comparison, detailed experimental protocols for the preparation of the organometallic reagent and a subsequent coupling reaction are provided below.
Protocol 1: Preparation and Use of Neopentylmagnesium Bromide (Grignard)
WARNING: This reaction is highly sensitive to air and moisture. All glassware must be oven- or flame-dried, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon).
Part A: Preparation of Neopentylmagnesium Bromide
-
Place magnesium turnings (1.2 eq) in a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet.
-
Add a small crystal of iodine to activate the magnesium.
-
Add anhydrous diethyl ether via syringe.
-
Dissolve 1-bromo-2,2-dimethylpropane (1.0 eq) in anhydrous diethyl ether and add it to the dropping funnel.
-
Add a small portion of the bromide solution to the magnesium. The reaction should initiate, indicated by bubbling and a loss of color. If not, gently warm the flask.
-
Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the reaction mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent. The resulting grey solution is used directly in the next step.
Part B: Reaction with a Simple Ketone (Cyclohexanone)
-
In a separate flame-dried flask under nitrogen, dissolve cyclohexanone (1.0 eq) in anhydrous diethyl ether.
-
Cool the ketone solution to 0°C in an ice bath.
-
Slowly add the prepared Grignard reagent (1.1 eq) via cannula or syringe to the ketone solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1 hour.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude tertiary alcohol. Purify by column chromatography.
Protocol 2: Suzuki-Miyaura Coupling Using this compound Neopentyl Glycol Ester
Part A: Preparation of this compound Neopentyl Glycol Ester [17]
-
To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add 3,4-dichlorophenylboronic acid (1.0 eq), neopentyl glycol (1.1 eq), and toluene.
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap.
-
Continue heating until no more water is collected (approx. 1.5-2 hours).
-
Cool the reaction mixture to room temperature.
-
Wash the organic solution with deionized water (4x). Note: Excessive washing can lead to hydrolysis of the ester.[17]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the boronic ester, which can often be used without further purification.
Part B: Cross-Coupling with an Aryl Bromide [13]
-
In a reaction vial, combine the aryl bromide (e.g., 4-bromoacetophenone, 1.0 eq), the neopentylboronic ester (1.2 eq), a suitable palladium catalyst (e.g., Pd(dppf)Cl₂, 2 mol%), and a base (e.g., K₃PO₄, 2.0 eq).
-
Evacuate and backfill the vial with an inert gas (Nitrogen or Argon) three times.
-
Add a degassed solvent system, such as a mixture of toluene and water (e.g., 10:1 ratio).
-
Seal the vial and heat the reaction mixture in a preheated oil bath at 80-100°C with vigorous stirring for the required time (typically 1-12 hours, monitored by TLC or GC-MS).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure cross-coupled product.
Diagram 3: Experimental Workflow Comparison
Caption: Simplified lab workflows highlight the operational ease of Suzuki coupling.
Conclusion
While Grignard reagents remain historically significant and useful for simple nucleophilic additions to robust substrates, their utility in modern, complex synthesis is severely limited by their poor functional group tolerance and indiscriminate reactivity. This compound and its esters, leveraged through the Suzuki-Miyaura cross-coupling, offer a far superior platform for constructing C-C bonds in the presence of sensitive functionalities. Their stability, ease of handling, and the high degree of chemoselectivity afforded by palladium catalysis make them the reagents of choice for researchers in drug discovery and materials science. By embracing the controlled, predictable power of organoboron chemistry, scientists can accelerate the synthesis of complex molecular architectures with greater efficiency and higher yields.
References
- 1. researchgate.net [researchgate.net]
- 2. orgosolver.com [orgosolver.com]
- 3. reddit.com [reddit.com]
- 4. nbinno.com [nbinno.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. Grignard Reagent, Use and Mechanism of Grignard Reagent [pw.live]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. reddit.com [reddit.com]
- 13. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. researchgate.net [researchgate.net]
- 17. orgsyn.org [orgsyn.org]
Validating Biaryl Structures Synthesized with Neopentylboronic Acid: A Comparative Guide
For researchers, scientists, and drug development professionals, the robust synthesis and unequivocal structural validation of biaryl scaffolds are paramount. These motifs are prevalent in pharmaceuticals, agrochemicals, and advanced materials, making their efficient and reliable construction a cornerstone of modern chemistry.[1] The Suzuki-Miyaura cross-coupling reaction is a dominant tool for forging the critical C-C bond that defines a biaryl.[2][3] The choice of the organoboron reagent is a critical parameter influencing the reaction's success. This guide provides an in-depth technical comparison of biaryl synthesis using neopentylboronic acid and its derivatives against other common alternatives, with a strong emphasis on the subsequent, and equally crucial, process of structural validation.
The Ascendancy of Neopentylboron Reagents in Biaryl Synthesis
Traditionally, while boronic acids are highly reactive in Suzuki-Miyaura couplings, their utility can be hampered by instability, leading to decomposition via pathways like protodeboronation and oxidation.[4] This instability can complicate handling, storage, and reproducibility. To counteract this, various boronic esters have been developed, with pinacol esters being a popular choice due to their enhanced stability.[5]
Neopentylglycolboron esters have emerged as a compelling alternative, offering an excellent balance of stability and reactivity.[6][7] They are generally more stable than boronic acids and can be more reactive than the corresponding pinacol esters in some cases.[6] This heightened reactivity under anhydrous conditions can lead to shorter reaction times and higher yields, a significant advantage in complex multi-step syntheses.[8]
Comparative Performance of Boron Reagents in Suzuki-Miyaura Coupling
The choice of the boron reagent directly impacts reaction outcomes. Below is a comparative summary of commonly used boron reagents for the synthesis of a generic biaryl compound.
| Reagent Class | Key Advantages | Key Disadvantages | Typical Yield Range (%) |
| Arylboronic Acids | High reactivity, often leading to faster reactions.[4] | Prone to decomposition (protodeboronation, oxidation), can be difficult to purify.[4][7] | 70-95% |
| Pinacol Boronate Esters | High stability, easy to handle and purify, long shelf-life.[4] | Can be less reactive than boronic acids, may require harsher conditions.[9] | 85-98% |
| Neopentylglycol Boronate Esters | Excellent balance of stability and reactivity, often more reactive than pinacol esters.[6][7] | Can be more challenging to hydrolyze back to the boronic acid if required.[10] | 90-99% |
| MIDA Boronates | Exceptionally stable, allowing for sequential cross-coupling reactions.[11] | Often require a dedicated deprotection step to release the boronic acid. | 85-95%[11] |
| Potassium Trifluoroborates | Air- and moisture-stable crystalline solids, easy to handle.[10] | May require specific reaction conditions for efficient coupling. | 80-95% |
Alternative Synthetic Routes to Biaryls
While the Suzuki-Miyaura reaction is a workhorse, other methods provide viable, and sometimes advantageous, routes to biaryl structures.
| Reaction | Coupling Partners | Catalyst System | Key Features |
| Kumada Coupling | Aryl Halide + Grignard Reagent (Aryl-MgX) | Ni or Pd | Excellent for sterically hindered biaryls, but Grignard reagents have limited functional group tolerance.[12] |
| Stille Coupling | Aryl Halide + Organostannane (Aryl-SnR₃) | Pd | Broad scope, but organotin reagents are highly toxic.[3] |
| Hiyama Coupling | Aryl Halide + Organosilane (Aryl-SiR₃) | Pd | Activated by fluoride, avoids toxic metals of Stille coupling. |
| Ullmann Condensation | Two Aryl Halides | Copper | Historically significant, but often requires harsh reaction conditions. |
| Direct C-H Arylation | Arene + Aryl Halide | Pd, Rh, or other metals | Atom-economical, but regioselectivity can be a challenge. |
Experimental Protocols: From Synthesis to Validation
A self-validating workflow ensures confidence in the final product. Here, we present a comprehensive protocol for the synthesis of a biaryl using a neopentylglycolboron ester, followed by detailed procedures for its structural validation.
Part 1: Biaryl Synthesis via Anhydrous Suzuki-Miyaura Coupling
This protocol is adapted for the use of a neopentylglycolboron ester under anhydrous conditions, which can enhance reaction efficiency and yield.[8]
Diagram of the Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Materials:
-
Aryl halide (e.g., 2-bromo-4-fluoroaniline, 1.0 equiv)
-
Neopentylglycol arylboronate ester (e.g., neopentyl 3,4-dichlorophenylboronic ester, 1.2 equiv)[8]
-
Palladium pre-catalyst (e.g., Pd-P(t-Bu₃)-G3, 0.02 equiv)[8]
-
Base (e.g., Potassium trimethylsilanolate (TMSOK), 2.0 equiv)[8]
-
Anhydrous solvent (e.g., THF)
-
Standard glassware for inert atmosphere reactions (Schlenk line, argon/nitrogen)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, combine the neopentylglycol arylboronate ester and the palladium pre-catalyst.
-
Evacuate and backfill the flask with inert gas three times.
-
Add the aryl halide to the flask.
-
In a separate flask, dissolve the TMSOK base in anhydrous THF.
-
Reaction Execution: Add the TMSOK solution to the reaction flask via syringe. The reaction is often exothermic.[8]
-
Stir the reaction at room temperature for 1-2 hours, monitoring by TLC or GC-MS.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[2]
-
Purification: Purify the crude product by flash column chromatography on silica gel.[2]
Part 2: A Multi-pronged Approach to Structural Validation
Confirming the structure of the synthesized biaryl is a critical step. A combination of spectroscopic and analytical techniques provides irrefutable evidence of the compound's identity, purity, and, if applicable, stereochemistry.
Diagram of the Validation Workflow
Caption: Workflow for biaryl synthesis, purification, and structural validation.
A. ¹H and ¹³C NMR Spectroscopy: Confirming Connectivity
NMR spectroscopy is the primary tool for elucidating the carbon-hydrogen framework of the biaryl.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the purified biaryl in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition:
-
¹H NMR: Acquire a standard proton NMR spectrum. This will provide information on the number of distinct proton environments, their chemical shifts (indicating their electronic environment), and coupling patterns (indicating adjacent protons).[13]
-
¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum to determine the number of unique carbon atoms.
-
2D NMR (COSY & HSQC): If the ¹H spectrum is complex, acquire a COSY (Correlation Spectroscopy) spectrum to identify proton-proton couplings and an HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate protons with their directly attached carbons.[14]
-
-
Data Analysis:
-
Chemical Shift: Analyze the chemical shifts of aromatic protons (typically 6.5-8.5 ppm) to confirm the substitution pattern on each ring.[13]
-
Integration: The integral of each signal in the ¹H NMR spectrum should correspond to the number of protons it represents.[15]
-
Coupling Constants (J-values): Analyze the splitting patterns (singlets, doublets, triplets, etc.) and J-values to confirm the relative positions of substituents on the aromatic rings.[14] For example, ortho-coupled protons typically have J-values of 7-9 Hz, while meta-coupled protons have smaller J-values of 2-3 Hz.
-
B. High-Resolution Mass Spectrometry (HRMS): Verifying Elemental Composition
HRMS provides a highly accurate mass measurement, which can be used to determine the elemental formula of the synthesized biaryl.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the purified biaryl in a suitable solvent (e.g., methanol, acetonitrile).
-
Data Acquisition: Infuse the sample into a high-resolution mass spectrometer (e.g., TOF, Orbitrap) using an appropriate ionization technique (e.g., ESI, APCI).
-
Data Analysis:
-
Compare the experimentally measured exact mass with the theoretical exact mass calculated for the expected elemental formula. A mass accuracy of <5 ppm provides strong evidence for the proposed structure.
-
Analyze the isotopic pattern to further confirm the presence and number of specific elements (e.g., chlorine, bromine).
-
C. Single-Crystal X-ray Diffraction: Unambiguous Structure and Stereochemistry
For novel biaryls, particularly those that are chiral (atropisomers), single-crystal X-ray diffraction is the gold standard for unambiguous structure determination.[16][17]
Protocol:
-
Crystal Growth: Grow single crystals of the purified biaryl suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure.
-
Data Analysis:
-
The refined structure will provide precise bond lengths, bond angles, and torsional angles, confirming the connectivity and conformation of the biaryl.
-
For chiral, enantiomerically pure compounds crystallizing in a chiral space group, the absolute configuration can be determined by analyzing anomalous dispersion effects, often quantified by the Flack parameter.[18][19] A Flack parameter close to zero with a small standard uncertainty confirms the assigned absolute stereochemistry.[19]
-
Diagram for Selecting a Validation Technique
Caption: Decision tree for selecting the appropriate structural validation technique.
Conclusion
The use of this compound and its esters offers significant advantages in the synthesis of biaryls, primarily through enhanced stability and, in many cases, improved reactivity. This leads to more robust and reproducible synthetic outcomes. However, the synthesis is only half the story. A rigorous, multi-technique approach to structural validation, incorporating NMR spectroscopy, high-resolution mass spectrometry, and, where applicable, single-crystal X-ray diffraction, is essential to ensure the scientific integrity of the final product. By integrating these robust synthetic and validation methodologies, researchers can confidently advance their discoveries in drug development and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. home.sandiego.edu [home.sandiego.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 8. orgsyn.org [orgsyn.org]
- 9. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficient synthesis of sterically crowded biaryls by palladium-phosphinous acid-catalyzed cross-coupling of aryl halides and aryl grignards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 15. youtube.com [youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. Determination of absolute configuration using single crystal X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The use of X-ray crystallography to determine absolute configuration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. X-ray Single-Crystal Diffraction | Encyclopedia MDPI [encyclopedia.pub]
Safety Operating Guide
A Guide to the Safe Disposal of Neopentylboronic Acid for Laboratory Professionals
The integrity of our research and the safety of our laboratory personnel are paramount. While neopentylboronic acid and its derivatives are invaluable reagents in modern synthetic chemistry, particularly in Suzuki cross-coupling reactions, their lifecycle in the laboratory does not end upon consumption in a reaction.[1] A disciplined and informed approach to waste disposal is not merely a regulatory requirement but a cornerstone of a robust safety culture. This guide provides a detailed, step-by-step framework for the proper disposal of this compound, grounded in established safety protocols and an understanding of its chemical properties.
Core Hazard Assessment and Essential Safety Protocols
Before handling any waste, a clear understanding of the chemical's hazard profile is essential. This compound, like many boronic acids, is not benign.
Hazard Profile:
-
Acute Oral Toxicity: The compound is classified as harmful if swallowed.[2]
-
Skin and Eye Irritation: It is known to cause skin irritation and serious eye irritation.[2][3]
-
Respiratory Irritation: Inhalation of the powder may lead to respiratory irritation.[2][3]
These hazards dictate the minimum personal protective equipment (PPE) required when handling this compound in any form, including as a waste product.
| Required PPE | Specification | Rationale |
| Eye Protection | ANSI Z87.1-rated safety glasses with side shields or chemical splash goggles. | Protects against accidental splashes and airborne powder causing serious eye irritation.[4] |
| Hand Protection | Chemical-resistant nitrile gloves. | Prevents skin contact, which can cause irritation.[4] Gloves must be inspected before use and disposed of properly after handling. |
| Body Protection | Standard laboratory coat. | Protects skin and personal clothing from contamination.[4] |
| Respiratory | Use only in a well-ventilated area, such as a certified chemical fume hood. | Minimizes the risk of inhaling dust, which can cause respiratory tract irritation.[2] |
Disposal Decision Workflow
The correct disposal path depends on the nature and quantity of the waste. Unnecessary chemical treatment should be avoided; the primary and safest route for most chemical waste is collection by a certified hazardous waste management service. The following workflow provides a logical decision-making process.
Caption: Decision workflow for this compound waste streams.
Step-by-Step Disposal Protocols
Adherence to the correct protocol is critical for ensuring safety and compliance. Always perform these procedures in a certified chemical fume hood.
Protocol A: Direct Disposal of Solid Waste
This is the preferred and most common method for disposing of this compound. It applies to expired reagents, excess material, and any single-use items heavily contaminated with the solid chemical (e.g., weighing paper, contaminated gloves, pipette tips).
Methodology:
-
Container Preparation: Obtain a designated hazardous waste container for solid chemical waste. Ensure it is clearly labeled "Hazardous Waste," and list "this compound" as a constituent.
-
Waste Transfer: Carefully transfer the solid this compound waste into the designated container using a spatula or scoop.
-
Contaminated Materials: Place all contaminated disposable items, such as gloves, weighing paper, and wipers, directly into the same solid waste container.
-
Seal and Store: Securely close the container lid. Store the container in a designated satellite accumulation area, away from incompatible materials, awaiting pickup by your institution's environmental health and safety (EHS) office.[5]
Causality: This protocol minimizes handling and avoids creating secondary waste streams (like aqueous solutions). By segregating the solid waste directly, you prevent accidental reactions and ensure it is handled by professionals equipped for its final disposal, typically via incineration.[6]
Protocol B: Decontamination and Neutralization of Trace Residuals
This protocol is exclusively for decontaminating glassware (e.g., reaction flasks, beakers) that contains only trace amounts of this compound. Crucially, this procedure may not be permitted by all institutions. Always consult your local EHS guidelines before proceeding. Never dispose of the resulting solution down the drain unless explicitly permitted by your local water authority.[7]
Scientific Principle: Boronic acids are weak Lewis acids. They can be converted into their corresponding boronate salts through a simple acid-base neutralization.[7][8] These salts are typically more water-soluble and less reactive, making them suitable for collection in an aqueous hazardous waste stream.
Methodology:
-
Initial Rinse: Rinse the glassware with a minimal amount of a suitable organic solvent (e.g., acetone) to remove any organic residues from the reaction. Dispose of this rinsate into the appropriate non-halogenated organic solvent waste stream.
-
Prepare Neutralizing Solution: In a separate beaker, prepare a dilute (~5-10%) aqueous solution of sodium bicarbonate (baking soda).
-
Neutralization: Carefully add the sodium bicarbonate solution to the contaminated glassware. Swirl gently. You may observe slight effervescence as the acidic boronic acid is neutralized.
-
Testing and Collection: Once the reaction ceases, test the pH of the rinse solution using a pH strip to ensure it is near neutral (pH 6-8).
-
Final Disposal: Pour the neutralized aqueous solution into a designated "Aqueous Hazardous Waste" container.
-
Final Rinse: Rinse the glassware with deionized water. This final rinsate, if the initial decontamination was thorough, can typically be disposed of down the drain.[9]
Spill Management
Accidents can happen, and a prepared response is key to mitigating risk.
-
Evacuate and Alert: Alert personnel in the immediate area and restrict access.
-
Assess the Spill: If the spill is large or you are not comfortable cleaning it, contact your institution's EHS emergency line immediately.
-
For Small Spills (Manageable by Lab Personnel):
-
Ensure proper PPE is worn, as detailed in Section 1.
-
Gently cover the spill with an inert absorbent material like vermiculite or sand to avoid raising dust.
-
Carefully sweep the material into a dustpan.
-
Transfer the sweepings and all cleanup materials into a designated solid hazardous waste container.
-
Wipe the area with a damp cloth or paper towel. Dispose of the wipe in the same solid waste container.
-
Wash the area thoroughly with soap and water.
-
References
- 1. This compound CAS#: 701261-35-0 [m.chemicalbook.com]
- 2. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. fishersci.fr [fishersci.fr]
- 5. ethz.ch [ethz.ch]
- 6. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 7. laballey.com [laballey.com]
- 8. reddit.com [reddit.com]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
Mastering the Safe Handling of Neopentylboronic Acid: A Comprehensive Guide for Laboratory Professionals
For Immediate Implementation: This guide provides critical safety and logistical protocols for the handling and disposal of Neopentylboronic acid, tailored for researchers, scientists, and drug development professionals. Its purpose is to serve as a trusted resource, ensuring both personal safety and the integrity of your research.
This compound is a valuable reagent in modern organic synthesis. However, like all chemical reagents, its safe and effective use is contingent upon a deeply ingrained understanding of its properties and a commitment to rigorous safety protocols. This guide offers a procedural, step-by-step framework for handling this compound, from initial risk assessment to final disposal, grounded in established safety principles.
Hazard Identification and Risk Assessment: The Foundation of Safety
Key Hazards:
-
Skin and Eye Irritation: Direct contact can cause irritation.
-
Respiratory Irritation: Inhalation of dust can irritate the respiratory tract.
-
Potential for Anhydride Formation: Like other boronic acids, it may contain varying amounts of its anhydride.[1]
Personal Protective Equipment (PPE): An Essential Barrier
A multi-layered PPE strategy is your primary defense against exposure. The selection of appropriate PPE is dictated by the scale and nature of the operation.
| Level of Protection | Eye Protection | Hand Protection | Body and Respiratory Protection | Primary Use Case |
| Standard Handling | Safety glasses with side shields | Nitrile gloves | Lab coat, closed-toe shoes | Small-scale (<1g) operations in a well-ventilated fume hood. |
| Elevated Risk | Chemical splash goggles | Chemical-resistant gloves (e.g., neoprene) | Chemical-resistant apron over a lab coat | Larger scale (>1g) work, or procedures with a higher risk of splashing. |
| High Hazard Operations | Face shield and chemical splash goggles | Heavy-duty chemical-resistant gloves | Disposable chemical-resistant coveralls, NIOSH-approved respirator | Operations with a high potential for aerosol generation or spill cleanup.[5][6] |
Rationale for PPE Selection:
-
Eye and Face Protection: Given the irritating nature of boronic acids, robust eye protection is non-negotiable.[3] Goggles provide a better seal than safety glasses, and a face shield offers an additional layer of protection against splashes.[7]
-
Hand Protection: Nitrile gloves provide adequate protection for incidental contact.[8] For prolonged handling or when working with larger quantities, more robust gloves are recommended. Always inspect gloves for integrity before use.
-
Respiratory Protection: All handling of solid this compound should be conducted in a certified chemical fume hood to minimize the risk of inhalation.[2] If there is a risk of generating dust, a NIOSH-approved respirator should be used.[3]
Operational Protocol: A Step-by-Step Workflow
A systematic approach to handling minimizes the risk of exposure and contamination.
Caption: A streamlined workflow for the safe handling of this compound.
Detailed Steps:
-
Pre-Handling: Always consult the SDS for the most up-to-date safety information. Ensure that an emergency eyewash station and safety shower are readily accessible.[9]
-
Weighing and Transfer:
-
Perform all manipulations of the solid compound within a certified chemical fume hood.[3]
-
Use a disposable weigh boat and spatula to handle the solid.
-
To minimize dust, avoid rapid movements and consider using a small amount of an appropriate, inert solvent to wet the solid before transfer.
-
-
During the Reaction:
-
Keep the reaction vessel closed to the extent possible.
-
Be aware of the reaction conditions and potential incompatibilities. Boronic acids can be sensitive to strong oxidizing agents.[10]
-
-
Post-Reaction:
-
Quench the reaction carefully, following established laboratory procedures.
-
Begin the waste segregation and decontamination process immediately.
-
Emergency Procedures: Preparedness is Paramount
In the event of an accidental release or exposure, a swift and informed response is critical.
Spill Response:
-
Minor Spills: For small spills contained within a fume hood, don appropriate PPE, cover the spill with an absorbent material (such as vermiculite or a commercial spill absorbent), and gently sweep the material into a designated hazardous waste container.[11] Clean the area with soap and water.[12]
-
Major Spills: In the case of a large spill, evacuate the immediate area and alert others.[13] Contact your institution's Environmental Health and Safety (EH&S) office or emergency response team immediately. Do not attempt to clean up a major spill without specialized training and equipment.[14]
Exposure Response:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[12] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.
Disposal Plan: A Commitment to Environmental Stewardship
Proper disposal of this compound and associated waste is a critical final step. All materials contaminated with this compound must be treated as hazardous waste.[15][16]
Caption: A decision-making framework for the proper disposal of this compound waste.
Disposal Protocol:
-
Segregation: Never mix boronic acid waste with other waste streams unless explicitly instructed to do so by your institution's EH&S department.[16]
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution.[2][3]
-
Storage: Store sealed waste containers in a designated, well-ventilated area away from incompatible materials until they are collected for disposal.[16]
-
Empty Containers: Rinse empty containers three times with a suitable solvent. The first rinsate must be collected as hazardous waste.[2] Subsequent rinses may also need to be collected, depending on institutional guidelines.
By adhering to these comprehensive guidelines, you can ensure the safe and responsible use of this compound, fostering a laboratory environment that prioritizes both scientific advancement and the well-being of its personnel.
References
- 1. This compound CAS#: 701261-35-0 [m.chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. realsafety.org [realsafety.org]
- 6. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 7. uah.edu [uah.edu]
- 8. IsoLab - Boric Acid [isolab.ess.washington.edu]
- 9. fishersci.co.uk [fishersci.co.uk]
- 10. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 11. Chemical Spills | Emergency Management [emergency.fsu.edu]
- 12. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 13. ehs.princeton.edu [ehs.princeton.edu]
- 14. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]
- 15. laballey.com [laballey.com]
- 16. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
